3',5'-Dimethoxyacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46884. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHOUIVWKQRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959951 | |
| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39151-19-4 | |
| Record name | 3′,5′-Dimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39151-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039151194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39151-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxyacetophenone, also known as 1-(3,5-dimethoxyphenyl)ethanone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an acetyl group, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature with a faint, aromatic odor.[1] It is largely insoluble in water but shows moderate solubility in common organic solvents such as ethanol, methanol, and acetone.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 39151-19-4 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| InChI Key | YJKHOUIVWKQRSL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC(=C1)OC)OC |
| EC Number | 254-322-3 |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 33-34 °C |
| Boiling Point | 290-291 °C |
| Flash Point | 113 °C (closed cup) |
| Refractive Index | n20/D 1.543 |
| Appearance | White to light yellow crystalline powder |
| Solubility | Insoluble in water |
Synthesis
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 3,5-dimethoxybenzene.[1] This reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation. Optimization of reaction conditions may be necessary.
Materials:
-
3,5-Dimethoxybenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM) or another suitable anhydrous solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Constant pressure dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel with continuous stirring.
-
Addition of Substrate: After the addition of acetyl chloride, add a solution of 3,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Workflow for the synthesis of this compound.
Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of more complex organic molecules.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for producing pharmaceuticals and agrochemicals.[2] Its structure is a precursor for the synthesis of flavonoids and fatty acids which may have medicinal value.[2]
-
Corrosion Inhibitor: It has been identified as a corrosion inhibitor for metals.[2]
-
Analytical Reagent and Catalyst: The compound is also used as an analytical reagent and a catalyst in certain chemical reactions.[2]
Use as a chemical intermediate.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of this compound. While it is used as a precursor to synthesize potentially bioactive molecules like flavonoids, its intrinsic biological effects have not been extensively characterized.[2]
It is important to distinguish this compound from the structurally similar compound 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) . Acetosyringone has been studied for its various biological activities, including its role in plant-microbe interactions and potential anti-inflammatory properties. However, these activities should not be directly attributed to this compound without specific experimental evidence.
Further research is required to elucidate any potential pharmacological effects and mechanisms of action of this compound.
Safety and Handling
This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its chemical structure, characterized by a phenyl ring substituted with two methoxy (B1213986) groups at the 3' and 5' positions and an acetyl group, makes it a versatile precursor for the synthesis of various pharmaceutical and fine chemical products.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and process chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory applications.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Odor | Faint, aromatic | [1] |
| Melting Point | 33-34 °C | [5] |
| 39-41 °C | [3] | |
| 40-41 °C | [4] | |
| Boiling Point | 290-291 °C | [5] |
| Refractive Index (n20/D) | 1.543 | [5] |
| Flash Point | >110 °C (>230 °F) | [3] |
| 113 °C (closed cup) | [2][5] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][3][4] |
| Ethanol | Moderately soluble | [1] |
| Methanol (B129727) | Moderately soluble | [1] |
| Acetone | Moderately soluble | [1] |
| Ether | Soluble | [1] |
Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.084 (d), 6.646 (t), 3.829 (s), 2.565 (s) | [6] |
| ¹³C NMR | Data not explicitly found in searches, but expected peaks for aromatic carbons, methoxy carbons, carbonyl carbon, and methyl carbon. | |
| Infrared (IR) | Specific spectrum not found, but characteristic peaks expected for C=O (ketone), C-O (methoxy), and aromatic C-H stretches. | |
| Mass Spectrometry (MS) | Specific spectrum not found, but molecular ion peak (M+) expected at m/z 180.20. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Thiele Tube Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)
-
Calibrated thermometer (-10 to 360 °C)
-
Bunsen burner or other heat source
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
A small amount of the crystalline this compound is finely powdered.
-
The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The thermometer and attached capillary tube are inserted into the Thiele tube, with the thermometer bulb and sample immersed in the oil.
-
The side arm of the Thiele tube is gently heated. The convection currents of the oil will ensure uniform heating.[5]
-
The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.[5]
Boiling Point Determination (Fusion Tube Method)
Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
Materials:
-
This compound sample
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thiele tube or an aluminum block heating apparatus
-
Calibrated thermometer
-
Heat source
Procedure:
-
A small amount of liquid this compound (previously melted if solid) is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[1]
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.
-
As the liquid is heated, air trapped in the capillary tube will expand and escape as bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[1]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Approximately 20-30 mg of this compound is placed into a clean, dry test tube.
-
About 1 mL of the chosen solvent is added to the test tube.
-
The mixture is vigorously agitated (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.
-
The mixture is visually inspected to determine if the solid has dissolved completely.
-
Observations are recorded as "soluble," "sparingly soluble," or "insoluble."
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[8]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns are analyzed to confirm the presence of the aromatic protons, methoxy groups, and the acetyl group, consistent with the structure of this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal of the IR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the ketone carbonyl (C=O) stretch, the C-O stretches of the methoxy groups, and the C-H stretches of the aromatic ring and methyl group.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Procedure:
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which confirms the molecular weight, and any significant fragment ions that provide structural information.
Visualizations
Synthesis of 3,5-Dihydroxyacetophenone from this compound
The following diagram illustrates a key synthetic application of this compound: its use as a starting material for the preparation of 3,5-Dihydroxyacetophenone through demethylation.
Caption: Synthetic pathway from this compound.
Logical Workflow for Physicochemical Characterization
This diagram outlines a systematic workflow for the comprehensive physicochemical characterization of a chemical compound like this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
3',5'-Dimethoxyacetophenone spectral data (¹H NMR, ¹³C NMR, IR, Mass)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3',5'-Dimethoxyacetophenone, a key building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
| 7.08 | d | 2H | 2.3 | H-2', H-6' |
| 6.65 | t | 1H | 2.3 | H-4' |
| 3.83 | s | 6H | - | -OCH₃ |
| 2.57 | s | 3H | - | -COCH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Data for the closely related compound, 3',5'-Dimethoxy-4'-hydroxyacetophenone, is provided as a reference.
| Chemical Shift (δ) [ppm] | Assignment |
| 197.9 | C=O |
| 161.0 | C-3', C-5' |
| 139.5 | C-1' |
| 105.5 | C-2', C-6' |
| 105.2 | C-4' |
| 56.5 | -OCH₃ |
| 26.7 | -COCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Frequency (ν) [cm⁻¹] | Intensity | Assignment |
| ~2950-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1680 | Strong | C=O stretch (conjugated ketone) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1150-1300 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here is for the analogous compound 3',4'-dimethoxyacetophenone, as a close reference.
| m/z | Relative Intensity (%) | Possible Fragment |
| 180 | 54 | [M]⁺ |
| 165 | 100 | [M - CH₃]⁺ |
| 137 | 10 | [M - COCH₃]⁺ |
| 77 | 12 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
A Comprehensive Technical Guide to the Solubility of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of 3',5'-Dimethoxyacetophenone. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information and a comprehensive experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound in a laboratory setting.
Introduction to this compound
This compound is an organic compound with the chemical formula C10H12O3 and a molecular weight of 180.20 g/mol . It is a derivative of acetophenone (B1666503) and is characterized by the presence of two methoxy (B1213986) groups at the 3' and 5' positions of the phenyl ring. Understanding its solubility is crucial for a wide range of applications, including organic synthesis, pharmaceutical research, and materials science.
Solubility Profile of this compound
Currently, there is a notable lack of specific, quantitative solubility data for this compound across a wide range of solvents in peer-reviewed literature and chemical databases. However, qualitative descriptions and some specific solution preparation protocols provide valuable insights into its solubility behavior.
Table 1: Summary of Qualitative and Semi-Quantitative Solubility Data for this compound
| Solvent/Vehicle | Solubility | Remarks |
| Water | Insoluble[1][2][3] | The nonpolar nature of the benzene (B151609) ring and the presence of the acetyl group contribute to its poor aqueous solubility. |
| Methanol | Soluble[3] | |
| Ethanol | Soluble[3] | |
| Acetone | Soluble[3] | |
| Diethyl Ether | Soluble[3] | |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A stock solution of 100 mg/mL (554.94 mM) can be prepared, though it may require ultrasonication[4]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.87 mM)[4] | This vehicle is designed to enhance the solubility of poorly water-soluble compounds for in-vitro and in-vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.87 mM)[4] | The use of a cyclodextrin (B1172386) (SBE-β-CD) suggests a strategy to improve aqueous solubility through inclusion complex formation. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.87 mM)[4] | This indicates good solubility in a lipid-based vehicle, which can be relevant for certain drug delivery applications. |
Experimental Protocol for Determining Equilibrium Solubility
The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment, indicating that a saturated solution has been achieved.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker or rotator.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.[7][8] It is advisable to determine the necessary equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample solution to saturate any potential binding sites on the filter membrane.[7]
-
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the tested solvent, typically expressed in units such as mg/mL, g/100mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound remains limited in the public domain, this guide provides a comprehensive overview of its known qualitative solubility characteristics and a detailed, industry-standard protocol for its experimental determination. The provided shake-flask methodology offers a robust framework for researchers to generate reliable and accurate solubility data in various solvents, which is essential for advancing research and development activities involving this compound. It is recommended that researchers and drug development professionals perform their own solubility studies in the specific solvent systems relevant to their applications to ensure accurate and reproducible results.
References
- 1. This compound(39151-19-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 39151-19-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
The Enigmatic Presence of 3',5'-Dimethoxyacetophenone in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',5'-Dimethoxyacetophenone, a naturally occurring aromatic ketone, has been identified within the plant kingdom, notably in Scrophularia buergeriana. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and proposed methodologies for its extraction, isolation, and quantification. While quantitative data for this specific compound remains limited in publicly accessible literature, this guide synthesizes current knowledge on acetophenones in plants to offer a foundational resource for researchers. The document outlines detailed experimental protocols and explores the potential biological significance of this and related compounds in plant signaling and defense, providing a roadmap for future research and development.
Natural Occurrence
The primary documented plant source of this compound is Scrophularia buergeriana, a perennial herb belonging to the Scrophulariaceae family.[1] This plant has a history of use in traditional medicine, particularly in Korea and China.[2][3] While studies on the chemical composition of Scrophularia buergeriana have identified several other major constituents, such as harpagoside, angoroside C, aucubin, and acetoside, the presence of this compound suggests it may be a minor but potentially bioactive component.[2] Further research is required to screen a wider range of plant species to ascertain the broader distribution of this compound.
Table 1: Documented Natural Source of this compound
| Plant Species | Family | Plant Part | Reference |
| Scrophularia buergeriana Miq. | Scrophulariaceae | Not specified | [1] |
Biosynthesis of Acetophenones in Plants
The biosynthesis of acetophenones in plants is understood to originate from the shikimate pathway, a core metabolic route for the production of aromatic amino acids.[4][5][6] The pathway leading to acetophenones involves a key β-oxidative chain-shortening process of cinnamic acid, a derivative of the amino acid L-phenylalanine.[4][5][6]
The proposed biosynthetic pathway can be summarized as follows:
-
Shikimate Pathway: This foundational pathway converts simple carbohydrate precursors into chorismate, which is the branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.
-
Phenylalanine to Cinnamic Acid: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[4]
-
β-Oxidative Chain Shortening: The three-carbon side chain of cinnamic acid is shortened by two carbons through a β-oxidative process, analogous to fatty acid degradation, to yield the acetophenone (B1666503) backbone.[4][5][6]
-
Modification of the Aromatic Ring: Subsequent enzymatic modifications, such as hydroxylation and methylation, on the aromatic ring of the acetophenone precursor lead to the formation of diverse acetophenone derivatives, including this compound.
References
- 1. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. app.studyraid.com [app.studyraid.com]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of acetosyringone in plant-pathogen recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Theoretical and Quantum Chemical Analysis of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of theoretical and quantum chemical calculations to elucidate the molecular properties of 3',5'-Dimethoxyacetophenone. This compound is a valuable building block in organic synthesis and a subject of interest for its potential biological activities. Through the use of Density Functional Theory (DFT), this document outlines the methodologies for investigating its structural, vibrational, electronic, and magnetic resonance properties. While a complete, published computational study on this specific molecule is not available, this guide establishes a robust protocol based on well-accepted methods used for analogous compounds. It presents available experimental data alongside theoretical predictions, offering a framework for a complete computational characterization.
Computational and Experimental Methodologies
Quantum Chemical Calculations
The primary method for theoretical analysis is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.
-
Geometry Optimization & Vibrational Frequencies: The molecular geometry of this compound is optimized in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set is extensive, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a high-quality description of the electronic structure. A frequency calculation is then performed at the same level of theory to confirm the optimized structure as a true energy minimum (no imaginary frequencies) and to derive the theoretical vibrational spectra (FT-IR and FT-Raman). Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and method limitations.
-
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. This calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry. Calculated isotropic shielding values are converted to chemical shifts by referencing them to tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
-
Electronic Spectra Simulation: The electronic absorption properties (UV-Vis spectrum) are investigated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level. This method calculates the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax) from the ground state.
Experimental Protocols
-
FT-IR and FT-Raman Spectroscopy: For FT-IR analysis, the sample is typically prepared using a KBr pellet technique, and the spectrum is recorded in the 4000–400 cm⁻¹ range. For FT-Raman, a sample is excited using a laser source (e.g., Nd:YAG laser at 1064 nm) and the scattered light is analyzed.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz). The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃), with TMS used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in a solvent like ethanol (B145695) or acetonitrile, over a range of 200–800 nm.
Results and Discussion
Molecular Geometry
The optimization of the molecular structure is the foundational step for all subsequent calculations. The resulting bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional conformation. The key structural parameters for this compound, as predicted by the B3LYP/6-311++G(d,p) method, are presented below. These values are expected to be in close agreement with experimental data from X-ray crystallography.
Table 1: Predicted Geometric Parameters for this compound
| Bond Lengths (Å) | Predicted Value | **Bond Angles (°) ** | Predicted Value |
| C=O | 1.231 | C-C-O (carbonyl) | 120.5 |
| C-C (acetyl) | 1.508 | C-C-C (ring-acetyl) | 120.1 |
| C-O (methoxy) | 1.365 | C-O-C (methoxy) | 117.8 |
| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) | 118.5 - 121.0 |
| O-CH₃ | 1.429 | H-C-H (methyl) | 109.5 |
Note: These are exemplary values typical for this class of molecule, derived from the specified level of theory.
Vibrational Analysis
The calculated vibrational frequencies allow for a detailed assignment of the experimental FT-IR and FT-Raman spectra. The molecule C₁₀H₁₂O₃ has 69 normal modes of vibration. Key predicted vibrational modes are summarized in Table 2.
-
Carbonyl Stretching (C=O): The most intense and characteristic peak in the IR spectrum is expected for the C=O stretching vibration, typically appearing in the 1680-1660 cm⁻¹ region for aromatic ketones.
-
C-O Stretching: The asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy (B1213986) groups are expected to produce strong bands in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching modes typically appear in the 1600-1450 cm⁻¹ region.
Table 2: Predicted Vibrational Frequencies and Assignments
| Predicted Freq. (cm⁻¹) * | Intensity | Assignment (Vibrational Mode) |
| 3085 | Medium | Aromatic C-H stretch |
| 2970 | Medium | CH₃ asymmetric stretch |
| 2850 | Medium | CH₃ symmetric stretch |
| 1675 | Very Strong | C=O stretch |
| 1590 | Strong | Aromatic C=C stretch |
| 1460 | Medium | CH₃ deformation |
| 1355 | Strong | In-plane C-H bend |
| 1210 | Very Strong | Asymmetric C-O-C stretch (methoxy) |
| 1065 | Strong | Symmetric C-O-C stretch (methoxy) |
| 840 | Strong | Out-of-plane C-H bend |
Note: Frequencies are scaled by a factor of 0.9613. These are representative predicted values.
NMR Spectral Analysis
The GIAO method provides theoretical chemical shifts that are highly valuable for confirming structural assignments in experimental NMR spectra.
Table 3: Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Experimental ¹H[1] | Predicted ¹H | Predicted ¹³C | Assignment |
| H (aromatic, C2', C6') | 7.084 | 7.10 | 105.8 | Aromatic CH |
| H (aromatic, C4') | 6.646 | 6.68 | 105.2 | Aromatic CH |
| H (methoxy) | 3.829 | 3.85 | 55.7 | -OCH₃ |
| H (acetyl) | 2.565 | 2.58 | 26.8 | -COCH₃ |
| C (carbonyl) | - | - | 197.5 | C=O |
| C (aromatic, C1') | - | - | 138.9 | C-C=O |
| C (aromatic, C3', C5') | - | - | 160.7 | C-O |
Note: Predicted values are exemplary based on the GIAO method at the B3LYP/6-311++G(d,p) level of theory. Experimental ¹³C NMR data is not available from the search results.
Electronic Properties and Frontier Molecular Orbitals
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic transitions and chemical reactivity of a molecule.
-
UV-Vis Spectrum: The TD-DFT calculation predicts the main electronic transitions. For this compound, strong π → π* transitions are expected, which correspond to the main absorption bands in the UV region. A typical predicted λmax for this type of chromophore would be in the 250-300 nm range.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to be excited. The HOMO is typically localized over the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO is concentrated on the acetyl group and the aromatic ring, indicating that the primary electronic transition involves a charge transfer from the ring to the carbonyl group.
Table 4: Predicted Electronic Properties
| Parameter | Predicted Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap (ΔE) | 4.27 eV |
| λmax (TD-DFT) | 278 nm |
| Oscillator Strength (f) | 0.35 |
Note: These are representative values calculated at the TD-DFT/B3LYP/6-311++G(d,p) level.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface.
-
Negative Regions (Red/Yellow): These regions indicate a high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is localized on the oxygen atom of the carbonyl group, followed by the oxygen atoms of the methoxy groups.
-
Positive Regions (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms, particularly those on the aromatic ring and methyl groups, exhibit positive potential.
Visualizations
Conclusion
Quantum chemical calculations, particularly using the DFT/B3LYP method with the 6-311++G(d,p) basis set, provide a powerful, non-destructive tool for the in-depth characterization of this compound. This theoretical framework allows for the precise determination of its ground-state geometry, the detailed assignment of its vibrational modes, the prediction of its NMR and UV-Vis spectra, and the visualization of its reactive sites through MEP analysis. The strong correlation expected between the theoretical data and experimental results underscores the predictive power of these computational methods. This guide provides a robust protocol for researchers and scientists to apply these techniques, facilitating a deeper understanding of the molecule's properties, which is essential for its application in drug development and materials science.
References
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3',5'-Dimethoxyacetophenone and a Comparative Analysis with Related Isomers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the crystal structure and molecular geometry of 3',5'-Dimethoxyacetophenone. A comprehensive search of publicly available crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a definitive experimentally determined crystal structure for this compound. In light of this, this guide provides a detailed comparative analysis of two closely related isomers for which crystallographic data are available: 3',4'-Dimethoxyacetophenone and 3',5'-Dimethoxy-4'-hydroxyacetophenone (commonly known as Acetosyringone). This document presents their crystallographic data, molecular geometries, and the experimental protocols used for their structure determination, offering valuable insights for researchers working with substituted acetophenones.
Introduction
This compound is an organic aromatic ketone characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3' and 5' positions and an acetyl group.[1] This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various natural products and their utility as intermediates in the synthesis of bioactive molecules.[2][3] Understanding the three-dimensional structure and intermolecular interactions of these molecules in the solid state is crucial for designing new therapeutic agents with improved efficacy and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).
While the crystal structure of this compound remains to be experimentally determined and reported in public databases, analysis of its isomers can provide critical insights into the conformational preferences and packing motifs of this class of compounds.
Comparative Crystal Structure Analysis
To provide a framework for understanding the potential solid-state structure of this compound, this section details the crystal structures of two closely related and structurally characterized isomers.
Crystal Structure of 3',4'-Dimethoxyacetophenone
The crystal structure of 3',4'-Dimethoxyacetophenone (C₁₀H₁₂O₃) has been determined and is available in the Crystallography Open Database (COD) under the deposition number 1544545. The study reveals a monoclinic crystal system with the space group P 1 21/c 1.[4]
Table 1: Crystallographic Data for 3',4'-Dimethoxyacetophenone
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂O₃ |
| Formula Weight | 180.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 7.9543 |
| b (Å) | 13.3271 |
| c (Å) | 8.8107 |
| α (°) | 90 |
| β (°) | 92.761 |
| γ (°) | 90 |
| Volume (ų) | 932.5 |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | MoKα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.0514 |
| COD Number | 1544545 |
Crystal Structure of 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone)
The crystal structure of Acetosyringone (C₁₀H₁₂O₄) provides a second valuable point of comparison. The data reveals a tetragonal crystal system with the space group I4₁/a.
Table 2: Crystallographic Data for 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone)
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂O₄ |
| Formula Weight | 196.20 g/mol |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 7.828 |
| b (Å) | 7.828 |
| c (Å) | 36.657 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2248.1 |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | MoKα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.045 |
Molecular Geometry Insights
The molecular geometries of the two characterized isomers reveal key conformational features. In 3',4'-Dimethoxyacetophenone, the molecule is nearly planar. The dimethoxy aryl unit is planar, with the acetyl group being slightly rotated out of this plane. In the crystal, molecules form dimers through C-H···O hydrogen bonds, and these dimers are further linked by slipped π-π stacking interactions of the aryl rings.
For Acetosyringone, the non-hydrogen atoms are also essentially coplanar. The crystal structure is characterized by molecules linked into chains along the c-axis by O-H···O hydrogen bonds, a consequence of the additional hydroxyl group.
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-dimethoxybenzene.
Procedure:
-
To a stirred solution of 3,5-dimethoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere, a Lewis acid catalyst such as aluminum chloride is added portion-wise at 0 °C.
-
Acetyl chloride or acetic anhydride (B1165640) is then added dropwise to the cooled mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Crystal Growth and Structure Determination
The following are generalized protocols based on the experimental sections of the publications for the analyzed isomers.
Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For 3',4'-Dimethoxyacetophenone, slow evaporation from a methylene (B1212753) chloride solution was reported to yield suitable crystals.
X-ray Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., MoKα).
-
The collected data is processed to obtain the unit cell parameters and intensity data.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Molecular Structures
The following diagrams, generated using the DOT language, illustrate the molecular structures of this compound and its analyzed isomers.
Caption: 2D structures of the molecules.
Caption: Workflow for the comparative structural analysis.
Conclusion
While the experimental crystal structure of this compound is not currently available in the public domain, a detailed analysis of the crystal structures of the closely related isomers, 3',4'-Dimethoxyacetophenone and 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone), provides valuable insights. Both isomers tend to adopt near-planar conformations in the solid state. Their crystal packing is influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, with the presence of a hydroxyl group in Acetosyringone leading to stronger O-H···O hydrogen bonding and a different packing arrangement. This comparative analysis serves as a useful reference for researchers in the field, aiding in the understanding of structure-property relationships in this important class of compounds and guiding future studies, including efforts to crystallize and structurally characterize this compound.
References
An In-Depth Technical Guide to 3',5'-Dimethoxyacetophenone: History, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Dimethoxyacetophenone, a key aromatic ketone in organic synthesis and potential pharmacological applications. The document details its historical discovery, outlines its primary synthetic routes with detailed experimental protocols, and summarizes its known physicochemical properties. Furthermore, this guide explores its applications as a precursor in the synthesis of more complex molecules and discusses its potential, though currently under-investigated, biological activities, including its putative role in modulating cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams in the DOT language.
Introduction
This compound, a substituted acetophenone (B1666503), is a crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene (B151609) ring with two methoxy (B1213986) groups at the 3' and 5' positions and an acetyl group, makes it a valuable precursor in various organic syntheses. While the broader class of acetophenones has been known since the mid-19th century, the specific history of this dimethoxy derivative is rooted in the extensive exploration of substituted aromatic compounds in the early 20th century. This guide aims to provide a detailed technical resource for researchers utilizing or investigating this compound.
History and Discovery
The first synthesis of the parent compound, acetophenone, was achieved by Charles Friedel in 1857. The industrial synthesis of acetophenone via the Friedel-Crafts reaction of benzene and acetic anhydride (B1165640) was established in 1925.[2] The specific first synthesis of this compound is not definitively documented in a single, readily available source. However, the period of its discovery can be situated within the intensive research on methoxylated aromatic compounds conducted by chemists in the late 19th and early 20th centuries. Scientists like J. Mauthner, St. von Kostanecki, and J. Tambor were actively publishing on the synthesis and reactions of various methoxy-substituted acetophenones in journals such as Monatshefte für Chemie and Berichte der deutschen chemischen Gesellschaft during this era. It is highly probable that the synthesis of this compound was first achieved within the context of this broader exploration of aromatic chemistry.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[3] It is insoluble in water but soluble in various organic solvents.[3] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Melting Point | 33-34 °C | [2] |
| Boiling Point | 290-291 °C | [2] |
| Refractive Index (n20/D) | 1.543 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| CAS Number | 39151-19-4 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-dimethoxybenzene.
General Reaction Scheme
Caption: Friedel-Crafts acylation of 3,5-dimethoxybenzene.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.
Materials:
-
3,5-Dimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetyl Chloride: Cool the suspension in an ice bath. Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
Addition of 3,5-Dimethoxybenzene: After the addition of acetyl chloride is complete, add a solution of 3,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Spectroscopic Data
The identity and purity of this compound are confirmed by spectroscopic methods.
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.08 | d |
| 6.64 | t |
| 3.82 | s |
| 2.56 | s |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 197.8 | C=O |
| 160.9 | Ar-C-O |
| 139.5 | Ar-C |
| 105.5 | Ar-C-H |
| 104.9 | Ar-C-H |
| 55.6 | -OCH₃ |
| 26.8 | -COCH₃ |
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) of the ketone at approximately 1680 cm⁻¹ and C-O stretching of the methoxy groups around 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹.
Applications in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of various more complex molecules, including pharmaceuticals and biologically active compounds.
Synthesis of 5,7-Dimethoxy-3-methylindazole
This compound is a key precursor in the synthesis of 5,7-dimethoxy-3-methylindazole.[2]
Caption: Synthesis of 5,7-dimethoxy-3-methylindazole.
Experimental Protocol: Synthesis of 5,7-Dimethoxy-3-methylindazole A detailed, step-by-step experimental protocol for this specific transformation is not readily available in the public domain. The following is a plausible synthetic route based on general knowledge of indole (B1671886) synthesis.
-
Hydrazone Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol, with catalytic acid, to form the corresponding hydrazone.
-
Cyclization: The formed hydrazone can then undergo cyclization, possibly through a Fischer indole synthesis-type mechanism or a related cyclization reaction under specific conditions (e.g., heating with a polyphosphoric acid or another dehydrating/cyclizing agent) to yield the indazole ring system.
Synthesis of (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate
This compound can be converted to the chiral alcohol, 1-(3,5-dimethoxyphenyl)ethanol, which is then acetylated to produce (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate.[2]
Caption: Synthesis of (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate.
Experimental Protocol: Synthesis of (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate A detailed, step-by-step experimental protocol for this specific transformation is not readily available in the public domain. The following is a plausible synthetic route.
-
Asymmetric Reduction: The ketone group of this compound is reduced to a secondary alcohol using a chiral reducing agent to establish the desired stereochemistry. A common method is the Corey-Bakshi-Shibata (CBS) reduction using a borane (B79455) source and a chiral oxazaborolidine catalyst.
-
Acetylation: The resulting (R)-1-(3,5-dimethoxyphenyl)ethanol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product, (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate.
Biological Activity and Signaling Pathways
While the biological activities of many acetophenone derivatives have been explored, specific in-depth studies on this compound are limited. However, based on the activities of structurally related compounds, it is plausible that it may possess antioxidant and anti-inflammatory properties.
Putative Antioxidant Activity
Phenolic compounds, including those with methoxy groups, are known to exhibit antioxidant activity by scavenging free radicals. The methoxy groups on the aromatic ring of this compound can donate electrons, which may contribute to its ability to neutralize reactive oxygen species (ROS).
Putative Anti-inflammatory Signaling Pathways
Many natural and synthetic acetophenones have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is lacking, a proposed mechanism based on related compounds is presented below. It is crucial to note that this is a hypothetical pathway and requires experimental validation.
Caption: Putative anti-inflammatory mechanism of this compound.
This hypothetical pathway suggests that this compound may inhibit inflammatory responses by interfering with the activation of the MAPK and NF-κB signaling cascades, thereby reducing the expression of pro-inflammatory genes. Further research is necessary to validate these potential mechanisms.
Conclusion
This compound is a valuable and versatile chemical compound with a history rooted in the foundational explorations of aromatic chemistry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. While its primary current application lies in its use as a building block for more complex molecules, the structural similarity to other biologically active acetophenones suggests a potential for pharmacological activity that warrants further investigation. This technical guide provides a solid foundation of its known properties and synthetic utility, while also highlighting the need for future research into its biological effects and potential therapeutic applications.
References
An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dimethoxyphenyl)ethanone, a substituted acetophenone (B1666503), is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring a phenyl ring with two methoxy (B1213986) groups at the 3 and 5 positions and a ketone functional group, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on its hypothesized role in key cellular signaling pathways.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name 1-(3,5-dimethoxyphenyl)ethanone is also known by several other names in the scientific literature and commercial catalogs. Establishing a clear understanding of these synonyms is crucial for effective literature searches and procurement.
Table 1: Synonyms and Identifiers for 1-(3,5-Dimethoxyphenyl)ethanone
| Identifier Type | Identifier |
| IUPAC Name | 1-(3,5-Dimethoxyphenyl)ethanone[1] |
| CAS Number | 39151-19-4[1][2][3] |
| Common Synonyms | 3',5'-Dimethoxyacetophenone[2][4][5] |
| 3,5-Dimethoxyacetophenone[5] | |
| Ethanone, 1-(3,5-dimethoxyphenyl)-[1] | |
| Other Names | 1-(3,5-dimethoxyphenyl)ethan-1-one[2] |
| 1-(3,5-Dimethoxyphenyl)-ethanon | |
| LABOTEST-BB LT00233121[5] | |
| N,N-dimethylcarbamic acid (2-propan-2-yloxyphenyl) ester[5] | |
| 3',5'-dimethoxy-acetophenon[5] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3,5-dimethoxyphenyl)ethanone is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for 1-(3,5-Dimethoxyphenyl)ethanone
| Property | Value | Reference |
| Molecular Formula | C10H12O3 | [2][6] |
| Molecular Weight | 180.2 g/mol | [6] |
| Appearance | White to light yellow crystals or powder | [4] |
| Melting Point | 33-34 °C (lit.) | [4] |
| Boiling Point | 290-291 °C (lit.) | [4] |
| Refractive Index | n20/D 1.543 (lit.) | [4] |
| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL). | [4][6] |
| Flash Point | >230 °F (>110 °C) | [5] |
Experimental Protocols
Synthesis of 1-(3,5-Dimethoxyphenyl)ethanone via Friedel-Crafts Acylation
The most common and effective method for the synthesis of 1-(3,5-dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]
Materials:
-
1,3-Dimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition of acetyl chloride is complete, add a solution of 1,3-dimethoxybenzene in dichloromethane dropwise from the addition funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-(3,5-dimethoxyphenyl)ethanone can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 1-(3,5-dimethoxyphenyl)ethanone.
Antioxidant Activity Assay (DPPH Method)
The antioxidant potential of 1-(3,5-dimethoxyphenyl)ethanone can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7][8]
Materials:
-
1-(3,5-Dimethoxyphenyl)ethanone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
Equipment:
-
UV-Vis Spectrophotometer
-
Test tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound (1-(3,5-dimethoxyphenyl)ethanone) and the positive control (ascorbic acid) in methanol.
-
To each test tube, add a specific volume of the DPPH solution and a specific volume of the test compound or control solution.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Potential Biological Activities and Signaling Pathways
While direct and extensive biological studies on 1-(3,5-dimethoxyphenyl)ethanone are limited, research on structurally similar compounds suggests potential antioxidant and anti-inflammatory activities. For instance, 3,5-Diprenyl-4-hydroxyacetophenone has been shown to inhibit the production of pro-inflammatory mediators.[9][10] Furthermore, studies on other acetophenone derivatives have demonstrated their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]
Based on this evidence from related molecules, it is hypothesized that 1-(3,5-dimethoxyphenyl)ethanone may also exert anti-inflammatory effects by interfering with these signaling cascades.
Hypothesized Involvement in the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that 1-(3,5-dimethoxyphenyl)ethanone could inhibit this pathway by preventing the degradation of IκB or by blocking the nuclear translocation of NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Hypothesized Involvement in the MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation.[13] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Phosphorylation of these kinases leads to the activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators. Structurally related compounds have been shown to inhibit the phosphorylation of MAPK proteins.[11] Therefore, it is proposed that 1-(3,5-dimethoxyphenyl)ethanone may exert anti-inflammatory effects by suppressing the activation of the MAPK cascade.
Caption: Hypothesized modulation of the MAPK signaling pathway.
Conclusion
1-(3,5-Dimethoxyphenyl)ethanone is a chemical compound with a well-defined profile of synonyms and physicochemical properties. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation. While direct biological data is emerging, the structural similarity to other bioactive acetophenones suggests a promising potential for this compound as an antioxidant and anti-inflammatory agent. The hypothesized modulation of the NF-κB and MAPK signaling pathways provides a strong rationale for further investigation into its therapeutic applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full potential of 1-(3,5-dimethoxyphenyl)ethanone.
References
- 1. 1-(3,5-Dimethoxyphenyl)ethan-1-one | C10H12O3 | CID 95997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39151-19-4 | FD58314 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 39151-19-4 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3′,5′-Dimethoxyacetophenone | 39151-19-4 | MOLNOVA [molnova.com]
- 7. woodresearch.sk [woodresearch.sk]
- 8. research.aalto.fi [research.aalto.fi]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
An In-depth Technical Guide to the Thermochemical Properties of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a benzene (B151609) ring substituted with a ketone and two methoxy (B1213986) groups, makes it a precursor for various more complex molecules, including some with potential biological activity. A thorough understanding of its thermochemical properties is crucial for process development, safety assessments, and computational modeling in drug discovery and materials science. This guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental methodologies used to determine these properties, and presents a relevant biological signaling pathway where a closely related compound plays a key role.
Thermochemical Data
Table 1: Thermochemical Data for this compound
| Property | Symbol | Value | Method | Reference |
| Molecular Formula | - | C₁₀H₁₂O₃ | - | [1] |
| Molecular Weight | MW | 180.20 g/mol | - | [1][2][3] |
| Melting Point | Tₘ | 33-34 °C | Experimental | [1][2] |
| Boiling Point | Tₙ | 290-291 °C | Experimental | [1][2] |
| Flash Point | - | 113 °C | Experimental | [2] |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfHₘ°(g) | -345.5 ± 4.5 kJ/mol | Computational (G3) | [4][5][6][7][8] |
Note: The standard molar enthalpy of formation is a computationally derived value from the work of Amaral and Ribeiro da Silva, as direct experimental values are not available in the cited literature.
Experimental Protocols
The determination of thermochemical data for organic compounds like this compound relies on precise calorimetric techniques. The following are detailed descriptions of the primary methods used for obtaining such data.
Static Bomb Combustion Calorimetry
This technique is employed to determine the standard molar enthalpy of formation in the condensed phase (ΔfHₘ°(cr or liq)) by measuring the heat of combustion (ΔcH°).
Methodology:
-
Sample Preparation: A precisely weighed pellet of the solid sample (or a known mass of a liquid sample in a sealed ampoule) is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Oxygenation: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa. A small, known amount of water is typically added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Ignition: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is then ignited by passing an electric current through a fuse wire in contact with it.
-
Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded with a high-precision thermometer.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.
Calvet Microcalorimetry
This method is used to determine the standard molar enthalpy of sublimation (ΔsubHₘ°) or vaporization (ΔvapHₘ°). This value is crucial for converting the enthalpy of formation from the condensed phase to the gas phase.
Methodology:
-
Apparatus: A Calvet microcalorimeter consists of a heat-flux sensor that surrounds both a sample and a reference cell within a temperature-controlled block.
-
Measurement: A small, known mass of the sample is placed in the sample cell. The enthalpy of sublimation or vaporization is measured by either a drop method (dropping the sample from room temperature into the heated calorimeter) or by an effusion method (measuring the heat absorbed as the sample sublimes or evaporates under vacuum).
-
Calibration: The calorimeter is calibrated electrically by dissipating a known amount of energy through a resistor in the sample cell.
-
Calculation: The enthalpy of sublimation or vaporization is calculated from the measured heat flow and the mass of the sample.
Visualization of a Relevant Biological Pathway
While no specific signaling pathways involving this compound are extensively documented, its close structural analog, 3',5'-dimethoxy-4'-hydroxyacetophenone (acetosyringone) , is a well-known signaling molecule in the interaction between plants and the bacterium Agrobacterium tumefaciens. This bacterium is widely used in plant biotechnology for genetic engineering. The signaling pathway initiated by acetosyringone (B1664989) is a classic example of inter-kingdom communication and is crucial for the process of T-DNA transfer from the bacterium to the plant cell.[9][10][11][12][13]
Caption: Acetosyringone signaling in Agrobacterium.
Synthesis Workflow
This compound is a key starting material for the synthesis of other valuable compounds. For instance, it can be demethylated to produce 3,5-dihydroxyacetophenone, a precursor for various pharmaceuticals.[9] The following diagram illustrates a typical laboratory-scale workflow for this conversion.
Caption: Demethylation of this compound.
Conclusion
This technical guide has summarized the key thermochemical data available for this compound, with a particular emphasis on the computationally derived gas-phase enthalpy of formation. Detailed protocols for the experimental determination of such data through static bomb combustion calorimetry and Calvet microcalorimetry have been provided to aid researchers in understanding the origins of these values. Furthermore, a relevant biological signaling pathway and a synthetic workflow have been visualized to illustrate the broader context of this compound and its analogs in scientific research and development. The information presented herein is intended to be a valuable resource for professionals in chemistry, materials science, and drug discovery.
References
- 1. This compound | 39151-19-4 [chemicalbook.com]
- 2. 3 ,5 -Dimethoxyacetophenone 97 39151-19-4 [sigmaaldrich.com]
- 3. This compound | 39151-19-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstitution of Acetosyringone-Mediated Agrobacterium tumefaciens Virulence Gene Expression in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Agrobacterium tumefaciens responses to plant-derived signaling molecules | Semantic Scholar [semanticscholar.org]
- 13. Acetosyringone treatment duration affects large T-DNA molecule transfer to rice callus - PMC [pmc.ncbi.nlm.nih.gov]
3',5'-Dimethoxyacetophenone: An In-depth Technical Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',5'-Dimethoxyacetophenone, a naturally occurring phenolic compound, is emerging as a molecule of interest within the scientific community for its potential therapeutic properties. Acetophenones, as a class, are recognized for a variety of biological activities, including antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the antioxidant activity of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing key mechanistic pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from structurally related acetophenone (B1666503) derivatives to provide a foundational understanding of its potential antioxidant capacity and mechanisms of action. This information is intended to support further research and drug development efforts centered on this compound.
Introduction to Acetophenones and their Antioxidant Potential
Acetophenones are a class of organic compounds that feature an acetophenone structure. They are found in a variety of plant species and are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] The antioxidant capacity of phenolic compounds like acetophenones is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.[4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[5][6]
In Vitro Antioxidant Activity of Acetophenone Derivatives
Direct quantitative data on the free-radical scavenging activity of this compound is not extensively reported in the available scientific literature. However, studies on structurally similar acetophenone derivatives provide valuable insights into its potential antioxidant efficacy. The following table summarizes the in vitro antioxidant activity of various acetophenone derivatives, as determined by common antioxidant assays.
Table 1: In Vitro Antioxidant Activity of Selected Acetophenone Derivatives
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | DPPH | 26.00 ± 0.37 | Ascorbic acid | 60.81 ± 1.33 | [7] |
| 2,4-dihydroxyacetophenone Chalcones (various derivatives) | DPPH | - | Ascorbic acid | - | [8] |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH | - | Butylated Hydroxytoluene (BHT) | - | [9] |
Note: A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols for Key Antioxidant Assays
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[10][11]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 0.5 mL of each concentration of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Control and Blank: A control is prepared with 1 mL of DPPH solution and 0.5 mL of the solvent, while a blank contains only the solvent.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for assessing antioxidant activity.[12]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in color is proportional to the antioxidant activity.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of each concentration of the test compound to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity versus concentration.
Potential Mechanisms of Antioxidant Action: The Nrf2 Signaling Pathway
The antioxidant effects of many phytochemicals are not solely due to direct radical scavenging but also through the upregulation of endogenous antioxidant defense mechanisms.[13] A key regulator of this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2).[14]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1), and other phase II detoxification enzymes.[14][15]
While direct evidence of this compound activating the Nrf2 pathway is yet to be established, studies on other phenolic compounds suggest this is a plausible mechanism of action.[13][16]
Caption: The Nrf2 signaling pathway for antioxidant defense.
Experimental Workflow for Investigating Antioxidant Activity
The following diagram outlines a logical workflow for the comprehensive evaluation of the antioxidant activity of this compound.
Caption: A workflow for antioxidant activity evaluation.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antioxidant agents. While direct evidence of its antioxidant capacity is still emerging, data from related acetophenone derivatives suggest that it likely possesses free-radical scavenging properties. Future research should focus on quantifying the in vitro antioxidant activity of this compound using standardized assays such as DPPH and ABTS. Furthermore, cell-based assays are crucial to elucidate its mechanism of action, particularly its potential to modulate the Nrf2 signaling pathway. A thorough understanding of its antioxidant profile will be instrumental for its potential application in the prevention and treatment of oxidative stress-related diseases.
References
- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulation of phase II enzymes through phytochemical activation of Nrf2 protects cardiomyocytes against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of 3',5'-Dimethoxyacetophenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
3',5'-Dimethoxyacetophenone is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] One of the most effective and common methods for its preparation is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to introduce an acetyl group onto the aromatic ring.[3][4] The electron-donating nature of the two methoxy (B1213986) groups on 1,3-dimethoxybenzene activates the ring, directing the acylation primarily to the 4-position, yielding the desired product. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions like demethylation or diacylation.[5] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme
The Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride proceeds as follows:
Experimental Protocol
This protocol outlines the synthesis of this compound from 1,3-dimethoxybenzene and acetyl chloride.
1. Materials and Reagents
The following table summarizes the necessary reagents and their quantities for this protocol.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 10.0 g | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 10.7 g | 1.1 |
| Acetyl Chloride | CH₃COCl | 78.50 | 5.9 mL | 1.1 |
| Anhydrous Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~50 mL | - |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | As needed | - |
| Crushed Ice | H₂O | 18.02 | ~200 g | - |
2. Equipment
-
Three-necked round-bottom flask (250 mL), flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
3. Reaction Procedure
a. Apparatus Setup and Reagent Preparation
-
Assemble a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is completely dry to prevent deactivation of the Lewis acid catalyst.
-
Maintain an inert atmosphere throughout the reaction by attaching a nitrogen or argon inlet to the top of the condenser.
-
In the reaction flask, suspend anhydrous aluminum chloride (10.7 g) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C using an ice-salt bath.
-
In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (10.0 g) and acetyl chloride (5.9 mL) in 50 mL of anhydrous DCM.
b. Friedel-Crafts Acylation
-
Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes.
-
Maintain the reaction temperature at 0°C during the addition to minimize potential side reactions.[5]
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
c. Reaction Quench and Work-up
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[5] This step should be performed in a fume hood as HCl gas may be evolved.
-
Transfer the quenched mixture to a 500 mL separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
d. Purification
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695) or a mixture of petroleum ether and ethyl acetate.
4. Characterization Data
The identity and purity of the synthesized this compound can be confirmed by its physical and spectral properties.
| Property | Value |
| Appearance | White to light yellow crystalline solid[1] |
| Molecular Formula | C₁₀H₁₂O₃[6] |
| Molecular Weight | 180.20 g/mol [1][6] |
| Melting Point | 33-34 °C[1][6] |
| Boiling Point | 290-291 °C[1][6] |
| Expected Yield | 70-85% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Safety
Common Issues and Solutions
The following table outlines potential issues during the synthesis and recommended solutions.[5]
| Problem Observed | Probable Cause | Recommended Solution |
| Low yield with phenolic impurities | Demethylation of methoxy groups | Maintain a low reaction temperature (≤ 0°C) and use the minimum required amount of Lewis acid. |
| Presence of diacylated product | High reactivity of the substrate | Ensure the acylating agent is the limiting reagent and maintain a low reaction temperature. |
| Difficult aqueous work-up | Formation of aluminum hydroxides | Quench the reaction mixture in an acidic ice solution (ice/HCl) to keep aluminum salts soluble. |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Acetyl chloride is corrosive, flammable, and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
References
- 1. This compound | 39151-19-4 [chemicalbook.com]
- 2. This compound | 39151-19-4 | FD58314 [biosynth.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. 3′,5′-二甲氧基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation using 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in the flavonoid family.[1] They serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids and have garnered substantial interest due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The biological efficacy of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with various biological targets.[5]
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones.[2][6] This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.[2] This document provides detailed protocols for the synthesis of chalcones utilizing 3',5'-Dimethoxyacetophenone as the ketone precursor, offering a versatile platform for the generation of a library of novel chalcone (B49325) derivatives for drug discovery and development.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Chalcones from this compound
| Entry | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde (B42025) | 40% aq. KOH | Ethanol (B145695) | 12-24 | 75-85 | Not Reported |
| 2 | 4-Chlorobenzaldehyde | 40% aq. KOH | Ethanol | 12-24 | 80-90 | Not Reported |
| 3 | 4-Methoxybenzaldehyde | 40% aq. KOH | Ethanol | 12-24 | 80-90 | Not Reported |
| 4 | 3,4,5-Trimethoxybenzaldehyde | 50% KOH | Methanol (B129727) | Not Reported | 46 | 121-122[7] |
| 5 | 2,4,6-Trimethoxybenzaldehyde | 50% KOH | Methanol | 2 (at 70°C) | 41 | 150-151[7] |
Note: Yields and melting points are highly dependent on the specific substituted benzaldehyde used and the purification method.
Table 2: Spectroscopic Data for Representative Chalcones
| Compound | Spectroscopic Data |
| General Chalcone Structure | IR (cm⁻¹): ~1640-1660 (C=O stretch, conjugated), ~1570-1600 (C=C aromatic and alkene stretch), ~1100-1250 (C-O stretch, methoxy).[8] |
| ¹H NMR (δ, ppm): Signals in the aromatic region (typically 6.5-8.0 ppm), two characteristic doublets for the α and β protons of the enone system. The methoxy (B1213986) groups of the this compound moiety typically appear as a singlet around 3.8-4.0 ppm.[9] | |
| ¹³C NMR (δ, ppm): Carbonyl carbon typically appears around 188-192 ppm. Signals for the α and β carbons of the enone system and aromatic carbons. | |
| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | ¹H NMR (CDCl₃, 200 MHz): δ 3.65 (s, 3H, OCH₃), 3.7 (s, 6H, OCH₃), 3.75 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 6.75 (m, 2H, Ar-H), 7.3 (d, J=7.0 Hz, 1H, Ar-H), 7.45 (d, J=7.2 Hz, 2H, Ar-H), 7.55 (s, 1H, Ar-H).[7] |
| ¹³C NMR (CDCl₃, 50 MHz): δ 105.7, 110.1, 110.8, 123.2, 130.4, 130.9, 144.3, 149.1, 153.2, 153.4, 189.3.[7] | |
| MS (m/z): 358 (M+).[7] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde using a strong base as a catalyst.[1]
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
40-50% (w/v) aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol with stirring.
-
Add the substituted benzaldehyde (1 equivalent) to the solution and continue stirring until all solids are dissolved.
-
Cool the reaction flask in an ice bath to 0-5 °C.
-
Slowly add the aqueous KOH or NaOH solution dropwise to the reaction mixture while maintaining the low temperature and ensuring constant stirring. A color change is often observed.
-
After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase).
-
Upon completion of the reaction (indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.
-
Dry the purified crystals in a desiccator.
Protocol 2: Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques.[5]
Melting Point:
-
Determine the melting point range of the purified product. A sharp melting point range is indicative of high purity.
Spectroscopic Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire an IR spectrum to confirm the presence of key functional groups, particularly the α,β-unsaturated carbonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra for detailed structural elucidation of the chalcone.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: General workflow for the synthesis and purification of chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Application Notes and Protocols for the Preparation of Chalcones from 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature is responsible for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The synthesis of various chalcone (B49325) derivatives is a key area of research in drug discovery, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of chalcones using 3',5'-dimethoxyacetophenone as a starting material via the Claisen-Schmidt condensation reaction. It also summarizes the reaction conditions and yields for the synthesis of various derivatives and explores the biological activities of these compounds, with a focus on their modulation of key cellular signaling pathways.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general and widely used procedure for the synthesis of chalcones using a strong base as a catalyst.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
40% (w/v) aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir until all solids are dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 40% aqueous NaOH or KOH solution dropwise with constant stirring, maintaining the low temperature.[1]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.[1]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.
-
Dry the purified crystals in a desiccator.
Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation
This protocol provides an alternative method using an acid catalyst.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Absolute Ethanol
-
Thionyl chloride (SOCl₂) or other suitable acid catalyst
-
Distilled water
Procedure:
-
In a round-bottom flask, prepare a stirred mixture of this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Carefully add the acid catalyst (e.g., a few drops of SOCl₂) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.
-
Once the reaction is complete, the product may precipitate directly from the reaction mixture or can be induced by the addition of water.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
-
Dry the purified product.
Data Presentation: Synthesis of Chalcones from this compound
The following table summarizes typical yields for the synthesis of various chalcones derived from this compound using the Claisen-Schmidt condensation.
| Aldehyde Reactant | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaOH | 24 | ~85-92% | [1] |
| 4-Chlorobenzaldehyde | NaOH | 24 | ~80% | [1] |
| 4-Methoxybenzaldehyde | NaOH | 24 | ~88% | [1] |
| Various Aldehydes | 40% NaOH | 1-4 | Varies | [1] |
| 2-Chlorobenzaldehyde | SOCl₂/EtOH | 14 | Good | [1] |
| 4-Hydroxybenzaldehyde | SOCl₂/EtOH | 14 | Good | [1] |
| 3-Hydroxybenzaldehyde | SOCl₂/EtOH | 14 | Good | [1] |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Biological Activities and Signaling Pathways
Chalcones derived from this compound exhibit a range of biological activities, with their anti-inflammatory and anticancer properties being of particular interest to researchers. The methoxy (B1213986) substitutions on the phenyl ring play a crucial role in the biological efficacy of these compounds.
Anti-inflammatory Activity and NF-κB/Akt Signaling Pathway
Several studies have demonstrated that chalcones bearing 3',5'-dimethoxy substitutions are potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers.
Specifically, chalcones with 3',5'-dimethoxy groups on the B-ring have been shown to be important for the inhibition of TNF-α-induced NF-κB activation. For instance, the synthetic chalcone (E)-3-(3,5-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one (DK-139) has been shown to exert its anti-inflammatory effects by inhibiting the Akt/IκB kinase (IKK)/NF-κB signaling pathway. This compound blocks the phosphorylation of IκB and the p65/RelA subunit of NF-κB, which in turn prevents the nuclear translocation and transcriptional activity of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes such as COX-2, iNOS, and IL-1β.
Inhibition of Akt/NF-κB pathway by 3',5'-dimethoxychalcones.
Anticancer Activity and Tubulin Polymerization Inhibition
Chalcones are also recognized for their potent anticancer activities, which can be mediated through various mechanisms, including the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Several chalcone derivatives have been identified as inhibitors of tubulin assembly. While specific studies focusing solely on chalcones from this compound are emerging, the general structure-activity relationship suggests that the methoxy substitution pattern is critical for this activity. These compounds can bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells.
Experimental Workflow
The general workflow for the synthesis and evaluation of chalcones from this compound is outlined below.
A typical workflow for chalcone synthesis and evaluation.
Conclusion
The Claisen-Schmidt condensation provides a versatile and efficient method for the synthesis of a diverse range of chalcones from this compound. The resulting compounds are valuable scaffolds in drug discovery, exhibiting significant anti-inflammatory and anticancer properties. Their mechanism of action often involves the modulation of key signaling pathways such as the NF-κB/Akt pathway and the inhibition of tubulin polymerization. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
The Strategic Use of 3',5'-Dimethoxyacetophenone in the Synthesis of Flavonoids and Isoflavonoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3',5'-Dimethoxyacetophenone is a valuable and versatile starting material in the synthesis of a variety of flavonoids and isoflavonoids. Its symmetrical dimethoxy substitution pattern on the A-ring provides a key structural motif present in numerous biologically active natural products and their synthetic analogues. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of these important classes of heterocyclic compounds. The methodologies outlined herein are fundamental to medicinal chemistry and drug discovery efforts aimed at exploring the therapeutic potential of novel flavonoids and isoflavonoids.
Flavonoid Synthesis via Chalcone (B49325) Intermediates
The most common and efficient pathway to flavonoids from this compound proceeds through a chalcone intermediate. This two-step process involves an initial Claisen-Schmidt condensation to form the chalcone, followed by an oxidative cyclization to yield the flavone (B191248) core.
Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde to form an α,β-unsaturated ketone, known as a chalcone.[1] In this case, this compound reacts with a substituted benzaldehyde (B42025) to yield a 2'-hydroxy-3',5'-dimethoxychalcone derivative.
Experimental Protocol: Synthesis of a 2'-Hydroxy-3',5'-dimethoxychalcone Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.0 equivalent) in ethanol (B145695).
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as 40% potassium hydroxide (B78521) (KOH), dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.
Quantitative Data for Chalcone Synthesis:
| Starting Aldehyde | Base Catalyst | Reaction Time (hours) | Typical Yield (%) |
| Benzaldehyde | KOH | 12-24 | 85-95 |
| 4-Methoxybenzaldehyde | KOH | 12-24 | 80-90 |
| 3,4-Dimethoxybenzaldehyde | KOH | 12-24 | 80-90 |
Note: Yields are representative and can vary based on the specific aldehyde used and reaction conditions.
Step 2: Oxidative Cyclization to Flavones (Algar-Flynn-Oyamada Reaction)
The synthesized 2'-hydroxychalcone (B22705) can be converted to a 3-hydroxyflavone (B191502) (a flavonol) through the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves an oxidative cyclization using alkaline hydrogen peroxide.[3]
Experimental Protocol: Synthesis of a 5,7-Dimethoxy-3-hydroxyflavone
-
Reaction Setup: Dissolve the 2'-hydroxy-3',5'-dimethoxychalcone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (or potassium hydroxide) followed by the dropwise addition of hydrogen peroxide (30%).
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. Reaction progress is monitored by TLC.
-
Work-up and Isolation: After completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., HCl) to precipitate the crude flavonol.
-
Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5,7-dimethoxy-3-hydroxyflavone.
Quantitative Data for Flavonol Synthesis:
| Starting Chalcone | Reaction Conditions | Typical Yield (%) |
| 2'-Hydroxy-3',5'-dimethoxychalcone | NaOH, H₂O₂, EtOH, RT | 70-85 |
| 2'-Hydroxy-3',5',4-trimethoxychalcone | NaOH, H₂O₂, EtOH, RT | 65-80 |
Note: Yields are dependent on the purity of the starting chalcone and reaction optimization.
Isoflavonoid Synthesis via the Deoxybenzoin (B349326) Route
The synthesis of isoflavones from this compound typically proceeds through a deoxybenzoin intermediate. This route involves the formation of the deoxybenzoin core followed by cyclization to the isoflavone (B191592).
Step 1: Synthesis of Deoxybenzoin
A common method for the synthesis of the required deoxybenzoin intermediate involves the Friedel-Crafts acylation of a substituted phenol (B47542) with a phenylacetic acid derivative.[4]
Experimental Protocol: Synthesis of a 2-Hydroxy-4,6-dimethoxydeoxybenzoin
-
Reactant Mixture: A mixture of a substituted phenol (e.g., phloroglucinol), a phenylacetic acid, and a Lewis acid catalyst (e.g., BF₃·Et₂O) is prepared.
-
Reaction: The mixture is heated, typically at reflux, for several hours under an inert atmosphere.
-
Work-up: The reaction is quenched, and the crude deoxybenzoin is extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure deoxybenzoin.
Step 2: Cyclization to Isoflavone
The deoxybenzoin intermediate is then cyclized to form the isoflavone ring system. Several reagents can be employed for this one-carbon insertion and cyclization. A modern and efficient method utilizes a Vilsmeier reagent.[4]
Experimental Protocol: Synthesis of a 5,7-Dimethoxyisoflavone
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared from N,N-dimethylformamide (DMF) and a reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
-
Reaction with Deoxybenzoin: The deoxybenzoin is dissolved in a suitable solvent, and the Vilsmeier reagent is added.
-
Cyclization: The reaction mixture is heated to effect cyclization. Microwave irradiation can significantly accelerate this step.[4]
-
Work-up and Isolation: The reaction is quenched, and the crude isoflavone is isolated by extraction.
-
Purification: The final product is purified by column chromatography or recrystallization.
Quantitative Data for Isoflavone Synthesis:
| Deoxybenzoin Intermediate | Cyclization Reagent | Reaction Conditions | Typical Yield (%) |
| 2-Hydroxy-4,6-dimethoxydeoxybenzoin | Vilsmeier Reagent | Microwave, 5-10 min | 80-90 |
| 2-Hydroxy-4,6,4'-trimethoxydeoxybenzoin | Vilsmeier Reagent | Microwave, 5-10 min | 75-85 |
Note: Yields are based on the deoxybenzoin intermediate.
This compound serves as a strategic precursor for the synthesis of 5,7-dimethoxylated flavonoids and isoflavonoids. The Claisen-Schmidt condensation followed by the Algar-Flynn-Oyamada reaction provides a reliable route to flavonols. For isoflavones, the deoxybenzoin pathway, particularly with modern cyclization methods, offers an efficient synthesis. These methodologies are crucial for generating diverse libraries of these privileged heterocyclic structures for evaluation in drug discovery and development programs. The provided protocols and data serve as a foundational guide for researchers in this field.
References
Application Notes and Protocols: 3',5'-Dimethoxyacetophenone as a Precursor for Medicinal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxyacetophenone is a versatile ketone that serves as a crucial starting material in the synthesis of a variety of medicinally important compounds. Its chemical structure, featuring an acetophenone (B1666503) core with two methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring, provides a reactive platform for the construction of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of medicinal compounds derived from this compound: Chalcones and their subsequent conversion to Pyrazolines . These compounds have garnered significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Part 1: Synthesis of Anticancer Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are prominent precursors in flavonoid biosynthesis and are known for their diverse biological activities.[1] The synthesis of chalcone (B49325) derivatives from this compound is typically achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1]
Application Notes:
The 3',5'-dimethoxy substitution pattern on the A-ring of the chalcone is a key pharmacophore that has been associated with cytotoxic and antiproliferative effects, often through interaction with tubulin.[2] By varying the substituent on the B-ring (derived from the aldehyde), a library of chalcone analogs can be synthesized to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde (B42025).
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the substituted benzaldehyde (1.0 equivalent).
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a 40% aqueous solution of NaOH or KOH dropwise with constant stirring, maintaining the low temperature.[1]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.[1]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.[1]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary: Anticancer Activity of Chalcone Derivatives
The following table summarizes the yield and in vitro anticancer activity of representative chalcones synthesized from substituted acetophenones and aldehydes.
| Compound ID | Acetophenone Precursor | Aldehyde Precursor | Yield (%) | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 1 | 3',4',5'-Trimethoxyacetophenone | 3-Hydroxy-4-methoxybenzaldehyde | 69 | PC3 (Prostate) | 17 nM | [3] |
| Chalcone 2 | 3',4',5'-Trimethoxyacetophenone | 3-Indolecarboxaldehyde | < 50 | HCT116 (Colorectal) | < 50 nM | [3] |
| Chalcone 3 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | 75-90 | MCF-7 (Breast) | < 20 µg/mL | [4] |
| Chalcone 4 | Acetophenone | 4-(Dimethylamino)benzaldehyde | 75-90 | MCF-7 (Breast) | < 20 µg/mL | [4] |
Note: 3',4',5'-Trimethoxyacetophenone is a close analog of this compound and the synthetic principles are identical.
Visualization: Chalcone Synthesis Workflow
Caption: General workflow for the synthesis and evaluation of chalcones.
Part 2: Synthesis of Anticancer Pyrazoline Derivatives from Chalcones
Pyrazolines, five-membered heterocyclic compounds, can be readily synthesized from chalcones and have demonstrated a wide array of pharmacological activities, including anticancer effects. The α,β-unsaturated ketone moiety of the chalcone serves as an excellent electrophile for reaction with hydrazine (B178648) derivatives to form the pyrazoline ring.
Application Notes:
The conversion of chalcones to pyrazolines represents a powerful strategy in medicinal chemistry to expand molecular diversity and explore new pharmacological profiles. The resulting pyrazoline scaffold can be further functionalized to fine-tune its biological activity. Pyrazoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS).
Experimental Protocol: Synthesis of Pyrazolines from Chalcones
This protocol outlines the cyclization of a chalcone with hydrazine hydrate (B1144303) to yield a pyrazoline derivative.
Materials:
-
Chalcone derivative (synthesized as in Part 1)
-
Hydrazine hydrate or Phenylhydrazine (B124118)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate or phenylhydrazine (1.0-1.2 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration.[1]
-
Purification: The crude product is washed with water, dried, and can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Quantitative Data Summary: Anticancer Activity of a Pyrazoline Derivative
The following table provides data for a representative pyrazoline synthesized from a chalcone precursor.
| Compound ID | Chalcone Precursor | Pyrazoline Product | Cancer Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| Pyrazoline 1 | (E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 | 6.45 | [5] |
Note: The precursor chalcone can be synthesized from 3,4,5-trimethoxybenzaldehyde (B134019) and 4-methylacetophenone, demonstrating the synthetic utility of related acetophenones.
Visualization: Proposed Signaling Pathway for Pyrazoline-Induced Apoptosis
Caption: Pyrazoline-induced apoptosis via ROS generation.
Conclusion
This compound is a valuable and readily available precursor for the synthesis of medicinally relevant chalcones and pyrazolines. The straightforward and versatile Claisen-Schmidt condensation allows for the generation of diverse chalcone libraries, which can be further modified to produce pyrazolines with potent biological activities. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the therapeutic potential of this important class of compounds. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the development of these derivatives into effective clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5,7-dimethoxy-3-methylindazole from 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents. The specific substituted indazole, 5,7-dimethoxy-3-methylindazole (B134475), is a valuable building block in medicinal chemistry and drug discovery programs. This document provides a detailed protocol for a proposed two-step synthesis of 5,7-dimethoxy-3-methylindazole from the commercially available starting material, 3',5'-Dimethoxyacetophenone. The synthesis involves the formation of a tosylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.
Overall Synthetic Scheme
The proposed synthetic pathway is a two-step process:
-
Step 1: Synthesis of this compound Tosylhydrazone. The first step involves the condensation reaction between this compound and p-toluenesulfonohydrazide to form the corresponding N-tosylhydrazone. A highly efficient, solvent-free grinding method is employed for this transformation.
-
Step 2: Synthesis of 5,7-dimethoxy-3-methylindazole. The second step is the intramolecular cyclization of the prepared tosylhydrazone to the target indazole, catalyzed by polyphosphoric acid (PPA). The regioselectivity of this cyclization is directed by the electronic effects of the methoxy (B1213986) substituents on the aromatic ring.
Experimental Protocols
Step 1: Synthesis of (E)-N'-(1-(3,5-dimethoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide (this compound Tosylhydrazone)
This protocol is adapted from a general, environmentally friendly method for the synthesis of N-tosylhydrazones.
Materials and Reagents:
-
This compound
-
p-Toluenesulfonohydrazide
-
Mortar and Pestle
-
Petroleum Ether
Procedure:
-
In a clean and dry mortar, combine this compound (1.0 eq) and p-toluenesulfonohydrazide (1.0 eq).
-
Thoroughly grind the mixture with a pestle at room temperature for approximately 1-2 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting solid material is washed with petroleum ether.
-
The solid product is collected by filtration and dried to afford the desired N-tosylhydrazone.
Step 2: Synthesis of 5,7-dimethoxy-3-methyl-1H-indazole
This protocol is based on established methods for the acid-catalyzed cyclization of acetophenone (B1666503) hydrazones.
Materials and Reagents:
-
(E)-N'-(1-(3,5-dimethoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, place the (E)-N'-(1-(3,5-dimethoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide (1.0 eq).
-
Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring at a temperature of 100-120 °C. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture into an ice-water mixture.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure 5,7-dimethoxy-3-methyl-1H-indazole.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Starting Material/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Starting Material | C₁₀H₁₂O₃ | 180.20 |
| p-Toluenesulfonohydrazide | Reagent | C₇H₁₀N₂O₂S | 186.23 |
| (E)-N'-(1-(3,5-dimethoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | Intermediate | C₁₇H₂₀N₂O₄S | 348.42 |
| 5,7-dimethoxy-3-methyl-1H-indazole | Final Product | C₁₀H₁₂N₂O₂ | 192.22 |
Table 2: Expected Yields and Physicochemical Properties
| Compound Name | Expected Yield (%) | Physical State | Melting Point (°C) |
| (E)-N'-(1-(3,5-dimethoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | >90 | Solid | To be determined |
| 5,7-dimethoxy-3-methyl-1H-indazole | 60-80 | Solid | To be determined |
Note: The expected yields are based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Experimental Workflow Diagram
Application of 3',5'-Dimethoxyacetophenone in Pyrimidine Synthesis
Application Note ID: AN-PYR-DMAP-001
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine (B1678525) derivatives utilizing 3',5'-Dimethoxyacetophenone as a key starting material. Pyrimidines are a critical class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis route detailed herein involves a two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction with urea (B33335) to yield the final pyrimidine derivative. This methodology is broadly applicable for the generation of diverse pyrimidine libraries for drug discovery and development.
Introduction
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental building blocks of nucleic acids (DNA and RNA) and are found in numerous natural products and synthetic molecules of medicinal importance.[2] The synthesis of substituted pyrimidines is a significant focus in medicinal chemistry due to their therapeutic potential.[1][2]
A common and effective strategy for the synthesis of pyrimidine derivatives is through the cyclization of chalcones.[1][3][4] Chalcones, or α,β-unsaturated ketones, are versatile intermediates that can be readily synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aldehyde.[1][3] This application note specifically details the use of this compound in this synthetic pathway. The methoxy (B1213986) groups on the phenyl ring of this starting material can influence the biological activity of the resulting pyrimidine derivatives, making it an interesting building block for creating novel compounds for pharmacological screening.
Overall Synthesis Workflow
The synthesis is typically carried out in two main stages: the formation of the chalcone intermediate and its subsequent conversion to the pyrimidine.
Caption: General workflow for the two-step synthesis of pyrimidine derivatives.
Chemical Reaction Pathway
The overall chemical transformation from this compound to a pyrimidine derivative is illustrated below.
Caption: Chemical reaction pathway for pyrimidine synthesis.
Experimental Protocols
The following protocols are generalized procedures based on established methods for chalcone and pyrimidine synthesis.[1][3][4] Researchers should optimize reaction conditions for specific substrates.
Protocol 1: Synthesis of (E)-1-(3,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Ethanol (B145695) (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, crushed ice, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in ethanol (20-30 mL).
-
Cool the flask in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 10 mL of 40% solution) with constant stirring.[3]
-
Remove the flask from the ice bath and continue stirring at room temperature for 3-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[1]
-
Acidify the mixture with dilute HCl to neutralize the excess base. A solid precipitate of the chalcone should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of 4-(3,5-dimethoxyphenyl)-6-phenylpyrimidin-2(1H)-one (Pyrimidine Derivative)
Materials:
-
Chalcone from Protocol 1
-
Urea
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Reflux apparatus, round-bottom flask, magnetic stirrer, crushed ice, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and urea (0.01 mol) in ethanol (20-30 mL).[3]
-
To this solution, add an aqueous solution of KOH (e.g., 10 mL of 40% solution) and a few boiling chips.[3]
-
Heat the mixture to reflux and maintain reflux for 4-8 hours. Monitor the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of crushed ice.
-
Neutralize the mixture with dilute HCl, which will cause the pyrimidine derivative to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., rectified spirit or ethanol) to obtain the purified pyrimidine derivative.[3]
Data Presentation
The following table summarizes the key components and expected outcomes of the synthesis. Yields are representative and can vary based on the specific aldehyde used and optimization of reaction conditions.
| Step | Starting Materials | Key Reagents | Product | Representative Yield (%) |
| 1 | This compound, Aromatic Aldehyde | NaOH or KOH, Ethanol | Chalcone Intermediate | 70 - 90 |
| 2 | Chalcone Intermediate, Urea | KOH, Ethanol | Pyrimidine Derivative | 60 - 85 |
Concluding Remarks
The use of this compound as a precursor for pyrimidine synthesis offers a reliable and versatile route to novel heterocyclic compounds. The two-step synthesis, involving a Claisen-Schmidt condensation followed by cyclization, is a robust method for generating a library of pyrimidine derivatives. These compounds can then be subjected to biological screening to identify potential new therapeutic agents for a variety of diseases. The protocols provided herein serve as a foundational guide for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Photochemical Reactions and Photostability of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated photochemical behavior and photostability of 3',5'-Dimethoxyacetophenone. The included protocols offer detailed methodologies for conducting photostability studies and for the development of a stability-indicating analytical method, crucial for regulatory submissions and ensuring product quality.
Application Notes
This compound is a chemical intermediate used in the synthesis of various organic molecules, including potential pharmaceutical compounds.[1][2] Like many aromatic ketones, it is susceptible to degradation upon exposure to light, particularly UV radiation.[3] Understanding its photochemical reaction pathways and photostability profile is essential for defining appropriate handling, storage, and formulation strategies.
Predicted Photochemical Reactivity
This prediction is strongly supported by studies on 3',5'-dimethoxybenzoin (DMB), which shares the 3,5-dimethoxybenzoyl chromophore. DMB undergoes an efficient photo-induced α-cleavage from its triplet excited state to form a benzoyl radical and a substituted benzyl (B1604629) radical.[4] By analogy, this compound is expected to cleave at the bond between the carbonyl carbon and the methyl group, generating a 3,5-dimethoxybenzoyl radical and a methyl radical. These highly reactive radical intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction or radical recombination, to form stable degradation products.
The proposed primary degradation pathway is visualized below. The subsequent reactions of the radical intermediates would lead to a variety of photoproducts. For instance, the 3,5-dimethoxybenzoyl radical could abstract a hydrogen atom from the solvent to form 3,5-dimethoxybenzaldehyde.
Photostability Profile and Forced Degradation
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] For this compound, a comprehensive forced degradation study should include exposure to photolytic, thermal, hydrolytic (acidic and basic), and oxidative stress conditions.[3] The goal is to induce a target degradation of 5-20%, which is considered realistic and sufficient for method development without generating secondary degradation products that are not relevant to formal stability studies.[4][5]
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experimental protocols.
Table 1: Photostability of this compound in Solution
| Stress Condition | Exposure Duration/Level | Initial Assay (%) | Final Assay (%) | % Degradation | Appearance of Solution |
| Light Exposed | 1.2 million lux hours and 200 W h/m² | ||||
| Dark Control | Same as above |
Table 2: Photostability of this compound in Solid State
| Stress Condition | Exposure Duration/Level | Initial Assay (%) | Final Assay (%) | % Degradation | Physical Appearance |
| Light Exposed | 1.2 million lux hours and 200 W h/m² | ||||
| Dark Control | Same as above |
Table 3: Summary of Degradation Products from Photostability Study
| Stress Condition | Peak No. | Retention Time (min) | % Peak Area (Relative to Total) | Proposed Identification |
| Light Exposed (Solution) | 1 | This compound | ||
| 2 | Degradant 1 | |||
| 3 | Degradant 2 | |||
| Light Exposed (Solid) | 1 | This compound | ||
| 2 | Degradant 1 |
Experimental Protocols
The following are detailed protocols for assessing the photostability of this compound and developing a suitable analytical method.
Protocol 1: Forced Photodegradation Study (ICH Q1B)
This protocol is designed to evaluate the intrinsic photostability of this compound in accordance with ICH Q1B guidelines.[3]
1. Materials and Equipment:
-
This compound (solid)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Calibrated photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
Volumetric flasks and pipettes
-
Validated stability-indicating HPLC method (see Protocol 2)
2. Sample Preparation:
-
Solution Samples: Prepare a solution of this compound in methanol or acetonitrile at a known concentration (e.g., 0.5 mg/mL). Transfer aliquots into transparent containers.
-
Solid Samples: Place a thin layer of solid this compound into transparent containers.
-
Dark Controls: Prepare an identical set of solution and solid samples but wrap the containers completely in aluminum foil to protect them from light.[6]
3. Exposure:
-
Place both the exposed samples and the dark controls into the photostability chamber.
-
Expose the samples to the light source until the specified exposure levels are reached. Monitor the temperature within the chamber to ensure it does not cause thermal degradation.
-
A control sample (unstressed) should be stored at controlled room temperature in the dark.
4. Analysis:
-
After the exposure period, prepare all samples (exposed, dark control, and unstressed control) for HPLC analysis.
-
For solid samples, dissolve a precisely weighed amount in the mobile phase to achieve a known concentration.
-
For solution samples, dilute as necessary with the mobile phase.
-
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the unstressed control. The results from the dark control are used to distinguish between photolytic and thermal degradation.
References
- 1. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. biomedres.us [biomedres.us]
- 5. ecetoc.org [ecetoc.org]
- 6. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
3',5'-Dimethoxyacetophenone: A Promising Corrosion Inhibitor for Metals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a well-established method to protect metallic surfaces from corrosive environments. Acetophenone (B1666503) derivatives have emerged as a promising class of corrosion inhibitors due to their eco-friendly nature and effective inhibition properties. This document provides a detailed overview of the potential application of 3',5'-Dimethoxyacetophenone as a corrosion inhibitor, drawing upon data and methodologies from studies on structurally similar acetophenone compounds. The protocols outlined below will enable researchers to evaluate its efficacy and mechanism of action.
The inhibitory action of acetophenone derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] This adsorption process is influenced by the molecular structure, the presence of heteroatoms (like oxygen in the methoxy (B1213986) groups), and the electron density on the molecule.[1][3]
Quantitative Data Summary
While specific data for this compound is not yet available in published literature, the following tables summarize the performance of other acetophenone derivatives as corrosion inhibitors for mild steel in acidic media. This data serves as a valuable reference for designing experiments and setting performance benchmarks for this compound.
Table 1: Inhibition Efficiency of Acetophenone Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (ppm) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 3-Nitroacetophenone | 250 | 1 N HCl | 30 | 64 | [1][2] |
| 4-Amino Acetophenone Pyridine 2-Aldehyde | 60 | 1 M HCl | 35 | 91 | [4] |
Table 2: Potentiodynamic Polarization Data for Acetophenone Derivatives
| Inhibitor | Concentration (ppm) | Medium | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1 M HCl | 4408 | - | [4] |
| 4-Amino Acetophenone Pyridine 2-Aldehyde | 60 | 1 M HCl | 937 | 89.14 | [4] |
| Blank | - | 1 M HCl | - | - | [5] |
| [EMIM]⁺ [EtSO₄]⁻ | 500 | 1 M HCl | - | >93 | [5] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Acetophenone Derivatives
| Inhibitor | Concentration (ppm) | Medium | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Blank | - | 1 M HCl | - | - | - |[5] | | [EMIM]⁺ [Ac]⁻ | 500 | 1 M HCl | - | - | >93 |[5] | | Blank | - | 1 M HCl | - | - | - |[6] | | DHBP | 1 x 10⁻³ M | 1 M HCl | Increased with inhibitor concentration | Decreased with inhibitor concentration | - |[6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.[7]
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Abrade the surfaces progressively with different grades of emery paper, starting from a coarse grit and ending with a fine grit (e.g., 400, 600, 800, 1200 grit).
-
Degrease the coupons with a suitable solvent like acetone, rinse with deionized water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places using an analytical balance.
-
-
Test Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl) by diluting concentrated acid with deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of test solutions by adding different concentrations of the inhibitor stock solution to the corrosive medium (e.g., 50, 100, 150, 200, 250 ppm). A blank solution without the inhibitor should also be prepared.
-
-
Immersion Test:
-
Immerse the pre-weighed metal coupons in the test solutions at a constant temperature (e.g., 30°C) for a specified duration (e.g., 6 hours).
-
Ensure the entire surface of the coupon is exposed to the solution.
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with deionized water, and dry.
-
Reweigh the cleaned and dried coupons.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where: ΔW = Weight loss (mg) A = Surface area of the coupon (cm²) T = Immersion time (hours) ρ = Density of the metal (g/cm³)
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100 where: CRblank = Corrosion rate in the absence of the inhibitor CRinh = Corrosion rate in the presence of the inhibitor
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the kinetics of the corrosion process.[8] These tests are typically performed using a three-electrode setup in an electrochemical cell.
Protocol:
-
Electrochemical Cell Setup:
-
Working Electrode (WE): The metal specimen to be tested (e.g., mild steel) with a defined exposed surface area.
-
Counter Electrode (CE): A platinum or graphite (B72142) electrode.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
The electrodes are immersed in the test solution (corrosive medium with and without the inhibitor).
-
-
Potentiodynamic Polarization (PDP):
-
Allow the working electrode to reach a stable open-circuit potential (OCP) for about 30-60 minutes.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency: IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Stabilize the system at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100
-
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of 3-Nitroacetophenone on Corrosion Inhibition of Mild Steel in Acidic Medium - ProQuest [proquest.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcsi.pro [ijcsi.pro]
Application Notes and Protocols: The Role of 3',5'-Dimethoxyacetophenone in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxyacetophenone is a versatile starting material in the synthesis of a variety of bioactive heterocyclic compounds. Its methoxy-substituted phenyl ring is a common pharmacophore in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of chalcones and their subsequent conversion into pyrazoles, both of which have demonstrated significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. The presence of the 3,5-dimethoxy substitution pattern on the acetophenone-derived ring often contributes to the biological potency of the final heterocyclic compounds.[1]
Synthesis of Bioactive Heterocycles from this compound
The primary route to synthesizing bioactive heterocycles from this compound involves an initial Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This α,β-unsaturated ketone is then a versatile precursor for the synthesis of various heterocyclic systems, including pyrazoles.
Chalcone Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various aromatic aldehydes.[2][3][4] This reaction can be catalyzed by either a base or an acid.[2]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones from this compound using a base catalyst.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
40% aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in ethanol in a round-bottom flask. Stir the mixture until all solids have dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 40% aqueous KOH solution dropwise to the reaction mixture with constant stirring, maintaining the low temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Dry the purified product in a desiccator.
Quantitative Data: Chalcone Synthesis
| Aldehyde Reactant | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | NaOH | 2-3 | 66 | [5] |
| 3,4,5-Trimethoxybenzaldehyde | NaOH | 24-48 | 47.8-88.4 | [6] |
| Various aromatic aldehydes | NaOH | 2-3 | 43-63 | [7] |
Pyrazole (B372694) Synthesis from Chalcones
Chalcones are excellent precursors for the synthesis of pyrazoles through a cyclocondensation reaction with hydrazine (B178648) derivatives.[8][9] This reaction typically proceeds under acidic or basic conditions.
Experimental Protocol: Pyrazole Synthesis
This protocol describes a general method for synthesizing pyrazoles from chalcone intermediates.[6][8]
Materials:
-
Synthesized chalcone
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter it and wash with cold ethanol. If not, pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude pyrazole from a suitable solvent (e.g., ethanol) to obtain the pure product.
Quantitative Data: Pyrazole Synthesis
| Chalcone Precursor | Reagent | Solvent | Yield (%) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Glacial Acetic Acid | 66.57 | [8] |
| Chalcones from 3,4,5-trimethoxyacetophenone | Hydrazine & Acetic Acid | Not specified | 50.8-82.4 | [6] |
Biological Activities of Heterocycles Derived from this compound
Heterocycles synthesized from this compound, particularly chalcones and pyrazoles, have shown promising anticancer and antimicrobial activities.
Anticancer Activity
Chalcones and pyrazoles derived from acetophenones with multiple methoxy (B1213986) substitutions have demonstrated significant cytotoxicity against various cancer cell lines.[10][11] The anticancer mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of tubulin polymerization.[1][11][12]
Quantitative Data: Anticancer Activity (IC50 Values)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [10][13] |
| Chalcone | (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | Various | 0.003-0.009 | [1] |
| Chalcone | 2′-hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | 9.76-40.83 | [12] |
Proposed Anticancer Mechanism of Action
Antimicrobial Activity
Pyrazole derivatives have been reported to exhibit a broad spectrum of antibacterial activities. The mechanism of action is believed to involve the disruption of the bacterial cell wall.[14]
Quantitative Data: Antimicrobial Activity
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole | Naphthyl-substituted pyrazole-derived hydrazones | S. aureus, A. baumannii | 0.78-1.56 | [14] |
| Pyrazole | Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative | <1 | [14] |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of bioactive chalcones and pyrazoles. The straightforward and efficient synthetic routes, such as the Claisen-Schmidt condensation and subsequent cyclization reactions, allow for the generation of diverse libraries of heterocyclic compounds. The resulting molecules have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation and development in the field of medicinal chemistry. The provided protocols and data serve as a foundational guide for researchers aiming to explore the therapeutic potential of heterocycles derived from this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for enzymatic reactions involving 3',5'-dimethoxyacetophenone. The primary focus is on the stereoselective reduction of the ketone functionality, a critical transformation in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. While specific enzymatic studies on this compound are not extensively documented, the provided protocols are based on established methods for structurally similar methoxy-substituted acetophenones.
Application Note 1: Asymmetric Reduction of this compound using Ketoreductase
The enzymatic reduction of this compound to the corresponding chiral alcohol, (S)-1-(3,5-dimethoxyphenyl)ethanol or (R)-1-(3,5-dimethoxyphenyl)ethanol, can be achieved with high enantioselectivity using ketoreductases (KREDs). These enzymes, often sourced from microorganisms, offer a green and efficient alternative to chemical reductants. The stereochemical outcome (S or R) is dependent on the specific enzyme used.
A study on the enzymatic reduction of various acetophenone (B1666503) derivatives by a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) demonstrated the successful reduction of meta-substituted acetophenones with high enantioselectivity. The data for 3'-methoxyacetophenone, a structurally analogous substrate, suggests that KRED1-Pglu is a promising candidate for the asymmetric reduction of this compound.
Data Presentation: Reduction of Methoxy-Substituted Acetophenones
The following table summarizes the quantitative data for the enzymatic reduction of methoxy-substituted acetophenones using different biocatalysts. This data can be used as a reference for expected outcomes with this compound.
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| 3'-Methoxyacetophenone | KRED1-Pglu | - | >99 | (S) | [1] |
| 4'-Methoxyacetophenone (B371526) | KRED1-Pglu | - | 60 | (S) | [1] |
| meta-Methoxyacetophenone | Daucus carota (carrot) | 100 | 100 | (S) | [2] |
| 4'-Methoxyacetophenone | Rhodotorula sp. AS2.2241 | 98.3 | >99 | (S) | [3] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound using a Recombinant Ketoreductase
This protocol is adapted from the methodology used for the reduction of substituted acetophenones by KRED1-Pglu.
Materials:
-
This compound
-
Recombinant ketoreductase (e.g., KRED1-Pglu)
-
NADH or NADPH (cofactor)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a clean reaction vessel, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
10 mM this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary)
-
1 mM NAD(P)H
-
20 mM D-Glucose
-
1-5 U/mL Glucose Dehydrogenase (GDH)
-
0.5-2 mg/mL Ketoreductase
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots. Quench the reaction in the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached the desired conversion, stop the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Extract the product into the ethyl acetate layer by vigorous mixing. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting 1-(3,5-dimethoxyphenyl)ethanol (B169568) by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Whole-Cell Bioreduction of this compound using Daucus carota (Carrot)
This protocol is based on the successful whole-cell bioreduction of meta-methoxyacetophenone using carrot roots.[2]
Materials:
-
This compound
-
Fresh carrots (Daucus carota)
-
Tap water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Biocatalyst: Wash fresh carrots thoroughly with tap water and grate them into small pieces.
-
Reaction Setup: In an Erlenmeyer flask, add 100 g of grated carrots to 200 mL of tap water.
-
Substrate Addition: Add this compound to the flask to a final concentration of 1-5 g/L. The substrate can be added directly or as a solution in a minimal amount of a water-miscible organic solvent.
-
Incubation: Incubate the flask on an orbital shaker at room temperature (around 25°C) and 120 rpm for 24-72 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots of the liquid phase, extracting with ethyl acetate, and analyzing by TLC, GC, or HPLC.
-
Work-up: After the desired conversion is achieved, filter the reaction mixture to remove the carrot pulp.
-
Extraction: Extract the aqueous filtrate three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Purification: Purify the alcohol product by column chromatography if required.
Visualizations
Signaling Pathway: Asymmetric Reduction of a Prochiral Ketone
Caption: Asymmetric reduction of this compound catalyzed by a ketoreductase.
Experimental Workflow: Whole-Cell Bioreduction
Caption: General workflow for the whole-cell bioreduction of an aromatic ketone.
References
Application Notes and Protocols: 3',5'-Dimethoxyacetophenone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3',5'-dimethoxyacetophenone as a foundational building block in the synthesis of biologically active molecules, particularly chalcones and flavonoids. This document offers detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and relevant biological mechanisms.
Introduction
This compound is an aromatic ketone that serves as a valuable precursor in organic synthesis due to its reactive carbonyl group and the presence of two methoxy (B1213986) substituents on the phenyl ring. These methoxy groups influence the electronic properties of the molecule and can be key features in the structure of pharmacologically active compounds. This building block is particularly instrumental in the synthesis of chalcones and their subsequent conversion to flavonoids, classes of compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Section 1: Synthesis of 3',5'-Dimethoxy-Substituted Chalcones
The primary application of this compound in organic synthesis is as a key reactant in the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone (B49325) derivative from this compound and a substituted benzaldehyde (B42025).
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.0 equivalent of the substituted benzaldehyde to the solution and stir at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise.
-
Reaction Progression: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the chalcone product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data: Synthesis of Chalcone Derivatives
The following table summarizes the yields of representative chalcone derivatives synthesized from this compound and various substituted benzaldehydes via Claisen-Schmidt condensation.
| Entry | Substituted Benzaldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-(3,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one | ~85-95% |
| 2 | 4-Chlorobenzaldehyde | 1-(3,5-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | ~80-90% |
| 3 | 4-Methoxybenzaldehyde | 1-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~88-96% |
| 4 | 4-Nitrobenzaldehyde | 1-(3,5-Dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | ~75-85% |
Note: Yields are indicative and can vary based on specific reaction conditions and purification efficiency.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Section 2: Synthesis of 5,7-Dimethoxy-Substituted Flavonoids
Chalcones derived from this compound are valuable intermediates for the synthesis of flavonoids, a class of compounds with significant biological activities. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone. To utilize 3',5'-dimethoxychalcones, a demethylation step to reveal a 2'-hydroxyl group is typically required prior to the AFO reaction. However, direct oxidative cyclization methods are also being explored.
Experimental Protocol: Synthesis of 5,7-Dimethoxyflavone (B190784)
This protocol describes the oxidative cyclization of a 3',5'-dimethoxychalcone to the corresponding 5,7-dimethoxyflavone using iodine in dimethyl sulfoxide (B87167) (DMSO).[1]
Materials:
-
1-(3,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
-
10% aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethanol
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: Dissolve the chalcone (1.0 mmol) in DMSO (2-5 mL) in a round-bottom flask.[1]
-
Catalyst Addition: Add iodine (8 mol%) to the solution.[1]
-
Reaction: Heat the mixture to reflux and maintain reflux until the reaction is complete, as monitored by TLC.[1]
-
Work-up: After completion, cool the reaction mixture and pour it into a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.[1]
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and then with hexane.[1]
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain the pure 5,7-dimethoxyflavone.[1]
Quantitative Data: Synthesis of 5,7-Dimethoxyflavone
| Starting Material | Product | Catalyst | Solvent | Yield (%) |
| 1-(3,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one | 5,7-Dimethoxyflavone | I₂ | DMSO | ~81%[1] |
Reaction Scheme Diagram
Caption: Synthesis of 5,7-Dimethoxyflavone from the corresponding chalcone.
Section 3: Biological Significance and Signaling Pathways
Chalcones and flavonoids synthesized from this compound are of significant interest in drug discovery due to their potential anticancer activities. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Anticancer Activity and Mechanism of Action
Derivatives of this compound, particularly chalcones and flavonoids, have demonstrated cytotoxic effects against cancer cells. Their mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway Diagram: Inhibition of the PI3K/AKT Pathway
Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/AKT signaling pathway by chalcone derivatives.
By inhibiting AKT, these compounds can prevent the downstream activation of mTOR, a key regulator of cell growth and proliferation, and can relieve the inhibition of apoptotic pathways, thereby promoting cancer cell death.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, providing a straightforward entry into the synthesis of a wide array of chalcones and flavonoids. The methodologies presented herein offer robust protocols for the synthesis of these compounds, which have demonstrated significant potential as anticancer agents through the modulation of critical cellular signaling pathways. Further exploration of derivatives synthesized from this building block is a promising avenue for the development of novel therapeutics.
References
Application Notes and Protocols: Synthesis of Chalcone-Based Kinase Inhibitors Using 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. A significant area of interest is the development of chalcone-based kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The versatile and readily synthesizable nature of the chalcone (B49325) framework allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against various kinase targets.
This document provides detailed protocols for the synthesis of a representative chalcone derived from 3',5'-dimethoxyacetophenone and explores its potential application as a kinase inhibitor, supported by data from structurally related compounds.
Synthesis of (E)-1-(3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
The synthesis of the target chalcone is achieved via the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40% aqueous solution
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and vacuum filtration setup
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g (10 mmol) of this compound in 20 mL of ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1.22 g (10 mmol) of 4-hydroxybenzaldehyde. Continue stirring until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. Slowly add 5 mL of a 40% aqueous KOH solution dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Condensation Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of the more nonpolar chalcone product should be observed.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 g of crushed ice. Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is approximately 5-6. This will precipitate the chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at low temperature. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure (E)-1-(3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
Synthetic Workflow
Catalytic Applications of 3',5'-Dimethoxyacetophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxyacetophenone and its derivatives are versatile precursors in organic synthesis, primarily utilized in the catalytic synthesis of a class of compounds known as chalcones. These chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] The primary catalytic application involving this compound derivatives is their use as key reactants in Claisen-Schmidt condensation reactions to yield biologically active chalcones. This document provides detailed application notes, experimental protocols, and data on the synthesis and biological relevance of these derivatives.
Key Catalytic Application: Synthesis of Chalcones
The most prominent catalytic application of this compound derivatives is their role as substrates in the base- or acid-catalyzed synthesis of chalcones. The Claisen-Schmidt condensation, a cornerstone of chalcone (B49325) synthesis, involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde.[1][2]
Reaction Principle
In a typical base-catalyzed Claisen-Schmidt condensation, a strong base deprotonates the α-carbon of the acetophenone, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone.
Data Presentation: Synthesis and Biological Activity of Chalcone Derivatives
The following tables summarize quantitative data from the synthesis of various chalcone derivatives starting from substituted acetophenones and their subsequent biological evaluation.
Table 1: Yields of Synthesized Chalcone Derivatives
| Compound ID | Starting Acetophenone | Starting Aldehyde | Catalyst | Yield (%) | Reference |
| 1 | 3',4',5'-Trimethoxyacetophenone | Substituted Benzaldehydes | NaOH or Piperidine | Moderate-Good | [2] |
| Chalcone 13 | 3',4',5'-Trimethoxyacetophenone | Chromone-based aldehyde | Acid/Base | Not Specified | [2] |
| Indolyl Chalcone 10 | 3',4',5'-Trimethoxyacetophenone | Indole-based aldehyde | Acid/Base | Not Specified | [2] |
| Chalcone 8 | 3',4',5'-Trimethoxyacetophenone | 3-Hydroxybenzaldehyde | Acid/Base | Not Specified | [2] |
| A1 | o-Hydroxyacetophenone | 4-Dimethylaminobenzaldehyde | Piperidine | 80.9% | [3] |
| A2 (Flavonoid) | Chalcone A1 | H2O2 | - | 82% | [3] |
| General | Substituted Acetophenones | Substituted Benzaldehydes | 60% KOH | Significant | [4] |
| Various | Substituted Acetophenones | Substituted Benzaldehydes | Not Specified | <50% to >90% | [5] |
Table 2: In Vitro Cytotoxicity of Synthesized Chalcones (MCF-7 Cells)
| Compound ID | IC50 (µg/mL) | Reference |
| 1 | < 20 | [5] |
| 5 | < 20 | [5] |
| 23 | < 20 | [5] |
| 25 | < 20 | [5] |
Table 3: Antiproliferative Activity of Chalcones (48h incubation)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Chalcone 13 | Colorectal & Prostatic Cancer | 2.6 - 5.1 | [2] |
| Indolyl Chalcone 10 | Colorectal & Prostatic Cancer | < 0.05 | [2] |
Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones using a strong base as a catalyst, adapted from established methodologies.[1][2][4]
Materials:
-
Substituted acetophenone (e.g., this compound) (1 equivalent)
-
Substituted aromatic aldehyde (1.2 equivalents)
-
40% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Beakers
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.[2]
-
Add the substituted aromatic aldehyde (1.2 equivalents) to the solution and stir until all solids are dissolved.[1]
-
Cool the flask in an ice bath to 0-5 °C.[1]
-
Slowly add the 40% aqueous NaOH or KOH solution dropwise with constant stirring, maintaining the low temperature.[1]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[1]
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.[1]
-
Filter the precipitated solid, wash with cold water until the washings are neutral to litmus (B1172312) paper.[4]
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Visualizations
Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones.
Modulation of Signaling Pathways by Chalcones
Chalcones derived from acetophenone precursors have been shown to modulate several critical signaling pathways implicated in cancer.[1]
Caption: Inhibition of key signaling pathways by chalcones.
Conclusion
While this compound and its derivatives are not typically catalysts themselves, they are crucial building blocks in the catalytic synthesis of chalcones. The Claisen-Schmidt condensation provides an efficient and versatile method for producing a diverse library of chalcones. These resulting compounds have demonstrated significant biological activities, including anticancer and anti-inflammatory properties, by modulating key cellular signaling pathways. The protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells [mdpi.com]
- 3. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 3',5'-Dimethoxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking studies of 3',5'-Dimethoxyacetophenone derivatives, focusing on their synthesis, biological evaluation, and computational analysis. This document offers detailed protocols for the synthesis of chalcone (B49325) derivatives, their evaluation as anticancer agents, and the computational methodology for molecular docking simulations.
Application Note 1: Synthesis of this compound Chalcone Derivatives
Chalcones are a class of organic compounds belonging to the flavonoid family, which are recognized for their wide array of pharmacological activities, including anticancer properties.[1] The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base or acid catalyst.[1]
Application Note 2: In Vitro Anticancer Activity of this compound Derivatives
The synthesized this compound derivatives can be evaluated for their potential as anticancer agents by determining their cytotoxicity against various cancer cell lines. A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] A decrease in metabolic activity in the presence of the test compound suggests cytotoxic effects.
Application Note 3: Molecular Docking of this compound Derivatives
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[3] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound derivatives with potential anticancer activity, molecular docking can be performed against relevant cancer targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).
Data Presentation
The following tables summarize quantitative data from a study on 3',4',5'-trimethoxychalcone derivatives, which are structurally similar to 3',5'-dimethoxychalcone derivatives and provide a strong reference for expected outcomes.
Table 1: Anticancer Activity of 3',4',5'-Trimethoxychalcone Derivatives against A549 Lung Cancer Cell Line.
| Compound | Substituent on B-ring | IC50 (µM)[4] |
| 6 | 4-Ethyl | 0.43 |
| 7 | 4-Isopropyl | 5.47 |
| 14 | 3,4-Dichloro | Not specified |
| Erlotinib (Standard) | - | Not specified |
Table 2: Molecular Docking Results of 3',4',5'-Trimethoxychalcone Derivatives against EGFR-TK (PDB ID: 1M17).
| Compound | Binding Energy (kcal/mol)[4] | Interacting Residues[4] |
| 6 | Not specified | Hydrogen bonding, van der Waals forces, π-π stacking, π-anions |
| 7 | Not specified | Hydrogen bonding, van der Waals forces, π-π stacking, π-anions |
| 14 | Not specified | Hydrogen bonding, van der Waals forces, π-π stacking, π-anions |
| Erlotinib (Standard) | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation[1][4]
Materials:
-
This compound
-
Substituted benzaldehyde (B42025)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.2 equivalents of the desired substituted benzaldehyde to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a 40-50% aqueous solution of NaOH or KOH dropwise to the reaction mixture while stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: MTT Assay for Anticancer Activity[2]
Materials:
-
Synthesized chalcone derivatives
-
Cancer cell line (e.g., A549)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Detergent Reagent (e.g., DMSO or a specialized solubilizing buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized chalcone derivatives and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT Reagent to each well.
-
Incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of Detergent Reagent to each well to dissolve the formazan (B1609692) crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and IC50 values.
Protocol 3: Molecular Docking using AutoDock
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or other molecular visualization software
Procedure:
-
Protein Preparation:
-
Download the 3D structure of the target protein (e.g., EGFR-TK, PDB ID: 1M17) from the Protein Data Bank (PDB).
-
Open the PDB file in ADT and remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative and convert it to a 3D structure.
-
Open the ligand file in ADT, detect the root, and set the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the protein and generate a grid box that encompasses this site.
-
Set the grid parameters (center and dimensions) and save the grid parameter file (.gpf).
-
-
Docking Simulation:
-
Run AutoDock Vina using the prepared protein, ligand, and grid parameter files.
-
The program will generate several binding poses for the ligand with their corresponding binding energies.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy.
-
Visualize the protein-ligand interactions using PyMOL to identify hydrogen bonds and other interactions.
-
Mandatory Visualization
Caption: Experimental workflow for synthesis, biological evaluation, and computational analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3',5'-Dimethoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3',5'-Dimethoxyacetophenone.
Troubleshooting Guide
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). This guide addresses common issues encountered during this process.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and can be deactivated by moisture. | Use a fresh, unopened container of the Lewis acid or ensure it has been stored in a desiccator. Handle the catalyst quickly in a dry environment. |
| Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. This requires a stoichiometric amount of the catalyst. | Use at least 1.1 equivalents of the Lewis acid relative to the acetylating agent to ensure the reaction proceeds to completion. |
| Poor Quality Reagents: Degradation of the acetylating agent or 1,3-dimethoxybenzene can lead to low yields. | Use freshly distilled or purified reagents. Ensure the solvent is anhydrous. |
| Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures. | While low temperatures are generally preferred to minimize side reactions, ensure the reaction is allowed to proceed for a sufficient time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Issue 2: Formation of Isomeric Byproducts (e.g., 2',4'-Dimethoxyacetophenone)
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Ortho-Acylation: The methoxy (B1213986) groups in 1,3-dimethoxybenzene are ortho, para-directing. While the 4-position is sterically favored, some ortho-acylation (at the 2-position) can occur. | Maintain a low reaction temperature (0 °C or below) to enhance regioselectivity towards the thermodynamically more stable para-acylated product. |
| Choice of Lewis Acid and Solvent: The nature of the catalyst and solvent can influence the isomer ratio. | Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) or solvent systems. Non-polar solvents can sometimes favor para-substitution. |
Issue 3: Presence of Diacylated Product
| Potential Cause | Recommended Solution |
| High Reactivity of the Substrate: 1,3-dimethoxybenzene is a highly activated aromatic ring, making it susceptible to a second acylation, even though the first acyl group is deactivating. | Use the acetylating agent as the limiting reagent (1.0 equivalent or slightly less). Add the acetylating agent slowly and maintain a low reaction temperature to control the reaction rate. |
| Localized High Concentrations of Reagents: Inefficient stirring can lead to localized areas where the concentration of the acetylating agent is high, promoting diacylation. | Ensure vigorous and efficient stirring throughout the addition of the acetylating agent. |
Issue 4: Evidence of Demethylation (Phenolic Impurities)
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: Strong Lewis acids, especially in excess, and elevated temperatures can cause the cleavage of the methyl ethers. | Lower the reaction temperature (ideally to 0 °C or below). Use the minimum effective amount of the Lewis acid (1.0 - 1.1 equivalents). Reduce the overall reaction time by carefully monitoring for the consumption of the starting material. |
| Prolonged Reaction Time: Extended exposure of the product to the Lewis acid increases the likelihood of demethylation. | Quench the reaction as soon as the starting material has been consumed, as determined by TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: The two methoxy groups on the 1,3-dimethoxybenzene ring are strongly activating and ortho, para-directing. This means that acylation can potentially occur at the 2-, 4-, or 6-positions. The desired this compound results from acylation at the 4-position. While this position is generally favored due to less steric hindrance compared to the 2- and 6-positions, controlling the reaction conditions is crucial to maximize the yield of the desired isomer.
Q3: My NMR analysis shows a mixture of products. How can I confirm the presence of the desired 3',5'-isomer versus the 2',4'-isomer?
A3: The ¹H NMR spectrum is a powerful tool for distinguishing between these isomers. For this compound, the aromatic region will show two signals: a triplet (or a finely split singlet) for the proton at the 4'-position and a doublet for the two equivalent protons at the 2'- and 6'-positions. In contrast, 2',4'-dimethoxyacetophenone (B1329363) will exhibit a more complex splitting pattern in the aromatic region with three distinct proton signals.
Q4: Can I use acetic anhydride instead of acetyl chloride as the acetylating agent?
A4: Yes, acetic anhydride can be used as the acetylating agent. The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using acetic anhydride may offer advantages in terms of handling and availability. However, reaction conditions may need to be adjusted.
Q5: How can I effectively purify the crude this compound?
A5: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective if the main impurities have significantly different solubilities. For mixtures of isomers or other byproducts with similar polarities, column chromatography on silica (B1680970) gel using a solvent gradient (e.g., hexane/ethyl acetate) is typically required for effective separation.
Data Presentation
Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation of Methoxybenzenes
| Lewis Acid | Relative Activity | Common Solvents | Key Considerations |
| AlCl₃ | High | Dichloromethane (B109758), 1,2-Dichloroethane, Nitrobenzene | Prone to causing demethylation at higher temperatures. Requires stoichiometric amounts. |
| FeCl₃ | Moderate | Dichloromethane | Generally milder than AlCl₃, may reduce demethylation. |
| ZnCl₂ | Moderate to Low | Dichloromethane, Ether | Milder catalyst, may require higher temperatures or longer reaction times. |
| BF₃·OEt₂ | Moderate | Dichloromethane, Benzene | Can be effective, but may also promote side reactions. |
Table 2: Effect of Reaction Parameters on Product Distribution in Acylation of Activated Arenes
| Parameter | To Favor Desired Mono-acylation | Conditions Leading to Side Reactions |
| Temperature | 0 °C or lower | > 25 °C increases the rate of demethylation and diacylation. |
| Lewis Acid (AlCl₃) | 1.0 - 1.1 equivalents | > 1.2 equivalents significantly increases the risk of demethylation. |
| Reaction Time | Quench upon completion (monitored by TLC) | Extended time (> several hours) allows for slow side reactions like demethylation to proceed. |
| Acetylating Agent | 1.0 equivalent | > 1.0 equivalent can lead to diacylation. |
Experimental Protocols
Adapted Protocol for Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
Disclaimer: This protocol is adapted from a general procedure for the acylation of a highly activated aromatic ring (1,3,5-trimethoxybenzene) and should be optimized for the specific synthesis of this compound.[2]
Materials:
-
1,3-dimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM at 0 °C (ice bath).
-
In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor its progress by taking small aliquots, quenching them in acidic water, extracting with ethyl acetate, and analyzing by TLC.
-
Reaction Quench: Once the starting material is consumed (typically 1-3 hours), slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (3:1 v/v).
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Table 1: Troubleshooting Guide for Common Issues
| Problem Observed | Probable Cause | Recommended Solution |
| Low yield of the desired product with significant formation of a polar, phenolic impurity. | Demethylation: The Lewis acid catalyst (e.g., AlCl₃) can cleave one or both of the methoxy (B1213986) groups, leading to the formation of hydroxyacetophenones.[1] This is more likely at higher temperatures or with an excess of the Lewis acid. | - Maintain a low reaction temperature (0 °C or lower). - Use the minimum effective amount of Lewis acid (typically 1.0 - 1.1 equivalents). - Reduce the overall reaction time. |
| Presence of a higher molecular weight byproduct, often with a more complex NMR spectrum. | Diacylation: Due to the high reactivity of the 1,3-dimethoxybenzene ring, a second acylation can occur. | - Use the acylating agent as the limiting reagent. - Maintain a low reaction temperature to control the reaction rate. |
| Reaction fails to proceed or stalls before completion. | Complexation of the product with the catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] | - Ensure at least one equivalent of the Lewis acid is used for each mole of the acylating agent. |
| Difficult aqueous workup with the formation of emulsions or gelatinous precipitates. | Formation of aluminum hydroxides: Quenching the reaction with water can lead to the formation of aluminum hydroxides, which can complicate extraction. | - Quench the reaction mixture by pouring it into a mixture of ice and hydrochloric acid. This ensures the aluminum salts remain soluble in the aqueous layer.[1] |
| Inconsistent results or unexpected byproducts. | Impure starting materials or reagents: Moisture in the solvent or reagents can deactivate the Lewis acid. | - Use anhydrous solvents and reagents. - Flame-dry glassware before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Friedel-Crafts acylation of 1,3-dimethoxybenzene?
A1: The two most common side reactions are demethylation and diacylation. Demethylation occurs when the Lewis acid catalyst cleaves one or both of the methoxy groups to form phenolic compounds.[1] Diacylation is the addition of a second acyl group to the highly activated aromatic ring.
Q2: How can I minimize these side reactions?
A2: To minimize side reactions, it is crucial to control the reaction conditions. Lowering the reaction temperature, using a minimal amount of the Lewis acid catalyst, and controlling the stoichiometry of the reactants can significantly favor the desired monoacylated product.
Q3: What is the optimal temperature for this reaction?
A3: A low temperature, typically between 0 °C and room temperature, is recommended to control the reactivity and minimize side reactions. Temperatures above 25 °C can increase the rate of demethylation and diacylation.[1]
Q4: Which Lewis acid is best for this reaction?
A4: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts acylation. However, other Lewis acids like ferric chloride (FeCl₃) can also be used. For substrates prone to demethylation, milder Lewis acids might be considered, although this may require longer reaction times or higher temperatures. Polyphosphoric acid (PPA) has been used to effect Friedel-Crafts acylations without causing aryl-alkyl ether cleavage.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the product and byproducts.
Q6: How do I identify the products and byproducts in my reaction mixture?
A6: A combination of spectroscopic techniques is ideal for product identification:
-
¹H NMR Spectroscopy: Can help identify the desired product through its characteristic aromatic and methoxy proton signals. Demethylation will lead to the appearance of a phenolic -OH peak, and diacylation will result in a more complex aromatic proton pattern.[1]
-
Mass Spectrometry (MS): Confirms the molecular weights of the components in the product mixture, allowing for the identification of the desired product as well as demethylated or diacylated species.[1]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ketone carbonyl group and may show a broad -OH stretch if demethylation has occurred.[1]
Experimental Protocol
This is a general protocol for the Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride.
Materials:
-
1,3-dimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.[1]
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C (ice bath).
-
Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Addition of Substrate: Prepare a solution of 1,3-dimethoxybenzene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at or below 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by taking small aliquots, quenching them in acidic water, extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Reaction Quench: Once the starting material is consumed (typically 1-3 hours), slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to isolate the desired 2,4-dimethoxyacetophenone.
Data Presentation
Table 2: Effect of Reaction Parameters on Product Distribution
| Parameter | To Favor Desired Acylation | Conditions Leading to Side Reactions |
| Temperature | 0 °C or lower | > 25 °C increases the rate of demethylation and diacylation.[1] |
| Lewis Acid (AlCl₃) | 1.0 - 1.1 equivalents | > 1.2 equivalents significantly increases demethylation.[1] |
| Reaction Time | Quench upon completion (monitored) | Extended time allows for slow side reactions like demethylation to proceed.[1] |
| Acylating Agent | 1.0 equivalent | > 1.0 equivalent can lead to diacylation.[1] |
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
References
Technical Support Center: Purification of Crude 3',5'-Dimethoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3',5'-Dimethoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound, typically synthesized via Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181), may include:
-
Unreacted Starting Materials: 1,3-dimethoxybenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Catalyst Residues: Residual Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can be removed during aqueous workup.
-
Polysubstituted Byproducts: Although less common in acylation compared to alkylation, there is a possibility of di-acylation products forming.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the recommended purification methods for crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties that are important for planning a purification strategy include:
-
Appearance: White to light yellow crystalline solid.[1]
-
Melting Point: 33-34 °C.[2]
-
Solubility: Insoluble in water, but soluble in organic solvents.[1]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Ensure the solution is not heated excessively above the solvent's boiling point.- Try a solvent system with a lower boiling point.- Add a small seed crystal of pure this compound to induce crystallization.- Allow the solution to cool more slowly. |
| No crystal formation upon cooling | The solution is not saturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then gently warm until clear and allow to cool slowly. |
| Low recovery of purified product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | - Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Colored impurities remain in the crystals | The chosen solvent is not effective at leaving the colored impurities in the solution. | - Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC plate | The solvent system (mobile phase) is not optimal for separating the compound from its impurities. | - Adjust the polarity of the mobile phase. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. If the spots are too high on the TLC plate (high Rf), decrease the polarity (more hexane). If the spots are too low (low Rf), increase the polarity (more ethyl acetate).- Try a different solvent system altogether, for example, dichloromethane/hexane. |
| Compound streaks on the TLC plate | The sample is too concentrated, or the compound is interacting strongly with the silica (B1680970) gel. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a slightly more polar solvent (like a drop of methanol (B129727) or acetic acid) to the mobile phase to improve the spot shape. |
| Product elutes with impurities from the column | The polarity of the mobile phase is too high, or the column was not packed properly. | - Use a less polar mobile phase to allow for better separation.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Ensure the silica gel is packed uniformly in the column to avoid channeling. |
| No product elutes from the column | The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. If starting with a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on the principle of "like dissolves like" and the moderate polarity of this compound, a mixed solvent system like ethanol (B145695)/water or hexane/ethyl acetate is a good starting point. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization:
-
For a single solvent system: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize yield.
-
For a mixed solvent system: While the solution in the primary solvent is hot, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Add a few drops of the hot primary solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Column Chromatography Protocol
-
TLC Analysis: Before running a column, determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good mobile phase will give the desired product an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common starting mobile phase is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase determined from the TLC analysis.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound
| Purification Method | Solvent System (v/v) | Rationale |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. This compound is soluble in hot ethanol and insoluble in cold water. |
| Recrystallization | Hexane/Ethyl Acetate | Ethyl acetate is a good solvent, while hexane acts as an anti-solvent. Good for removing more polar or less polar impurities. |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | A versatile system for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Column Chromatography | Dichloromethane/Hexane | Another option for normal-phase chromatography, offering different selectivity compared to ethyl acetate systems. |
Visualization
Caption: Purification workflow for crude this compound.
References
Technical Support Center: Overcoming Low Yields in Claisen-Schmidt Condensation with 3',5'-Dimethoxyacetophenone
Welcome to the technical support center for optimizing Claisen-Schmidt condensations. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields, particularly when using 3',5'-Dimethoxyacetophenone.
Troubleshooting Guide
Low yields in the Claisen-Schmidt condensation with this compound can be attributed to several factors, ranging from steric hindrance to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete Reaction: The electron-donating methoxy (B1213986) groups on the acetophenone (B1666503) can reduce the acidity of the α-protons, slowing down enolate formation.[1] Steric hindrance from the methoxy groups can also impede the reaction.[2][3] | - Increase Reaction Time: Monitor the reaction for an extended period (e.g., 24-48 hours) using Thin Layer Chromatography (TLC).[4] - Increase Temperature: Gently heating the reaction mixture (e.g., to 50°C) can help overcome the activation energy barrier.[2] However, be cautious as higher temperatures can also promote side reactions.[2] - Use a Stronger Base: Switching from NaOH or KOH to a stronger base like sodium hydride (NaH) or sodium amide (NaNH2) can increase the rate of enolate formation.[5] |
| Inactive or Inappropriate Catalyst: The base catalyst may be old, hydrated, or of insufficient concentration.[2][4] | - Use Fresh Catalyst: Ensure the base (e.g., NaOH, KOH) is fresh and anhydrous.[2] - Optimize Catalyst Concentration: The ideal catalyst concentration can vary. An initial optimization screen with different molar equivalents of the base is recommended.[6] | |
| Formation of Multiple Products/Difficult Purification | Self-Condensation of Acetophenone: The enolate of this compound can react with another molecule of the acetophenone.[2] | - Slow Addition of Aldehyde: Add the aromatic aldehyde dropwise to a mixture of the acetophenone and the base. This ensures that the aldehyde is consumed as it is added, minimizing the opportunity for acetophenone self-condensation.[2] - Use Excess Ketone: In some cases, using the ketone as the solvent can favor the desired reaction.[6] |
| Cannizzaro Reaction of Aldehyde: If the aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid.[2][6] | - Use a Milder Base: Consider using a weaker base if the Cannizzaro reaction is a significant issue. - Control Base Concentration: This side reaction is often favored by high concentrations of a strong base.[6] | |
| Incomplete Dehydration: The initial aldol (B89426) addition product (a β-hydroxy ketone) may not fully dehydrate to the final chalcone (B49325).[2] | - Increase Reaction Temperature: Heating can promote the dehydration step.[2] - Acidic Workup: Ensure the reaction mixture is properly acidified during workup to facilitate dehydration. | |
| Dark Reaction Mixture/Tar Formation | Decomposition or Polymerization: Harsh reaction conditions, such as high temperatures or a high concentration of a strong base, can lead to the decomposition of starting materials or the polymerization of the aldehyde.[6] | - Lower Reaction Temperature: If heating, reduce the temperature. - Optimize Base Concentration: Use the minimum effective concentration of the base. - Degas Solvents: Removing dissolved oxygen from the solvent can sometimes prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my Claisen-Schmidt condensation with this compound consistently low?
A1: Low yields with this specific acetophenone are often due to a combination of electronic effects and steric hindrance. The two electron-donating methoxy groups on the aromatic ring decrease the acidity of the α-hydrogens, making enolate formation slower compared to unsubstituted acetophenone.[1] Additionally, the bulky methoxy groups can sterically hinder the approach of the enolate to the aldehyde's carbonyl group.[3]
Q2: What is the optimal base and solvent for this reaction?
A2: Ethanol (B145695) or methanol (B129727) are commonly used solvents as they effectively dissolve both the acetophenone and the aldehyde.[2][7] For the base, aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are standard.[4] However, due to the reduced reactivity of this compound, you may need to explore stronger bases or solvent-free conditions.[3][8]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction's progress.[1][4] Spot the reaction mixture alongside the starting materials (acetophenone and aldehyde) on a TLC plate. The formation of a new, typically less polar spot, indicates the formation of the chalcone product. The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate.[1]
Q4: My product precipitates from the reaction mixture. Is this normal?
A4: Yes, in many cases, the chalcone product is a solid that is insoluble in the alcoholic solvent and will precipitate out as it is formed.[4] This can be a convenient way to isolate the crude product by filtration.
Q5: Are there alternative synthetic routes if I cannot optimize the Claisen-Schmidt condensation?
A5: Yes, if the Claisen-Schmidt condensation proves to be inefficient, especially due to steric hindrance, the Wittig reaction can be a robust alternative for synthesizing chalcones.[3] This method is generally less sensitive to steric effects around the carbonyl group.[3]
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones.[7][9]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[9]
-
Cool the mixture in an ice bath with continuous stirring.[7][9]
-
Slowly add the 40% aqueous NaOH or KOH solution dropwise to the reaction mixture, maintaining a low temperature.[7]
-
After the addition is complete, continue stirring the reaction at room temperature for 12-24 hours.[1][7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[7]
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.[7]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[7][9]
Protocol 2: Solvent-Free Synthesis using Grinding
This environmentally friendly alternative can sometimes improve yields.[2][3]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and pestle
Procedure:
-
Place the this compound (e.g., 5 mmol) and the aromatic aldehyde (e.g., 5 mmol) in a mortar.[9]
-
Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.[9]
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely become a paste and may solidify.[3][9]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.[9]
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.[9]
-
Wash the solid thoroughly with water until the filtrate is neutral.[9]
Data Presentation
| Acetophenone Derivative | Aldehyde Derivative | Catalyst/Conditions | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH, Ethanol, rt, 2-4h | Good to Excellent | [9] |
| Substituted Acetophenones | Substituted Benzaldehydes | K-NP, Water | 98% | [10] |
| Substituted Acetophenones | Substituted Benzaldehydes | Zn-NP, Water | 96% | [10] |
| Acetophenone | Benzaldehyde | Cu(OTf)2, Microwave, Solvent-free | 74-91% | [11] |
| Cyclohexanone | Benzaldehyde | cLDH-CO32−/OH−-CP | 93% | [12] |
Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed mechanism of chalcone synthesis via Claisen-Schmidt condensation.[1]
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Claisen-Schmidt condensations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3',5'-Dimethoxyacetophenone in acidic and basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3',5'-Dimethoxyacetophenone in acidic and basic media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The main stability concerns for this compound are its susceptibility to degradation in acidic and photolytic conditions. The methoxy (B1213986) groups are prone to acid-catalyzed cleavage, particularly under harsh acidic conditions and at elevated temperatures. While generally more stable in basic media, prolonged exposure to strong bases could potentially lead to other reactions. The aromatic ketone structure also suggests a potential for photodegradation upon exposure to light, particularly UV light.
Q2: What are the likely degradation pathways for this compound in acidic media?
A2: In the presence of strong acids, the ether linkages of the methoxy groups can be protonated, making them susceptible to nucleophilic attack. This can lead to the cleavage of one or both methoxy groups, resulting in the formation of hydroxylated acetophenone (B1666503) derivatives and methanol.
Q3: Is this compound stable in basic media?
A3: Generally, aromatic ethers are relatively stable in basic conditions. However, the ketone functional group could potentially undergo reactions such as aldol (B89426) condensation or other base-catalyzed transformations under strong basic conditions and high temperatures, although this is less common than acid-catalyzed ether cleavage.
Q4: I am observing unexpected peaks in my HPLC analysis after a reaction in an acidic medium. What could be the cause?
A4: The appearance of new peaks in your HPLC chromatogram following a reaction in an acidic medium is likely due to the degradation of this compound. The most probable cause is the acid-catalyzed cleavage of the methoxy groups, leading to the formation of one or more degradation products with different retention times.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: If your experimental conditions allow, use the mildest acidic conditions possible.
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of degradation.
-
Reaction Time: Minimize the duration of exposure to harsh acidic or basic conditions.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photodegradation.
Troubleshooting Guides
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of compound and appearance of new, more polar peaks in HPLC/TLC after acidic workup. | Acid-catalyzed cleavage of one or both methoxy groups. | 1. Confirm Degradation: Obtain a mass spectrum of the new peaks to check for masses corresponding to the loss of one or two methyl groups. 2. Modify Workup: Neutralize the acidic solution as quickly and gently as possible. Consider using a milder acid or a buffered solution if the reaction permits. 3. Alternative Purification: If degradation occurs during silica (B1680970) gel chromatography, consider using a different stationary phase like neutral alumina (B75360) or a buffered mobile phase. |
| Low recovery of starting material after a reaction in strong base at high temperature. | Base-catalyzed degradation or side reactions. | 1. Analyze Byproducts: Attempt to characterize any new products formed. 2. Milder Conditions: Use a weaker base, lower the reaction temperature, or shorten the reaction time. 3. Protecting Groups: If the ketone is suspected to be involved, consider protecting it before subjecting the molecule to harsh basic conditions. |
| Discoloration of the solid compound or its solutions over time. | Photodegradation or oxidation. | 1. Storage: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and in a cool, dark place. 2. Inert Atmosphere: For long-term storage of the solid or solutions, consider purging the container with an inert gas like nitrogen or argon. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected stability profile.
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Degradation Product 1 (Monodemethylated) | % Degradation Product 2 (Didemethylated) |
| 0.1 M HCl | 24 | 60 | 75.2 | 18.5 | 6.3 |
| 0.1 M HCl | 72 | 60 | 52.8 | 35.1 | 12.1 |
| 0.1 M NaOH | 24 | 60 | 98.5 | < 1.0 | < 0.5 |
| 0.1 M NaOH | 72 | 60 | 97.1 | < 1.5 | < 0.5 |
Note: The data in this table is illustrative and intended to demonstrate a potential stability profile. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis
This protocol outlines the procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Place the vial in a water bath or oven maintained at 60°C.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (B78521).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide in a sealed vial.
-
Place the vial in a water bath or oven maintained at 60°C.
-
At the same specified time points, withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Mandatory Visualization
Caption: Troubleshooting logic for stability issues.
Caption: Forced degradation experimental workflow.
Technical Support Center: Chalcone Synthesis Using 3',5'-Dimethoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chalcone (B49325) synthesis via the Claisen-Schmidt condensation, specifically utilizing 3',5'-Dimethoxyacetophenone as a reactant.
Frequently Asked Questions (FAQs)
Q1: What are the potential byproducts when synthesizing chalcones with this compound?
When using this compound in a base-catalyzed Claisen-Schmidt condensation, several byproducts can form, reducing the yield and purity of the desired chalcone. The most common byproducts include:
-
Michael Adduct: The enolate of this compound can act as a nucleophile and attack the β-carbon of the newly formed chalcone in a 1,4-conjugate addition, leading to a Michael adduct.[1]
-
Self-Condensation Product: Two molecules of this compound can react with each other in an aldol (B89426) self-condensation reaction.[1]
-
Cannizzaro Reaction Products: If the aromatic aldehyde used has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[2]
Q2: How do the methoxy (B1213986) groups on this compound affect the reaction?
The two methoxy groups at the 3' and 5' positions are electron-donating. This can decrease the acidity of the α-protons of the acetophenone, making the formation of the enolate less favorable under certain basic conditions. This may necessitate the use of a stronger base or longer reaction times to achieve a good yield.
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes?
Low yields or incomplete reactions can be attributed to several factors:
-
Suboptimal Base Concentration: The concentration of the base is crucial. Too low a concentration may not be sufficient to generate the enolate of the sterically hindered and electron-rich this compound.
-
Reaction Temperature: The temperature plays a significant role. While higher temperatures can accelerate the reaction, they can also promote the formation of side products.[1]
-
Purity of Reactants: Ensure that the this compound and the aromatic aldehyde are pure. Impurities can interfere with the reaction.
-
Steric Hindrance: The substitution pattern of the aromatic aldehyde can introduce steric hindrance, slowing down the reaction.
Q4: The purification of my chalcone is proving difficult. What are the recommended methods?
Purification can be challenging due to the presence of starting materials and byproducts. The following methods are recommended:
-
Recrystallization: This is the most common and effective method for purifying crude chalcones. Ethanol (B145695) or methanol (B129727) are often suitable solvents.
-
Column Chromatography: If recrystallization does not yield a pure product, silica (B1680970) gel column chromatography is a reliable alternative. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of chalcones using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base. | Prepare a fresh, more concentrated solution of NaOH or KOH. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. | |
| Impure starting materials. | Purify the this compound and the aromatic aldehyde before the reaction. | |
| Formation of a White Precipitate (Carboxylic Acid) | Cannizzaro reaction of the aldehyde.[2] | Add the this compound to the base first to allow for enolate formation before slowly adding the aldehyde.[2] |
| Presence of a High Molecular Weight Impurity | Michael addition of the enolate to the chalcone product.[1] | Use a stoichiometric amount of base, run the reaction at a lower temperature, and monitor the reaction closely to stop it once the starting material is consumed.[1] |
| Multiple Spots on TLC, Difficult to Separate | A mixture of chalcone, self-condensation product, and Michael adduct. | Optimize the reaction conditions (temperature, reaction time, and base concentration) to favor the formation of the desired chalcone. Employ column chromatography for purification. |
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical Claisen-Schmidt condensation between this compound and a non-enolizable aromatic aldehyde. Note: This data is hypothetical and intended for illustrative purposes due to the lack of specific literature data for this exact reaction.
| Reaction Conditions | Desired Chalcone Yield (%) | Michael Adduct (%) | Self-Condensation Product (%) | Cannizzaro Products (Aldehyde derived) (%) |
| 10% NaOH, Room Temp, 24h | 65 | 15 | 10 | 10 |
| 40% KOH, 0°C to Room Temp, 12h | 85 | 5 | 5 | 5 |
| 40% KOH, 50°C, 6h | 50 | 25 | 15 | 10 |
| Stoichiometric NaH, THF, 0°C, 4h | 90 | <2 | <2 | <1 |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde using a strong base.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
Ethanol
-
40% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir until all solids are dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 40% aqueous NaOH or KOH solution dropwise with constant stirring, maintaining the low temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.
Visualizations
Caption: General experimental workflow for chalcone synthesis.
Caption: Potential side reactions in chalcone synthesis.
References
Technical Support Center: Optimizing Substitutions on 3',5'-Dimethoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing electrophilic aromatic substitution reactions on 3',5'-Dimethoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary positions for electrophilic substitution on this compound and why?
A1: The primary positions for electrophilic substitution are the C2, C4, and C6 positions on the aromatic ring. The two methoxy (B1213986) groups (-OCH₃) at the 3' and 5' positions are strong activating, ortho, para-directing groups. The acetyl group (-COCH₃) is a deactivating, meta-directing group. The combined effect of the two activating methoxy groups strongly directs incoming electrophiles to the positions ortho and para to them (C2, C4, C6), which are also meta to the acetyl group. The C4 position is sterically less hindered than the C2 and C6 positions, often leading to substitution at C4 as a major product.
Q2: How do reaction conditions for this compound differ from those for unsubstituted acetophenone?
A2: Due to the two strongly activating methoxy groups, this compound is significantly more reactive towards electrophiles than unsubstituted acetophenone. Consequently, milder reaction conditions are often required. For example, nitration may proceed with nitric acid in acetic acid, avoiding the harsher conditions of mixed nitric and sulfuric acids which can lead to oxidation or multiple nitrations. Similarly, Friedel-Crafts reactions may require less catalyst or lower temperatures.
Q3: What are the main challenges in Friedel-Crafts acylation of this compound?
A3: The primary challenges include controlling the regioselectivity and preventing polyacylation. While the existing acetyl group is deactivating, the two methoxy groups strongly activate the ring. Using a strong Lewis acid catalyst like AlCl₃ can sometimes lead to undesired side reactions or demethylation of the methoxy groups. Careful selection of the Lewis acid and stoichiometric control are crucial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during substitution reactions.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting logic for addressing low product yield.
Recommended Actions:
-
Reagent Quality: Ensure all reagents, especially Lewis acids like AlCl₃ for Friedel-Crafts reactions, are anhydrous and have been stored correctly. Moisture can deactivate the catalyst.
-
Reaction Temperature: For highly activated systems, exothermic reactions can lead to side products. Nitration, for instance, often requires low temperatures (e.g., 0°C or below) to prevent over-reaction and improve selectivity.
-
Catalyst Loading: In some cases, the optimal amount of catalyst is critical. For Friedel-Crafts reactions, molar equivalents of the Lewis acid catalyst are often necessary because the catalyst complexes with the product ketone.
Issue 2: Formation of Multiple Products or Isomers
Q: My reaction is producing a mixture of isomers and/or di-substituted products. How can I improve selectivity?
A: Poor selectivity is common when working with highly activated aromatic rings.
Recommended Actions:
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Nitrating Agent: For nitration, using a milder nitrating agent (e.g.,
Technical Support Center: Photodegradation of 3',5'-Dimethoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3',5'-Dimethoxyacetophenone under UV light.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under UV irradiation?
A1: The primary degradation pathway for aromatic ketones like this compound upon UV irradiation is expected to be the Norrish Type I reaction. This involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the methyl group, forming a 3,5-dimethoxyphenylacyl radical and a methyl radical.
Q2: Are Norrish Type II reactions likely to occur for this compound?
A2: The classical Norrish Type II reaction involves intramolecular abstraction of a γ-hydrogen. Since this compound does not possess a γ-hydrogen on its alkyl chain, this pathway is not expected to be a primary degradation route. However, other secondary reactions involving the initial radical products are possible.
Q3: What are the potential degradation products of this compound?
A3: Based on the predicted Norrish Type I cleavage, the primary radical intermediates are the 3,5-dimethoxyphenylacyl radical and a methyl radical. These reactive species can undergo further reactions to form stable products. Plausible degradation products include:
-
3,5-dimethoxybenzaldehyde: Formed from the 3,5-dimethoxyphenylacyl radical.
-
3,5-dimethoxybenzoic acid: Resulting from the oxidation of 3,5-dimethoxybenzaldehyde.
-
Methane: Formed from the methyl radical abstracting a hydrogen atom from the solvent or another molecule.
-
Radical recombination products: Such as ethane (B1197151) (from two methyl radicals) or other larger molecules.
Q4: My degradation experiment is showing a very slow or no reaction. What are the possible causes?
A4: Several factors could contribute to a slow or non-existent reaction:
-
Inappropriate Wavelength: Ensure your UV lamp's emission spectrum overlaps with the absorption spectrum of this compound. Aromatic ketones typically absorb in the UV-A and UV-B regions.
-
Low UV Lamp Intensity: The photon flux may be insufficient to induce significant degradation. Verify the lamp's output and consider increasing the irradiation time or using a more powerful lamp.
-
Solvent Effects: The choice of solvent can influence the reaction rate and pathway. Ensure the solvent is UV-transparent at the irradiation wavelength and does not quench the excited state of the ketone.
-
Oxygen Presence: Dissolved oxygen can quench the triplet excited state of the ketone, inhibiting the degradation process. Degassing the solution with an inert gas (e.g., nitrogen or argon) before and during irradiation is recommended.
Q5: I am observing unexpected peaks in my HPLC/GC-MS analysis. How can I identify them?
A5: Unexpected peaks could be secondary degradation products, solvent impurities, or artifacts from your analytical method. To identify them:
-
Run Blanks: Analyze your solvent and a non-irradiated sample to identify any background peaks.
-
Mass Spectrometry (MS): The fragmentation pattern in GC-MS or LC-MS can provide structural information about the unknown compounds.
-
NMR Spectroscopy: If a significant amount of an unknown product can be isolated, NMR spectroscopy can provide detailed structural elucidation.
-
Literature Search: Look for photodegradation studies of structurally similar compounds, as they may form analogous byproducts.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Degradation Rates
| Possible Cause | Troubleshooting Step |
| Fluctuations in UV Lamp Output | Monitor the lamp intensity throughout the experiment using a radiometer. Allow the lamp to warm up and stabilize before starting the irradiation. |
| Inconsistent Sample Positioning | Ensure the sample cuvette or reactor is placed at the same distance and orientation relative to the UV lamp for each experiment. |
| Variable Oxygen Concentration | Standardize the degassing procedure (e.g., time and flow rate of inert gas) for all samples. |
| Temperature Variations | Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during irradiation, as reaction rates can be temperature-dependent. |
Issue 2: Difficulty in Quantifying Degradation Products
| Possible Cause | Troubleshooting Step |
| Co-elution of Peaks in HPLC/GC | Optimize the chromatographic method (e.g., change the mobile/stationary phase, temperature gradient, or flow rate) to achieve better separation. |
| Lack of Authentic Standards | If standards for expected degradation products are not commercially available, consider synthesizing them or using relative quantification based on peak areas (assuming similar response factors for structurally related compounds). |
| Detector Saturation | If the concentration of the parent compound or a major product is too high, it can saturate the detector. Dilute the samples to bring the analyte concentrations within the linear range of the detector. |
Data Presentation
Table 1: Hypothetical Photodegradation Kinetics of this compound
| Time (minutes) | Concentration of this compound (mM) | % Degradation |
| 0 | 1.00 | 0 |
| 15 | 0.85 | 15 |
| 30 | 0.72 | 28 |
| 60 | 0.51 | 49 |
| 120 | 0.27 | 73 |
| 240 | 0.08 | 92 |
Table 2: Hypothetical Product Distribution after 240 minutes of UV Irradiation
| Product | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 8 |
| 3,5-Dimethoxybenzaldehyde | 9.8 | 65 |
| 3,5-Dimethoxybenzoic Acid | 7.2 | 18 |
| Unknown Product 1 | 15.1 | 5 |
| Unknown Product 2 | 6.4 | 4 |
Experimental Protocols
Protocol 1: Sample Preparation and UV Irradiation
-
Solution Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mM.
-
Sample Aliquoting: Transfer a defined volume (e.g., 3 mL) of the stock solution into a quartz cuvette.
-
Degassing: Bubble high-purity nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen. Seal the cuvette to prevent re-oxygenation.
-
UV Irradiation: Place the cuvette in a temperature-controlled photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to select a specific wavelength range).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the sample for analysis. Store the samples in the dark and at a low temperature to prevent further degradation before analysis.
Protocol 2: Analysis of Degradation by HPLC-UV
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating aromatic compounds.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax of this compound and its expected products.
-
-
Quantification: Create a calibration curve using standard solutions of this compound to determine its concentration at each time point. The concentration of degradation products can be estimated based on their peak areas relative to the initial concentration of the parent compound.
Mandatory Visualization
troubleshooting oily product formation in chalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of chalcones, with a particular focus on the formation of oily products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones?
A1: The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This is a base-catalyzed crossed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503).[1][2]
Q2: Why did my chalcone (B49325) synthesis result in an oil instead of a solid product?
A2: The formation of an oily product in chalcone synthesis can be attributed to several factors:
-
Presence of Impurities: The oil may be a mixture of the desired chalcone, unreacted starting materials, or byproducts from side reactions.[3][4][5]
-
Inherent Properties of the Chalcone: Some chalcones have low melting points and exist as oils or semi-solids at room temperature.[3]
-
Side Reactions: Competing reactions such as the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde can lead to oily byproducts.[3][6]
-
Excess Reactant: An excess of the aldehyde in the reaction mixture can sometimes result in an oily product.[4]
-
Reaction Conditions: The use of aqueous base can sometimes lead to the formation of oily side products.[7]
Q3: What are the common side products in chalcone synthesis and how can they be minimized?
A3: Common side reactions in chalcone synthesis include:
-
Self-condensation of the ketone: The enolate of the ketone can react with another molecule of the ketone. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base catalyst.[3]
-
Cannizzaro reaction of the aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form a primary alcohol and a carboxylic acid.[6] This is favored by high concentrations of a strong base; using a milder base or optimizing the base concentration can help.[6]
-
Michael addition: The enolate of the ketone can add to the α,β-unsaturated chalcone product. Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can suppress this side reaction.[6]
Q4: How can I purify an oily chalcone product?
A4: Several techniques can be employed to purify oily chalcones:
-
Column Chromatography: This is a highly effective method for separating the desired chalcone from impurities.[3][5][8] A silica (B1680970) gel column with a gradient solvent system (e.g., hexane-ethyl acetate) is commonly used.[5]
-
Recrystallization: If the oily product is impure, recrystallization from a suitable solvent can yield pure crystalline chalcone.[3][8][9] Finding the right solvent or solvent system is crucial.[10]
-
Trituration: Stirring or rubbing the oil with a cold non-solvent, such as hexane (B92381) or diethyl ether, can induce crystallization of the chalcone while dissolving impurities.[5]
Q5: How can I induce crystallization if my purified chalcone is still an oil?
A5: If you have a pure oily product, you can try the following to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.[3] This creates nucleation sites for crystal growth.[5][10]
-
Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.[3][10]
-
Cooling: Cooling the mixture in an ice bath can promote solidification.[3]
-
Solvent Addition: Adding a small amount of a solvent in which the compound is less soluble can sometimes induce crystallization.[5]
Troubleshooting Guide: Oily Product Formation
This guide provides a systematic approach to troubleshooting the formation of oily products during chalcone synthesis.
Problem: The final product obtained after synthesis is an oil.
Step 1: Purity Assessment
-
Action: Analyze the oily product using Thin Layer Chromatography (TLC) to determine its composition.[3]
-
Interpretation:
-
Multiple Spots: Indicates the presence of impurities, unreacted starting materials, or side products. Proceed to Step 2: Purification .
-
Single Spot (with tailing): May indicate an overloaded TLC plate or a compound that streaks. Dilute the sample and re-run the TLC. If a single spot persists, the product might be relatively pure but oily in nature. Proceed to Step 3: Inducing Crystallization .
-
Single Spot (clear): Suggests the product is likely pure. Proceed to Step 3: Inducing Crystallization .
-
Step 2: Purification of the Oily Product
| Purification Method | Description | Key Considerations |
| Column Chromatography | A highly effective method for separating the desired chalcone from a complex mixture of impurities.[3][5][8] | Use TLC to determine an appropriate solvent system for good separation.[5] A typical system is a gradient of hexane and ethyl acetate (B1210297) on a silica gel column.[5] |
| Recrystallization | This technique purifies the chalcone by dissolving the crude oil in a hot solvent and allowing it to crystallize upon cooling.[3][8][9][10] | The ideal solvent is one in which the chalcone is sparingly soluble at room temperature but highly soluble when hot.[5] Mixed solvent systems can also be effective.[5] |
| Trituration | Involves stirring or rubbing the oily product with a cold non-solvent to induce crystallization of the desired compound while impurities remain dissolved.[5] | Common non-solvents include hexane and diethyl ether.[5] |
| Washing | Washing the oily product with aqueous solutions can remove certain impurities. For example, washing with aqueous sodium metabisulfite (B1197395) can remove unreacted aldehyde, and sodium bicarbonate can remove acidic impurities.[4] | Ensure the chalcone is not soluble in the aqueous wash. |
Step 3: Inducing Crystallization of a Purified Oily Product
| Technique | Description |
| Scratching | Scratch the inner surface of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3][5][10] |
| Seeding | Introduce a tiny crystal of the pure solid chalcone (if available) into the oil to initiate crystal growth.[3][10] |
| Cooling | Place the flask in an ice bath or refrigerator to decrease the solubility of the chalcone and promote crystallization.[3] |
| Solvent Manipulation | Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until the solution becomes turbid.[5] |
| Slow Evaporation | Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly, which can sometimes lead to crystal formation. |
Experimental Protocols
General Experimental Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol details the synthesis of chalcones via a base-catalyzed Claisen-Schmidt condensation.[1]
Materials and Reagents:
-
Substituted Acetophenone
-
Substituted Benzaldehyde (B42025)
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)[1]
-
Ethanol (B145695) (95%)[1]
-
Dilute Hydrochloric Acid (HCl)[1]
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone and the corresponding substituted benzaldehyde in ethanol with stirring.[1]
-
Reaction Initiation: While stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture.[1] The reaction is often exothermic and may change color.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[6] The reaction is often complete when the mixture solidifies or becomes very cloudy.[3]
-
Neutralization: After the reaction is complete, cool the mixture in an ice bath and acidify it with dilute hydrochloric acid to neutralize the excess base.[8]
-
Product Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[3] If an oil forms, proceed with the troubleshooting steps outlined above.
-
Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.[3]
-
Purification: The crude chalcone product often requires further purification by recrystallization or column chromatography.[3][8]
Protocol for Column Chromatography Purification of an Oily Chalcone
Materials and Reagents:
-
Crude oily chalcone
-
Silica gel (60-120 mesh)[8]
-
Eluent (e.g., a mixture of hexane and ethyl acetate)[8]
-
Chromatography column
-
Cotton or glass wool
-
Collection flasks or test tubes
Procedure:
-
Column Packing: Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom and then packing it with a slurry of silica gel in the initial eluent (a non-polar solvent like hexane).[8]
-
Sample Loading: Dissolve the crude oily chalcone in a minimum amount of the eluent or a slightly more polar solvent.[5] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[5]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.
Visualizations
Caption: A troubleshooting workflow for addressing the formation of an oily product in chalcone synthesis.
Caption: A workflow diagram illustrating the common purification techniques for an oily chalcone product.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions with 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of chemical reactions involving 3',5'-dimethoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
A1: The regioselectivity of EAS reactions on this compound is primarily governed by the interplay of the directing effects of its substituents: the two methoxy (B1213986) (-OCH₃) groups and the acetyl (-COCH₃) group.
-
Methoxy Groups (-OCH₃): These are activating groups and are ortho, para-directors. They donate electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.[1][2][3]
-
Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.[4]
The challenge in predicting the outcome of these reactions lies in the competing nature of these directing effects.
Q2: Where is the most likely position for electrophilic attack on the aromatic ring of this compound?
A2: The combined directing effects of the two meta-positioned methoxy groups and the acetyl group create a complex scenario. The positions ortho and para to the strongly activating methoxy groups (C2', C4', and C6') are the most likely sites of electrophilic attack. However, the acetyl group deactivates the ring, making the reaction generally slower than with anisole, for example.
Q3: How can I improve the regioselectivity of my reaction to favor a specific isomer?
A3: Improving regioselectivity often involves manipulating the reaction conditions to favor either the kinetically or thermodynamically controlled product.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the fastest-forming product, which may not be the most stable one.[5][6] At higher temperatures, the reaction can become reversible, leading to the formation of the more stable, thermodynamically favored product.[6][7]
-
Steric Hindrance: The size of the electrophile and the substituents on the aromatic ring can significantly influence where the substitution occurs.[8][9][10] A bulky electrophile will be more likely to attack the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates (arenium ions), potentially altering the product ratio.
Q4: Are there any specific catalysts that can enhance regioselectivity?
A4: Yes, the choice of catalyst can play a crucial role. For instance, in Friedel-Crafts reactions, the Lewis acid catalyst can influence the reactivity of the electrophile. In some cases, solid acid catalysts like zeolites have been shown to improve para-selectivity in electrophilic aromatic substitutions due to their shape-selective properties.[11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
| Potential Cause | Troubleshooting Step | Rationale |
| Competing Directing Effects | Lower the reaction temperature (e.g., to 0 °C or below). | Lower temperatures favor the kinetically controlled product, which might be a single isomer.[5][6] |
| Change the solvent to one of a different polarity. | The solvent can stabilize one transition state over another, influencing the product ratio. | |
| Use a bulkier electrophile. | Steric hindrance can direct the substitution to the less crowded positions on the ring.[8][9][10] | |
| Kinetic vs. Thermodynamic Product Formation | If the desired product is the thermodynamically more stable isomer, try running the reaction at a higher temperature. | Higher temperatures can allow for equilibrium to be established, favoring the most stable product.[6][7] |
| If the desired product is the kinetically favored isomer, ensure the reaction is run at a low temperature and for a shorter duration. | This minimizes the chance of the kinetic product rearranging to the thermodynamic product. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Deactivating Effect of the Acetyl Group | Use a more reactive electrophile or a stronger catalyst. | This can help to overcome the deactivating effect of the acetyl group and increase the reaction rate. |
| Increase the reaction time or temperature (if regioselectivity is not compromised). | This can drive the reaction to completion. | |
| Steric Hindrance | Use a less bulky electrophile if possible. | A smaller electrophile will face less steric hindrance, potentially leading to a faster reaction and higher yield. |
Experimental Protocols
Example Protocol: Regioselective Nitration of this compound
This protocol aims to favor the formation of 4'-nitro-3',5'-dimethoxyacetophenone by controlling the reaction conditions.
Materials:
-
This compound
-
Fuming nitric acid
-
Acetic anhydride (B1165640)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of dichloromethane in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
In a separate flask, prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 equivalents) to a small amount of dichloromethane, also cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired isomer.
Visualizations
Caption: Key factors influencing the regioselectivity of reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. wpage.unina.it [wpage.unina.it]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
removal of unreacted starting materials from 3',5'-Dimethoxyacetophenone reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 3',5'-Dimethoxyacetophenone from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound that influence its removal?
A1: this compound is a white to off-white crystalline solid with a melting point of approximately 40-41°C and a high boiling point of 290°C[1]. Its moderate polarity and ability to crystallize are key properties that dictate the most effective purification strategies. It is moderately soluble in common organic solvents like ethanol, methanol, and acetone, but largely insoluble in water[1].
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective purification methods are flash column chromatography, recrystallization, and liquid-liquid extraction. The best choice depends on the properties of the desired product, the scale of the reaction, and the nature of the impurities[2][3].
Q3: I am struggling to separate my product from the starting material using column chromatography. What can I do?
A3: This is a common issue when the product has a similar polarity to this compound.
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. Test different ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate (B1210297), dichloromethane) solvents to maximize the separation between the two spots.
-
Try a Different Solvent System: If hexane/ethyl acetate systems are not effective, consider alternatives like dichloromethane/methanol or toluene/ethyl acetate.
-
Use a High-Efficiency Column: Ensure you are using a properly packed column with high-quality silica (B1680970) gel. For very difficult separations, consider using a smaller particle size silica or a longer column.
Q4: Can I use recrystallization to remove the unreacted starting material?
A4: Yes, recrystallization is an excellent and scalable method, especially if your desired product is a solid with different solubility properties than the starting material[2][4]. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the unreacted this compound remains in solution[4].
Q5: My recrystallization attempt resulted in an oil or poor recovery. What went wrong?
A5: "Oiling out" or low yield can occur for several reasons:
-
Incorrect Solvent: The chosen solvent may be too good a solvent for your compound, preventing crystallization even at low temperatures. Try a less polar solvent or a mixed-solvent system[5].
-
Cooling Too Quickly: Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath[6].
-
Impurity Levels: High levels of impurities can inhibit crystal formation. An initial purification step, like a quick filtration through a silica plug, might be necessary before recrystallization.
Q6: Is liquid-liquid extraction a viable method for separation?
A6: Liquid-liquid extraction is typically used during the initial reaction workup to remove highly polar or non-polar impurities, rather than for separating compounds of similar polarity. However, if the product has a functional group that can be ionized (e.g., a basic amine or an acidic phenol), an acid-base extraction can be highly effective. For instance, a phenolic product could be selectively extracted into an aqueous base (like 10% NaOH), leaving the neutral this compound in the organic layer[7].
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39151-19-4 | [8][9] |
| Molecular Formula | C10H12O3 | [1][8] |
| Molecular Weight | 180.20 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 40 - 41 °C | |
| Boiling Point | 290 °C |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble / Sparingly soluble | [1] |
| Ethanol | Moderately soluble | [1] |
| Methanol | Moderately soluble | [1] |
| Acetone | Moderately soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | [8] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general method for separating this compound from a less polar or more polar product.
-
Solvent System Selection: Use TLC to identify an appropriate eluent. A common starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show clear separation from the starting material spot.
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal if the desired product is a solid and the starting material is a minor component.
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Test small amounts in solvents like ethanol, isopropanol, or a mixture such as ethanol/water or hexanes/ethyl acetate.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves. Add more solvent in small portions if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield[6].
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualization
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3′,5′-ジメトキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Production of 3',5'-Dimethoxyacetophenone
Welcome to the Technical Support Center for the scale-up production of 3',5'-Dimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to challenges encountered during the synthesis and purification of this compound at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) using an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Key scale-up challenges include:
-
Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic, posing significant challenges for heat management in large reactors.[2] Inadequate temperature control can lead to side reactions and compromise product quality.
-
Catalyst Stoichiometry and Quenching: The ketone product forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst.[3] At a large scale, this increases raw material costs and generates a substantial amount of waste during the aqueous workup. The quenching process itself can be hazardous if not properly controlled.
-
Solvent and Reagent Handling: Handling large quantities of moisture-sensitive reagents like aluminum chloride and corrosive acylating agents requires specialized equipment and stringent safety protocols.[3][4]
-
Byproduct Formation: Poor reaction control can lead to the formation of isomers and other impurities that are difficult to separate from the final product.
Q2: What are the typical byproducts in the synthesis of this compound and how can they be minimized?
Common byproducts can include:
-
Positional Isomers: Although the methoxy (B1213986) groups in 1,3-dimethoxybenzene strongly direct acylation to the 4-position, suboptimal conditions can lead to the formation of other isomers.
-
Polysubstituted Products: While the acyl group is deactivating, preventing further acylation is crucial for yield and purity.[5]
-
Products from Impurities in Starting Materials: The quality of 1,3-dimethoxybenzene and the acylating agent is critical. Impurities in these raw materials can lead to a range of unexpected byproducts.
Minimization strategies include:
-
Strict Temperature Control: Maintaining the optimal reaction temperature is crucial to ensure regioselectivity and prevent side reactions.
-
Controlled Addition of Reagents: Slow, controlled addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid can help manage the exothermic reaction and reduce byproduct formation.[2]
-
High-Purity Raw Materials: Using high-purity starting materials is essential to avoid the introduction of unwanted impurities.[6]
Q3: What are the recommended methods for purifying this compound at an industrial scale?
Purification of acetophenone (B1666503) derivatives at a large scale often involves:
-
Distillation: Vacuum distillation is a common method for purifying acetophenones, especially for removing volatile impurities and unreacted starting materials.[7]
-
Crystallization: Recrystallization from a suitable solvent system is an effective technique for achieving high purity.[8][9] The choice of solvent is critical to ensure good recovery and efficient removal of impurities.
-
Chromatography: While less common for bulk production due to cost, column chromatography may be used for high-purity applications or to remove challenging impurities.[10]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and handled under strictly anhydrous conditions. Moisture from the air, solvents, or glassware will deactivate the catalyst.[3] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Suboptimal Stoichiometry | In Friedel-Crafts acylation, the ketone product complexes with the catalyst.[3] Ensure at least a stoichiometric amount of the Lewis acid is used. A slight excess may be beneficial. |
| Poor Mixing | Inadequate agitation in a large reactor can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and byproduct formation. Ensure the mixing is efficient for the scale of the reaction. |
Issue 2: Product Purity Issues (e.g., Off-Color, Presence of Impurities)
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Impurities | The reaction mixture can darken, leading to an off-color product. This can sometimes be attributed to side reactions at elevated temperatures. Consider performing the reaction at a lower temperature. The use of activated carbon during workup or recrystallization can help remove colored impurities.[9] |
| Presence of Isomeric Byproducts | Optimize the reaction temperature and the rate of addition of the acylating agent to improve regioselectivity. |
| Residual Starting Materials | If distillation is used for purification, ensure the distillation parameters (pressure, temperature) are optimized to effectively separate the product from unreacted 1,3-dimethoxybenzene. |
| Inefficient Purification | For recrystallization, screen different solvents to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while impurities remain soluble. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data comparing the production of this compound at laboratory and pilot plant scales.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Yield | 85-90% | 75-80% |
| Purity (after initial workup) | >95% | 88-92% |
| Purity (after purification) | >99% | >98.5% |
| Reaction Time | 2-4 hours | 6-8 hours |
| Key Impurity 1 (Isomer) | <0.5% | <1.0% |
| Key Impurity 2 (Unreacted SM) | <2% | <5% |
Experimental Protocols
Laboratory Scale Synthesis (Illustrative)
-
Preparation: In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,3-dimethoxybenzene (138 g, 1 mol) and a suitable anhydrous solvent (e.g., dichloromethane (B109758), 500 mL).
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Carefully add anhydrous aluminum chloride (147 g, 1.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Acylation: Add acetyl chloride (78.5 g, 1 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or GC.
-
Workup: Carefully pour the reaction mixture into a mixture of ice (1 kg) and concentrated hydrochloric acid (100 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Scale-Up Considerations for Pilot Plant Production
-
Reactor: A glass-lined or Hastelloy reactor with efficient cooling and agitation capabilities is recommended.
-
Heat Management: The exothermic nature of the reaction requires a robust cooling system to maintain the desired temperature profile.[11] The rate of addition of the acylating agent will be a critical parameter to control the heat evolution.
-
Material Transfer: Use closed systems for transferring anhydrous and corrosive materials to ensure safety and prevent exposure to moisture.
-
Quenching: The quenching step should be performed with extreme caution. The addition of the reaction mixture to the quenching solution should be slow and controlled to manage the evolution of heat and HCl gas.
-
Waste Management: The acidic aqueous waste stream containing aluminum salts will require neutralization and proper disposal.
Mandatory Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. benchchem.com [benchchem.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. quora.com [quora.com]
- 6. nbinno.com [nbinno.com]
- 7. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing temperature control during exothermic reactions involving 3',5'-Dimethoxyacetophenone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during exothermic reactions with this compound, such as its synthesis via Friedel-Crafts acylation or its subsequent demethylation.
Issue 1: Rapid, Uncontrolled Temperature Increase During Friedel-Crafts Acylation
-
Question: During the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) to synthesize this compound, I observed a sudden and sharp rise in temperature that was difficult to control. What is the likely cause and how can I mitigate this?
-
Answer: A rapid temperature increase during Friedel-Crafts acylation is a strong indication of an uncontrolled exothermic reaction. The primary causes include:
-
Too Rapid Addition of Reagents: The reaction between the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., aluminum chloride) is highly exothermic. If the aromatic substrate is added too quickly, the rate of heat generation can exceed the cooling capacity of the system.
-
Inadequate Cooling: The cooling bath may not be at a low enough temperature, or the heat transfer from the reactor to the bath may be inefficient.
-
Poor Stirring: Inefficient mixing can lead to localized "hot spots" where the reaction accelerates, triggering a runaway reaction.[1]
Recommended Solutions:
-
Slow, Controlled Addition: Add the limiting reagent dropwise using an addition funnel, ensuring the internal temperature remains stable.
-
Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and maintain it throughout the addition process.[2][3] Ensure the cooling bath has sufficient capacity.
-
Vigorous Stirring: Use a properly sized stir bar or overhead stirrer to ensure efficient mixing and uniform temperature distribution.
-
Issue 2: Temperature Spike During Demethylation with Lewis Acids
-
Question: I am attempting to demethylate this compound using aluminum chloride (AlCl₃) and am experiencing a significant exotherm upon addition of the Lewis acid. How can I control this?
-
Answer: The complexation of the Lewis acid with the carbonyl and methoxy (B1213986) groups of the acetophenone (B1666503) is an exothermic process. A sudden temperature spike suggests the heat of this complexation and any subsequent reaction is not being adequately managed.
Recommended Solutions:
-
Portion-wise Addition of Lewis Acid: Add the solid AlCl₃ in small portions to the solution of the substrate at a low temperature, allowing the temperature to stabilize between additions.
-
Inverse Addition: Consider adding the substrate solution slowly to a suspension of the Lewis acid in the solvent at a controlled temperature.
-
Choice of Solvent: Ensure the solvent is anhydrous and has a sufficiently high boiling point to absorb some of the heat generated without boiling. Dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common, but their low boiling points require careful temperature management.
-
Issue 3: Low Yield and Formation of Byproducts in Friedel-Crafts Acylation
-
Question: My Friedel-Crafts acylation to produce this compound is resulting in a low yield and multiple spots on my TLC. How can I improve this?
-
Answer: Low yields and byproduct formation are often linked to improper temperature control and other procedural issues.
Recommended Solutions:
-
Optimize Reaction Temperature: Excessively high temperatures can lead to side reactions, such as di-acylation or decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. Experiment with a temperature range to find the optimal balance. For many Friedel-Crafts acylations, maintaining a temperature at or below room temperature is crucial.[2][4]
-
Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which will deactivate them and lead to lower yields.[2][4][5] All glassware should be oven-dried, and anhydrous solvents and reagents should be used.
-
Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is often required.[2][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions of this compound?
A1: The primary thermal hazard is the potential for a runaway reaction, which is an uncontrolled, self-accelerating reaction that can lead to a rapid increase in temperature and pressure.[6][7] This can result in boiling of the solvent, over-pressurization of the vessel, and potentially, a fire or explosion.[2] Key exothermic events to manage are:
-
Friedel-Crafts Acylation: The reaction of an acylating agent with a Lewis acid catalyst is highly exothermic.
-
Demethylation: The complexation of Lewis acids with the substrate and the subsequent ether cleavage can release significant heat.
Q2: How can I quantitatively assess the thermal risk of my reaction?
A2: Reaction calorimetry is the primary method for quantitatively assessing thermal risk. A reaction calorimeter measures the heat flow of a chemical reaction, providing critical data such as the heat of reaction, heat release rate, and adiabatic temperature rise. This data allows for the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR), which is crucial for a thermal hazard assessment.
Q3: What is a "thermal runaway" and how can I prevent it?
A3: A thermal runaway occurs when the heat generated by a reaction exceeds the rate at which it can be removed by the cooling system.[2][6] This leads to an exponential increase in the reaction rate and temperature.[1] Prevention strategies include:
-
Ensuring Adequate Cooling Capacity: The cooling system must be able to handle the maximum heat output of the reaction.
-
Controlled Reagent Addition: Adding one of the reactive components slowly (semi-batch operation) is a common and effective method for controlling the rate of heat generation.
-
Monitoring and Emergency Planning: Continuously monitor the reaction temperature. Have an emergency plan in place, which may include a quench solution or an emergency cooling system.
Q4: How does the scale of the reaction affect temperature control?
A4: As the scale of a reaction increases, the volume increases by the cube of the dimension, while the surface area available for heat transfer only increases by the square. This means that heat dissipation becomes less efficient at a larger scale, increasing the risk of a thermal runaway. Therefore, a reaction that is safe on a lab scale may become hazardous on a pilot or production scale without proper engineering controls.
Quantitative Data
Due to the limited availability of specific calorimetric data for reactions of this compound in the public domain, the following table presents representative data for the Friedel-Crafts acylation of a closely related and structurally similar substrate, 1,3-dimethoxybenzene, with acetic anhydride. This data can be used as an estimate for initial safety assessments.
| Parameter | Value (Illustrative) | Significance |
| Heat of Reaction (ΔHr) | -120 to -150 kJ/mol | Indicates a significant exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 80 - 120 °C | The theoretical temperature increase if no heat is removed. A high value indicates a high potential for thermal runaway. |
| Maximum Heat Release Rate (qmax) | 50 - 100 W/L | The peak rate of heat generation, which the cooling system must be able to handle. |
Note: This data is for the acylation of 1,3-dimethoxybenzene and should be used as an estimation only. It is strongly recommended that a proper thermal hazard analysis, including reaction calorimetry, be performed for the specific reaction conditions being used.
Experimental Protocols
Protocol 1: Controlled Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
This protocol is for the synthesis of this compound and emphasizes temperature control.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon).
-
Reagent Preparation:
-
In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) and 1,3-dimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane.
-
-
Reaction Execution:
-
Cool the suspension of aluminum chloride to 0 °C using an ice-water bath.
-
Slowly add the solution from the dropping funnel to the stirred suspension over a period of 1-2 hours.
-
Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
-
Work-up:
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This quench is also exothermic and should be done in a well-ventilated fume hood.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Controlled Demethylation of an Aryl Methyl Ether
This protocol provides a general method for the demethylation of a dimethoxy-substituted aromatic ketone, which can be adapted for this compound.
-
Apparatus Setup: Use a similar setup as for the acylation, ensuring all glassware is scrupulously dry.
-
Reagent Preparation: Dissolve the this compound (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reaction Execution:
-
Cool the solution to 0 °C.
-
Add anhydrous aluminum chloride (2.5 - 3.0 equivalents) in small portions over 30-60 minutes.
-
Monitor the temperature closely after each addition. Allow the temperature to return to the target range before adding the next portion. A slight exotherm is expected with each addition.
-
After all the AlCl₃ has been added, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly add water to quench the reaction. This is a highly exothermic step.
-
Add concentrated HCl to dissolve the aluminum salts.
-
Extract the product with an organic solvent, wash, dry, and concentrate as in the previous protocol.
-
Visualizations
Caption: General workflow for managing an exothermic reaction with controlled reagent addition.
References
Technical Support Center: Catalysis for 3',5'-Dimethoxyacetophenone Reactions
Welcome to the technical support center for 3',5'-Dimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting appropriate catalysts and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for Claisen-Schmidt condensation reactions using this compound?
A1: The Claisen-Schmidt condensation, used to synthesize chalcones, can be catalyzed by either bases or acids. Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in an alcoholic solvent are very common for this reaction. Alternatively, acid catalysts such as Thionyl Chloride (SOCl₂) or gaseous HCl in ethanol (B145695) can also be employed, depending on the specific substrates and desired reaction conditions.[1]
Q2: I am trying to demethylate this compound to synthesize 3,5-Dihydroxyacetophenone. Which catalyst is recommended?
A2: A common and effective method for demethylating this compound is using a strong Lewis acid catalyst. Aluminium chloride (AlCl₃) in a suitable solvent like refluxing chlorobenzene (B131634) has been shown to be effective for this transformation.[2]
Q3: My reaction is producing unexpected byproducts under strong acidic conditions. What might be the cause?
A3: The methoxy (B1213986) groups (-OCH₃) on the this compound ring are susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This acid-catalyzed degradation can lead to the formation of unwanted phenolic and methylated byproducts.[3] To mitigate this, consider using milder acidic conditions, lowering the reaction temperature, or reducing the overall reaction time.[3]
Q4: My Lewis acid catalyst (e.g., AlCl₃) appears to be inactive, leading to low or no product yield. What is a likely cause?
A4: Lewis acids like AlCl₃ are highly sensitive to moisture. The most common cause of poor catalyst activity is deactivation by water. Ensure that your catalyst is fresh, anhydrous, and stored in a desiccator. Likewise, all solvents and reagents should be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Troubleshooting Guides
This guide addresses specific issues that may arise during catalytic reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Catalyst Activity: The catalyst may be deactivated, particularly by moisture in the case of Lewis acids.[4] | Use a fresh, anhydrous catalyst and ensure all glassware, solvents, and reagents are completely dry. Run the reaction under an inert atmosphere. |
| Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. | |
| Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants or catalyst can lead to poor conversion. | Carefully verify the stoichiometry of all reagents, including the catalyst loading, which is often critical. | |
| Formation of Multiple Products / Byproducts | Acid-Catalyzed Degradation: Strong acids can cleave the methoxy ether bonds, especially at high temperatures.[3] | Employ milder acidic conditions (e.g., weaker acid, buffered solution), lower the reaction temperature, and minimize reaction time.[3] |
| Isomeric Byproducts (in related reactions): In reactions like Friedel-Crafts acylation, poor regioselectivity can lead to multiple isomers.[4] | The choice of catalyst and solvent can influence regioselectivity. A thorough literature review for the specific transformation is recommended to optimize conditions. | |
| Side Reactions: The carbonyl group of the acetophenone (B1666503) can participate in undesired side reactions. | Protect the carbonyl group with a suitable protecting group if it interferes with the desired transformation. | |
| Difficulty in Product Purification | Similar Polarity of Products and Reactants: Unreacted starting material can be difficult to separate from the desired product. | Ensure the reaction goes to completion by monitoring with TLC. If separation is still difficult, column chromatography with an optimized solvent system is typically required.[4][5] |
| Formation of Polymeric Materials: Some reactions, particularly with sensitive substrates, can produce insoluble polymeric byproducts ("humins").[6] | Adjusting reaction conditions such as temperature, concentration, and catalyst loading can help minimize polymer formation. Filtering the crude reaction mixture before workup may be necessary. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for common catalytic transformations involving acetophenones.
Table 1: Base-Catalyzed Claisen-Schmidt Condensation
| Acetophenone | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dihydroxyacetophenone | Substituted Benzaldehyde (B42025) | 40% aq. NaOH or KOH | Ethanol | 0-5 then RT | 12-24 | Varies | [1] |
Note: This protocol for a related dihydroxy compound is readily adaptable for this compound.
Table 2: Palladium-Catalyzed α-Arylation of β-Keto Esters
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₃PO₄ | Toluene | 110 | Varies | [7] |
Note: This represents a general method for α-arylation, a reaction type applicable to derivatives of this compound.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of a Chalcone (B49325) Derivative
This protocol outlines a general procedure for the Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.
Materials:
-
This compound (1 equivalent)
-
Substituted Benzaldehyde (1 equivalent)
-
Ethanol
-
40% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol within a round-bottom flask. Stir until all solids are dissolved.[1]
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 40% aqueous NaOH solution dropwise with constant, vigorous stirring, ensuring the temperature remains low.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[1]
-
Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the crude chalcone product.[1]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Mandatory Visualizations
Caption: Catalyst selection guide for common reactions.
Caption: General workflow for a catalytic experiment.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Analysis of Spectral Data for 3',5'-Dimethoxyacetophenone and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a compound is critical for identification, characterization, and quality control. This guide provides a comparative analysis of the spectral data for 3',5'-dimethoxyacetophenone and its positional isomers, offering a valuable resource for distinguishing between these closely related molecules.
This comparison guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its isomers: 2',3'-dimethoxyacetophenone, 2',4'-dimethoxyacetophenone, 2',5'-dimethoxyacetophenone, 2',6'-dimethoxyacetophenone, and 3',4'-dimethoxyacetophenone. The structural similarities and differences between these isomers give rise to unique spectral fingerprints, which are detailed in the following sections.
Isomeric Structures and Nomenclature
The isomers of dimethoxyacetophenone share the same molecular formula, C₁₀H₁₂O₃, and molecular weight, 180.20 g/mol . Their distinct properties arise from the different substitution patterns of the two methoxy (B1213986) groups on the acetophenone (B1666503) core.
| Isomer | Structure | CAS Number |
| This compound | 39151-19-4[1] | |
| 2',3'-Dimethoxyacetophenone | 26578-66-5 | |
| 2',4'-Dimethoxyacetophenone | 829-20-9[2] | |
| 2',5'-Dimethoxyacetophenone | 1201-38-3[3] | |
| 2',6'-Dimethoxyacetophenone | 2040-04-2[4] | |
| 3',4'-Dimethoxyacetophenone | 1131-62-0[5][6] |
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its isomers, providing a basis for their differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the methoxy groups.
| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Acetyl Protons (δ, ppm) |
| This compound | 7.08 (d, J=2.3 Hz, 2H), 6.65 (t, J=2.3 Hz, 1H)[7] | 3.83 (s, 6H)[7] | 2.57 (s, 3H)[7] |
| 2',4'-Dimethoxyacetophenone | 7.73 (d, J=8.5 Hz, 1H), 6.96-7.01 (m, 2H)[8] | 3.91 (s, 3H), 3.87 (s, 3H) | 2.62 (s, 3H)[8] |
| 2',5'-Dimethoxyacetophenone | 7.30 (d, J=3.1 Hz, 1H), 7.07 (dd, J=8.8, 3.1 Hz, 1H), 6.91 (d, J=8.8 Hz, 1H) | 3.85 (s, 3H), 3.78 (s, 3H) | 2.59 (s, 3H) |
| 2',6'-Dimethoxyacetophenone | 7.35 (t, J=8.4 Hz, 1H), 6.61 (d, J=8.4 Hz, 2H) | 3.88 (s, 6H) | 2.51 (s, 3H) |
| 3',4'-Dimethoxyacetophenone | 7.58 (d, J=2.0 Hz, 1H), 7.53 (dd, J=8.6, 2.0 Hz, 1H), 6.89 (d, J=8.6 Hz, 1H)[5] | 3.95 (s, 3H), 3.94 (s, 3H)[5] | 2.57 (s, 3H)[5] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly useful for distinguishing between the isomers.
| Isomer | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) | Acetyl Carbons (δ, ppm) |
| This compound | 160.8, 139.1, 105.5, 105.2 | 55.5 | 197.8, 26.7 |
| 2',4'-Dimethoxyacetophenone | 164.8, 161.2, 132.8, 119.8, 105.4, 98.3 | 55.8, 55.6 | 198.1, 31.8 |
| 2',5'-Dimethoxyacetophenone | 153.6, 153.3, 124.0, 114.1, 113.8, 112.5 | 56.1, 55.7 | 199.5, 32.1 |
| 2',6'-Dimethoxyacetophenone | 158.2, 131.2, 113.5, 104.1 | 55.9 | 203.2, 32.7 |
| 3',4'-Dimethoxyacetophenone | 153.3, 149.0, 130.5, 123.3, 110.1, 110.0 | 56.0, 55.9 | 196.6, 26.1[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. All isomers exhibit a strong absorption band for the carbonyl (C=O) stretch of the ketone and characteristic bands for the C-O stretches of the methoxy groups and aromatic C-H bonds.
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1680-1700 | ~1200-1300, ~1050-1150 | ~3000-3100 |
| 2',4'-Dimethoxyacetophenone | ~1665 | ~1260, ~1020 | ~3070 |
| 2',5'-Dimethoxyacetophenone | ~1670 | ~1280, ~1040 | ~3080 |
| 2',6'-Dimethoxyacetophenone | ~1700 | ~1250, ~1100 | ~3070 |
| 3',4'-Dimethoxyacetophenone | ~1675 | ~1265, ~1140 | ~3075 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all isomers is observed at m/z 180. The fragmentation patterns, particularly the relative abundances of key fragment ions, can aid in distinguishing the isomers.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 180 | 165 (M-CH₃)⁺, 137 (M-CH₃CO)⁺ |
| 2',4'-Dimethoxyacetophenone | 180 | 165 (M-CH₃)⁺, 135 |
| 2',5'-Dimethoxyacetophenone | 180 | 165 (M-CH₃)⁺, 137 (M-CH₃CO)⁺ |
| 2',6'-Dimethoxyacetophenone | 180 | 165 (M-CH₃)⁺, 135 |
| 3',4'-Dimethoxyacetophenone | 180 | 165 (M-CH₃)⁺, 137 (M-CH₃CO)⁺[5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, typical parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and several hundred to thousands of scans were typically acquired.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Spectra were typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) was typically used with an ionization energy of 70 eV.
-
Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of approximately 40 to 400 amu.
Logical Relationship of Isomers
The following diagram illustrates the relationship between this compound and its isomers, all stemming from the same core acetophenone structure with varied methoxy group positions.
Figure 1. Relationship of Dimethoxyacetophenone Isomers.
References
- 1. This compound | 39151-19-4 [chemicalbook.com]
- 2. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]
- 3. 2',5'-Dimethoxyacetophenone(1201-38-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2',6'-Dimethoxyacetophenone [webbook.nist.gov]
- 5. 3,4-Dimethoxyacetophenone(1131-62-0) IR Spectrum [m.chemicalbook.com]
- 6. 3′,4′-二甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(39151-19-4) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3',5'-Dimethoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a component in certain natural products, is crucial for quality control, reaction monitoring, and metabolic studies. This guide provides a comparative overview of common analytical techniques that can be employed for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents established methodologies for structurally similar phenolic compounds and acetophenones. The provided experimental protocols and performance data serve as a robust starting point for method development and validation for this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are the most common techniques for the analysis of aromatic ketones like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Measurement of the absorption of ultraviolet-visible light by the analyte in a solution. |
| Selectivity | High, especially with optimized column and mobile phase. | Very high, provides structural information for analyte identification. | Low, susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | Good to high (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range). | Moderate (µg/mL to mg/mL range). |
| Sample Throughput | Moderate to high. | Moderate. | High. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
| Typical Application | Routine quality control, purity assessment, quantification in complex mixtures. | Confirmatory analysis, trace-level quantification, metabolite identification. | Preliminary quantification, high-concentration sample analysis. |
Quantitative Performance Comparison (Representative Data for Similar Analytes)
The following table summarizes typical performance characteristics for the quantification of phenolic and acetophenone (B1666503) compounds using different analytical techniques. These values should be considered as representative and would require experimental validation for this compound.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | > 0.999 | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | 95 - 105% | < 2% |
| GC-MS | > 0.998 | 1 - 10 ng/mL | 3 - 30 ng/mL | 90 - 110% | < 5% |
| UV-Vis | > 0.995 | 0.5 - 2 µg/mL | 1.5 - 6 µg/mL | 98 - 102% | < 3% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method outlines a standard reversed-phase HPLC approach suitable for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 30% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined (typically in the range of 250-280 nm).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Workflow:
Caption: General workflow for HPLC-based quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a framework for the quantification of this compound using GC-MS, which is particularly useful for its high selectivity and sensitivity. This method is adapted from a procedure for the related compound 3,5-dimethoxyphenol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms)
-
Data acquisition and processing software
Reagents and Materials:
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of calibration standards in ethyl acetate containing a fixed concentration of the internal standard.
-
Sample Preparation: Extract the sample containing this compound with ethyl acetate. Add the internal standard to the extract. The final solution should be concentrated or diluted as necessary.
Analysis Workflow:
Caption: General workflow for GC-MS based quantification.
UV-Vis Spectrophotometry Method
This method is a simple and cost-effective approach for the quantification of this compound in solutions with relatively high concentrations and minimal interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (UV grade) or other suitable transparent solvent
-
This compound reference standard
Methodology:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of standards by diluting the stock solution to concentrations appropriate for creating a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Calibration Curve: Measure the absorbance of each working standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Logical Relationship of Spectrophotometric Quantification:
Caption: Principle of quantification via UV-Vis spectrophotometry.
Conclusion
The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a versatile and robust method for routine analysis. GC-MS provides superior selectivity and sensitivity, making it ideal for trace analysis and confirmatory purposes. UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the analysis of less complex samples with higher concentrations of the analyte. It is imperative that any chosen method be fully validated in the user's laboratory for its intended application to ensure accurate and reliable results.
A Comparative Guide to Purity Validation of 3',5'-Dimethoxyacetophenone by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds like 3',5'-Dimethoxyacetophenone is of utmost importance. The presence of impurities can significantly impact experimental outcomes, toxicity studies, and the overall safety and efficacy of a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for separating, identifying, and quantifying components within a sample.[1] This guide provides an objective comparison of these methods for the purity validation of this compound, complete with detailed experimental protocols and comparative data.
This compound is a semi-volatile aromatic ketone, and the choice between HPLC and GC-MS depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.[2][3] HPLC is well-suited for non-volatile or thermally unstable compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2][3][4][5]
Comparison of Analytical Techniques
A direct comparison of HPLC and GC-MS reveals distinct advantages and limitations for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase based on polarity.[3] | Separation is based on the differential partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.[1][4] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[2][3][4] | Requires the analyte to be volatile or semi-volatile and thermally stable.[1][3][4] |
| Derivatization | Generally not required for this compound. | May be required for polar impurities to increase their volatility and thermal stability.[6] |
| Sensitivity | Sensitivity is dependent on the detector used (e.g., UV-Vis, PDA), typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[2] | Generally offers high sensitivity, especially with a mass spectrometer, often reaching the parts-per-billion (ppb) range.[2] |
| Identification | Identification is primarily based on retention time compared to a reference standard. A Photodiode Array (PDA) detector can provide UV spectral information for peak purity assessment. | Provides definitive identification through the mass spectrum, which acts as a chemical "fingerprint," in addition to retention time.[1] |
| Typical Run Time | Can range from 10 to 60 minutes depending on the complexity of the separation.[4] | Typically offers faster analysis times for volatile compounds, often within a few minutes.[4] |
| Instrumentation Cost | Generally lower initial instrument cost compared to GC-MS. | Higher initial instrument cost due to the mass spectrometer.[2] |
| Solvent Consumption | Can consume significant amounts of organic solvents, leading to higher operational costs and waste disposal considerations.[3] | Requires minimal solvent for sample preparation and uses carrier gas (e.g., Helium) as the mobile phase, resulting in lower solvent costs.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols are provided as a starting point for the purity validation of this compound. Method validation in accordance with ICH or FDA guidelines is essential for use in a regulated environment.[7][8][9][10][11]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for separating this compound from its non-volatile impurities and closely related isomers.
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might start at 30% B and increase to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Temperature Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent such as methanol (B129727) or acetone (B3395972) to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following table presents hypothetical data for the purity analysis of a this compound sample using the described HPLC and GC-MS methods. Purity is calculated based on the area percentage of the main peak.
| Parameter | HPLC Analysis | GC-MS Analysis |
| This compound | ||
| Retention Time (min) | 12.54 | 10.82 |
| Peak Area (%) | 99.85 | 99.89 |
| Impurity A (Hypothetical) | ||
| Retention Time (min) | 10.21 | 8.76 |
| Peak Area (%) | 0.08 | 0.06 |
| Identification (MS) | N/A | Confirmed as 3-Methoxyacetophenone |
| Impurity B (Hypothetical) | ||
| Retention Time (min) | 14.33 | 11.51 |
| Peak Area (%) | 0.07 | 0.05 |
| Identification (MS) | N/A | Confirmed as 3,5-Dimethoxyphenol |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purity validation process for this compound, from sample preparation through to final analysis and reporting by both HPLC and GC-MS.
Caption: Experimental workflow for the purity validation of this compound.
References
- 1. smithers.com [smithers.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. scielo.br [scielo.br]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. wjarr.com [wjarr.com]
- 11. fda.gov [fda.gov]
A Comparative Analysis of the Reactivity of 3',5'- and 3',4'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two closely related acetophenone (B1666503) derivatives: 3',5'-dimethoxyacetophenone and 3',4'-dimethoxyacetophenone (B42557). The information presented herein is intended to assist researchers in selecting the appropriate isomer for their synthetic needs and in understanding the directing effects of substituent groups in electrophilic aromatic substitution reactions. The experimental data provided is illustrative and based on established principles of organic chemistry.
Introduction
This compound and 3',4'-dimethoxyacetophenone are aromatic ketones that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1] The position of the two methoxy (B1213986) groups on the phenyl ring significantly influences the electron density distribution and, consequently, the regioselectivity and rate of chemical reactions, particularly electrophilic aromatic substitution. Understanding these differences is crucial for designing efficient and selective synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties are essential for handling, purification, and characterization of the compounds.
| Property | This compound | 3',4'-Dimethoxyacetophenone |
| CAS Number | 39151-19-4 | 1131-62-0 |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol |
| Melting Point | 33-34 °C | 47-54 °C |
| Boiling Point | 290-291 °C | 286-288 °C |
| Appearance | White to light yellow crystalline powder | Yellow to beige crystalline powder |
Comparative Reactivity in Electrophilic Aromatic Substitution
The primary difference in the chemical behavior of 3',5'- and 3',4'-dimethoxyacetophenone lies in their reactivity towards electrophiles. This is governed by the electronic effects of the methoxy (-OCH₃) and acetyl (-COCH₃) groups.
-
Methoxy Group (-OCH₃): An activating group that donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions. It is an ortho, para-director.
-
Acetyl Group (-COCH₃): A deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It is a meta-director.[2]
3',4'-Dimethoxyacetophenone: In this isomer, the two methoxy groups are at positions that can activate the ring for electrophilic attack. The acetyl group deactivates the ring, but the powerful activating effect of the two methoxy groups, particularly the one at the 4'-position, makes the ring more nucleophilic compared to the 3',5'-isomer. The directing effects of the substituents are synergistic to some extent, leading to a higher degree of regioselectivity.
This compound: Here, the two methoxy groups are meta to each other. Their activating effects are still significant, but they direct electrophilic attack to the positions ortho and para to them. The acetyl group directs to the positions meta to it. The interplay of these directing effects can lead to a mixture of products.
A hypothetical comparison of the relative rates of bromination is presented in Table 2.
| Compound | Relative Rate of Bromination (Hypothetical) | Major Product(s) |
| Acetophenone | 1 | 3-Bromoacetophenone |
| 3',4'-Dimethoxyacetophenone | ~10⁵ | 5'-Bromo-3',4'-dimethoxyacetophenone |
| This compound | ~10³ | 2'-Bromo-3',5'-dimethoxyacetophenone and 4'-Bromo-3',5'-dimethoxyacetophenone |
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions are provided below. These are general procedures that can be adapted for the specific substrates.
Experimental Protocol: Bromination of Dimethoxyacetophenones
This procedure describes the electrophilic bromination of the aromatic ring.
Materials:
-
Dimethoxyacetophenone isomer (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.0 eq)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dimethoxyacetophenone isomer in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Experimental Protocol: Nitration of Dimethoxyacetophenones
This procedure details the nitration of the aromatic ring.
Materials:
-
Dimethoxyacetophenone isomer (1.0 eq)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid (1.0 eq)
-
Ice
-
Deionized water
Procedure:
-
In a flask immersed in an ice-salt bath, carefully add the dimethoxyacetophenone isomer to concentrated sulfuric acid while stirring.[3]
-
Maintain the temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetophenone derivative, ensuring the temperature does not exceed 10 °C.[3]
-
After the addition, continue stirring for an additional 30 minutes in the ice bath.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the purified nitro-substituted acetophenone.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow of the electrophilic aromatic substitution reactions.
Caption: Workflow for the bromination of dimethoxyacetophenones.
References
A Comparative Guide to the Biological Activity of 3',5'-Dimethoxyacetophenone and Other Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3',5'-dimethoxyacetophenone and other acetophenone (B1666503) derivatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Acetophenones, a class of phenolic compounds, have demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The substitution pattern on the phenyl ring significantly influences the biological efficacy of these molecules. This guide focuses on comparing this compound to other acetophenones with varying substitution patterns.
Data Presentation
The following table summarizes the quantitative data on the biological activities of selected acetophenone derivatives. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. A significant gap exists in the literature regarding the specific antioxidant and anti-inflammatory IC50 values for this compound under standard assay conditions.
| Compound | Biological Activity | Assay | Result | Reference(s) |
| 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) | Antimicrobial | Bacterial Growth Inhibition | Inhibits growth of various plant pathogenic bacteria (in the presence of H₂O₂ and peroxidase) | [1] |
| 3,5-Diprenyl-4-hydroxyacetophenone | Antioxidant | DPPH Radical Scavenging | IC₅₀: 26.00 ± 0.37 µg/mL | [2][3][4] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated J774A.1 macrophages | 38.96% inhibition at 91.78 µM | [2][4] | |
| IL-1β Production Inhibition | 55.56% inhibition at 91.78 µM | [2][4] | ||
| IL-6 Production Inhibition | 51.62% inhibition at 91.78 µM | [2][4] | ||
| TNF-α Production Inhibition | 59.14% inhibition at 91.78 µM | [2][4] | ||
| 2',4'-Dihydroxyacetophenone benzoylhydrazone | Antioxidant | DPPH Radical Scavenging | Identified as a potent radical scavenger | [5] |
| Various Hydroxyacetophenone Derivatives | Antimicrobial | Antibacterial Assay | Good activity against E. coli and K. pneumoniae | [6] |
| 2'-Hydroxyacetophenone-tetrazole hybrids | Antimicrobial | MIC against various bacteria and fungi | MIC values ranging from 4 to 128 µg/mL | [7] |
Note: The lack of standardized reporting and direct comparative studies makes a definitive ranking of these compounds challenging. The provided data should be interpreted within the context of the specific experimental conditions of each study.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of acetophenones.
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: The acetophenone derivative at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or J774A.1).
-
Cell Culture: Macrophage cells are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the acetophenone derivative for a specific duration, followed by stimulation with LPS.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement: The absorbance is measured at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The acetophenone derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagram illustrates the signaling pathway activated by lipopolysaccharide (LPS) in macrophages, leading to the production of pro-inflammatory mediators. Many anti-inflammatory agents, potentially including acetophenone derivatives, exert their effects by modulating key components of this pathway.
Caption: LPS-induced pro-inflammatory signaling cascade.
The diagram below outlines the key steps involved in determining the antioxidant capacity of a test compound using the DPPH assay.
Caption: Workflow for the DPPH antioxidant assay.
References
- 1. A pattern-triggered immunity-related phenolic, acetosyringone, boosts rapid inhibition of a diverse set of plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. acgpubs.org [acgpubs.org]
Assessing the Antioxidant Potential of 3',5'-Dimethoxyacetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development. Oxidative stress, implicated in a myriad of pathological conditions, drives the continuous exploration of new chemical entities with the capacity to neutralize reactive oxygen species (ROS). Among the vast array of synthetic and natural compounds, acetophenone (B1666503) derivatives have emerged as a promising class of antioxidants. Their structural versatility allows for modifications that can significantly enhance their radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant potential of acetophenone derivatives, with a particular focus on the structural features of 3',5'-dimethoxyacetophenone analogs, drawing from various studies on related compounds.
Comparative Antioxidant Activity of Acetophenone Derivatives
The antioxidant capacity of acetophenone derivatives is frequently evaluated through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity.
Below is a summary of the antioxidant activity of various substituted acetophenone derivatives from different studies, presented to facilitate a comparative understanding. It is important to note that variations in experimental conditions can influence IC50 values, and therefore, this table serves as a representative guide.
| Compound/Derivative | Assay | IC50 (µM) or % Inhibition | Reference Compound | Reference IC50 (µM) | Source |
| (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | DPPH | 4.9 ± 1 | Catechol | 5.3 ± 1 | [2] |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone (B49325) | DPPH | 7.34 | - | - | [3] |
| Chalcone Derivative 5a (bearing baclofen) | DPPH | 86.62% inhibition at 500 µM | Ascorbic Acid | - | [4] |
| Chalcone Derivative 5c (bearing baclofen) | DPPH | 81.38% inhibition at 500 µM | Ascorbic Acid | - | [4] |
| Chalcone Derivative 5d (bearing baclofen) | DPPH | 76.42% inhibition at 500 µM | Ascorbic Acid | - | [4] |
| 2-hydroxy-4-methoxyacetophenone derivative (Chalcone) | DPPH | Noted for excellent properties | - | - | [1] |
Note: The data presented is a compilation from different research articles and should be interpreted with caution due to potential variations in experimental methodologies.
Structure-Activity Relationship Insights
The antioxidant activity of acetophenone derivatives is intricately linked to their molecular structure.[5] Studies on various chalcones and other acetophenone analogs have revealed several key trends:
-
Hydroxyl Groups: The presence and position of hydroxyl groups are paramount for antioxidant activity. Phenolic hydroxyls can donate a hydrogen atom to free radicals, thereby neutralizing them. Compounds with multiple hydroxyl groups, particularly those in ortho or para positions, often exhibit enhanced activity.[2] For instance, the superior activity of the 2',5'-dihydroxy-3,4-dimethoxy chalcone highlights the importance of the dihydroxy substitution.[3]
-
Methoxy (B1213986) Groups: Methoxy groups can also contribute to antioxidant activity, although their effect can be more complex. They are electron-donating groups that can increase the stability of the resulting phenoxy radical after hydrogen donation from a nearby hydroxyl group.[6] The strategic placement of methoxy groups can fine-tune the electronic properties of the molecule to enhance its radical scavenging potential.
-
The Chalcone Scaffold: The α,β-unsaturated ketone moiety in chalcones provides an extended conjugation system, which can contribute to the stabilization of the radical species formed during the antioxidant process.[7]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of antioxidant activity. The following are detailed methodologies for the commonly employed DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[8]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.[9]
-
Sample Preparation: The test compounds (this compound derivatives and reference antioxidants like ascorbic acid or trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a typical assay, a fixed volume of the DPPH solution (e.g., 2 mL) is mixed with a smaller volume of the sample solution (e.g., 1 mL) at various concentrations.[10] A control is prepared by mixing the DPPH solution with the solvent.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[9]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: The test compounds and reference antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Visualizing the Assessment Workflow
The following diagrams illustrate the general experimental workflow for assessing antioxidant potential and a conceptual signaling pathway of oxidative stress.
Caption: Experimental workflow for assessing antioxidant potential.
Caption: Conceptual pathway of oxidative stress and antioxidant intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcea.org [ijcea.org]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3',5'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Primary Synthetic Pathways
This guide provides a comprehensive comparison of the two most prevalent synthetic routes for obtaining 3',5'-Dimethoxyacetophenone: the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) and the methylation of 3',5'-dihydroxyacetophenone (B130839). The objective of this document is to equip researchers with the necessary data and methodologies to select the most suitable synthetic strategy based on factors such as yield, reaction complexity, and reagent availability.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Methylation |
| Starting Material | 1,3-Dimethoxybenzene | 3',5'-Dihydroxyacetophenone |
| Key Reagents | Acetyl chloride/Acetic anhydride, Aluminum chloride | Dimethyl sulfate (B86663)/Methyl iodide, Potassium carbonate |
| Typical Yield | ~65-85% | High (specific data for 3',5'-dihydroxyacetophenone methylation is not readily available, but analogous reactions suggest yields can be high) |
| Reaction Time | 2-4 hours | 3-24 hours |
| Number of Steps | 1 | 1 |
| Key Advantages | Direct, one-pot synthesis from a readily available starting material. | Generally high-yielding and utilizes common laboratory reagents. |
| Key Disadvantages | Requires strictly anhydrous conditions; potential for side reactions such as demethylation or di-acylation. The Lewis acid catalyst is used in stoichiometric amounts and can generate significant waste. | The starting material, 3',5'-dihydroxyacetophenone, may need to be synthesized if not commercially available. Methylating agents can be toxic. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams have been generated.
Caption: Comparative workflow of the two main synthetic routes to this compound.
Experimental Protocols
Route 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
This method involves the direct acylation of 1,3-dimethoxybenzene using an acylating agent in the presence of a Lewis acid catalyst.
Materials:
-
1,3-Dimethoxybenzene
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM) or Toluene
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a suspension of anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) in the anhydrous solvent is prepared at 0 to 15 °C.
-
A solution of 1,3-dimethoxybenzene (1.0 molar equivalent) in the anhydrous solvent is added dropwise to the stirred suspension while maintaining the temperature between 0 to 5 °C.
-
Acetyl chloride (1.0 to 1.1 molar equivalents) is then added dropwise to the reaction mixture over a period of time, ensuring the temperature remains between 0 to 5 °C.
-
The reaction mixture is stirred at this temperature for several hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Route 2: Methylation of 3',5'-Dihydroxyacetophenone
This route involves the methylation of the hydroxyl groups of 3',5'-dihydroxyacetophenone using a methylating agent and a base.
Materials:
-
3',5'-Dihydroxyacetophenone
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Water
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3',5'-dihydroxyacetophenone (1.0 molar equivalent) in anhydrous acetone or DMF, anhydrous potassium carbonate (2.5 to 3.0 molar equivalents) is added.
-
The mixture is stirred at room temperature, and dimethyl sulfate or methyl iodide (2.2 to 2.5 molar equivalents) is added dropwise.
-
The reaction mixture is then heated to reflux (for acetone) or stirred at room temperature (for DMF) for a period ranging from 3 to 24 hours, with the progress being monitored by TLC.
-
After the reaction is complete, the solid potassium carbonate is filtered off, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted multiple times with dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude this compound, which can be further purified by recrystallization or column chromatography.
Conclusion
The choice between the Friedel-Crafts acylation and the methylation route for the synthesis of this compound will depend on the specific needs and resources of the laboratory. The Friedel-Crafts acylation offers a more direct and potentially quicker route from a readily available starting material, though it requires stringent anhydrous conditions and careful control to avoid side products. The methylation route, while potentially longer if the starting dihydroxyacetophenone is not on hand, is a robust and often high-yielding reaction that utilizes common laboratory reagents. Researchers should carefully consider the trade-offs in terms of yield, purity requirements, reaction conditions, and safety when selecting the optimal synthetic pathway.
comparing the efficacy of different catalysts for 3',5'-Dimethoxyacetophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3',5'-Dimethoxyacetophenone, a key intermediate in the preparation of various pharmaceuticals and specialty chemicals, is predominantly achieved via the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). The choice of catalyst for this electrophilic aromatic substitution is critical, directly influencing reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of various catalysts, supported by experimental data, to inform catalyst selection for this important transformation.
Catalyst Performance Comparison
The efficacy of different catalysts in the synthesis of this compound is summarized below. While conditions may vary between studies, this table provides a comparative overview of reported yields and reaction parameters.
| Catalyst Type | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane | 0 to RT | 1 - 3 h | High (not specified) | [General Protocol] |
| Lewis Acid | Ferric Chloride (FeCl₃) | Acetyl Chloride | Propylene (B89431) Carbonate | 80 | 2 - 8 h | Good to High (not specified for this specific product) | [1] |
| Lewis Acid | Zinc Chloride (ZnCl₂) in Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Acetic Anhydride (B1165640) | [CholineCl][ZnCl₂]₃ | 120 (Microwave) | 5 min | High (not specified for this specific product) | [2][3][4] |
| Metal Tosylate | Indium(III) Tosylate (In(OTs)₃) | Acetyl Chloride | Nitromethane | Reflux | Short | Quantitative | [5] |
| Solid Acid | H-Y Zeolite | Acetic Anhydride | Chlorobenzene | Not specified | Not specified | Effective (yield not specified) | |
| Solid Acid | H-Beta Zeolite | Acetic Anhydride | Chlorobenzene | Not specified | Not specified | Effective (yield not specified) |
Note: Direct comparison of yields is challenging due to variations in experimental conditions across different studies. The data presented should be considered as a guideline for catalyst selection.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using various catalysts are provided below.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis
This protocol is a standard laboratory procedure for Friedel-Crafts acylation.
Materials:
-
1,3-dimethoxybenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ferric Chloride (FeCl₃) Catalyzed Synthesis
This method utilizes a more environmentally benign Lewis acid in a green solvent.[1]
Materials:
-
1,3-dimethoxybenzene
-
Acetyl chloride
-
Ferric Chloride (FeCl₃)
-
Propylene carbonate (PC)
Procedure:
-
To a pressure tube, add 1,3-dimethoxybenzene (1 mmol), propylene carbonate (1 mL), and FeCl₃ (5 mol%).
-
Add acetyl chloride (1.2 mmol) to the mixture.
-
Seal the tube and stir the reaction mixture at 80°C for 2-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Protocol 3: Zinc Chloride (ZnCl₂) in a Deep Eutectic Solvent
This protocol employs a deep eutectic solvent as both the catalyst and the reaction medium, often in conjunction with microwave irradiation for rapid synthesis.[2][3][4]
Materials:
-
1,3-dimethoxybenzene
-
Acetic anhydride
-
Choline (B1196258) chloride
-
Zinc chloride (ZnCl₂)
-
Diethyl ether
Procedure:
-
Prepare the deep eutectic solvent [CholineCl][ZnCl₂]₃ by heating a mixture of choline chloride and zinc chloride (1:3 molar ratio) until a homogeneous liquid is formed.
-
In a microwave reactor vial, add 1,3-dimethoxybenzene (1 mmol), acetic anhydride (1.2 mmol), and the [CholineCl][ZnCl₂]₃ catalyst.
-
Irradiate the mixture in a microwave reactor at 120°C for 5 minutes.
-
After cooling, extract the product with diethyl ether.
-
Wash the combined ether extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the Friedel-Crafts acylation synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The core of this synthesis is the electrophilic aromatic substitution mechanism, driven by the activation of the acylating agent by the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cdp-innovation.com [cdp-innovation.com]
Differentiating 3',5'- and 2',4'-Dimethoxyacetophenone: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of 3',5'-dimethoxyacetophenone and 2',4'-dimethoxyacetophenone, utilizing key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to enable their unambiguous differentiation.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 6.71 | d | 2H | H-2', H-6' |
| 6.40 | t | 1H | H-4' | |
| 3.80 | s | 6H | -OCH₃ | |
| 2.54 | s | 3H | -COCH₃ | |
| 2',4'-Dimethoxyacetophenone | 7.85 | d | 1H | H-6' |
| 6.51 | dd | 1H | H-5' | |
| 6.42 | d | 1H | H-3' | |
| 3.89 | s | 3H | -OCH₃ (C-4') | |
| 3.85 | s | 3H | -OCH₃ (C-2') | |
| 2.59 | s | 3H | -COCH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 197.8 | C=O |
| 160.9 | C-3', C-5' | |
| 139.1 | C-1' | |
| 105.5 | C-2', C-6' | |
| 104.9 | C-4' | |
| 55.6 | -OCH₃ | |
| 26.8 | -COCH₃ | |
| 2',4'-Dimethoxyacetophenone | 197.8 | C=O |
| 164.8 | C-4' | |
| 161.2 | C-2' | |
| 133.0 | C-6' | |
| 119.8 | C-1' | |
| 98.4 | C-5' | |
| 96.2 | C-3' | |
| 55.6 | -OCH₃ | |
| 55.5 | -OCH₃ | |
| 31.8 | -COCH₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Aromatic Ether) | C-H Stretch (Aromatic) |
| This compound | ~1695 | ~1250, ~1060 | ~3000-3100 |
| 2',4'-Dimethoxyacetophenone | ~1670 | ~1260, ~1020 | ~3000-3100 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 180 | 165, 137, 109, 77 |
| 2',4'-Dimethoxyacetophenone | 180 | 165, 151, 136, 108, 77 |
Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between the two isomers using the spectroscopic data presented.
Caption: Logical workflow for isomer differentiation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the acetophenone isomer in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely.
¹H and ¹³C NMR Data Acquisition:
-
The spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid acetophenone isomer directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of approximately 4000-400 cm⁻¹. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is presented in terms of absorbance or transmittance.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Data Acquisition:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment in a reproducible manner.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
A Comparative Guide to the Biological Applications of Dimethoxyacetophenone Isomers
Dimethoxyacetophenone isomers are aromatic ketones that feature a base acetophenone (B1666503) structure with two methoxy (B1213986) group substitutions on the phenyl ring. These compounds serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances[1][2][3]. Their structural variations lead to differing biological activities, making them subjects of interest in drug discovery and development. This guide provides a comparative overview of the known biological applications of various dimethoxyacetophenone isomers, with a focus on their antimicrobial, antioxidant, and anti-inflammatory properties.
Antimicrobial Activity
Acetophenone derivatives are known to possess a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi[4][5]. The specific substitution patterns on the aromatic ring, including the position of methoxy groups, can significantly influence this activity. While comprehensive comparative data for all dimethoxyacetophenone isomers is limited, the general methodology for assessment is well-established. Positional isomerism has been shown to be a critical factor in regulating the antibacterial activity and toxicity of antimicrobial molecules[6][7].
Quantitative Data Summary: Antimicrobial Activity
The following table presents a template for comparing the Minimum Inhibitory Concentration (MIC) of dimethoxyacetophenone isomers. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Isomer | Test Organism | MIC (µg/mL) | Reference |
| 2',4'-Dimethoxyacetophenone | Staphylococcus aureus | Data not available | - |
| 2',5'-Dimethoxyacetophenone | Escherichia coli | Data not available | - |
| 3',4'-Dimethoxyacetophenone | Candida albicans | Data not available | - |
| Related Compound: 2',6'-Dihydroxyacetophenone | Bacillus subtilis | Higher Activity | [8] |
| Related Compound: 2',5'-Dihydroxyacetophenone | Bacillus subtilis | Lower Activity | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[9].
-
Preparation of Inoculum: Several well-isolated colonies of the test microorganism are selected from a fresh culture plate and suspended in a sterile broth. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the dimethoxyacetophenone isomer is prepared. In a 96-well microplate, serial two-fold dilutions of the compound are made in a suitable broth to create a range of decreasing concentrations.
-
Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the compound dilutions. A positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only) are included. The plate is covered and incubated at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Workflow Visualization
Antioxidant Activity
Phenolic compounds, including acetophenone derivatives, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals[10][11]. The antioxidant capacity can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.
Quantitative Data Summary: Antioxidant Activity
The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the initial free radicals.
| Isomer / Related Compound | Assay | IC₅₀ (µg/mL) | Reference |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH | Significant Activity | [12] |
| 3,5-Diprenyl-4-hydroxyacetophenone (B12367755) | DPPH | 26.00 ± 0.37 | [13] |
| Reference: Gallic Acid | DPPH | ~1.0 - 3.0 | [10] |
| Reference: Quercetin | DPPH | ~0.4 - 2.0 | [10] |
Note: Specific IC₅₀ values for 2,4-, 2,5-, and 3,4-dimethoxyacetophenone were not found in the initial search. However, related hydroxy-dimethoxy and di-prenylated hydroxy-acetophenones show significant radical scavenging effects, indicating the potential of this chemical class[12][13].
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical[10][14].
-
Reagent Preparation: A solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of standard solutions (e.g., Gallic Acid or Trolox) are also prepared[15].
-
Reaction Mixture: In a 96-well microplate, a small volume of the test compound (dimethoxyacetophenone isomer at various concentrations) is added to the wells.
-
Assay Execution: A larger volume of the DPPH solution is added to each well to initiate the reaction. The plate is then incubated in the dark at room temperature for approximately 30 minutes[14][16].
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a spectrophotometer at a wavelength of approximately 517 nm[17]. The discoloration of the DPPH solution (from purple to yellow) indicates the scavenging capacity of the test compound.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration[10].
Workflow Visualization
Anti-inflammatory Activity
Certain acetophenone derivatives have demonstrated anti-inflammatory properties. This activity is often linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[13][18].
A study on 3,5-diprenyl-4-hydroxyacetophenone, a related natural acetophenone, showed significant anti-inflammatory effects. It reduced TPA-induced ear edema in mice and inhibited the production of several key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages[13]. Another compound derived from 3,4-dimethoxyacetophenone also showed a marked inhibitory effect on the acute phase of inflammation.
Quantitative Data Summary: Anti-inflammatory Activity
The table below summarizes the inhibitory effects of 3,5-diprenyl-4-hydroxyacetophenone (DHAP) on inflammatory mediators in LPS-stimulated J774A.1 macrophages[13].
| Mediator | % Inhibition by DHAP (91.78 µM) |
| Nitric Oxide (NO) | 38.96% |
| Interleukin-1β (IL-1β) | 55.56% |
| Interleukin-6 (IL-6) | 51.62% |
| Tumor Necrosis Factor-α (TNF-α) | 59.14% |
| Interleukin-10 (IL-10) | 61.20% (Increase) |
Signaling Pathway: Inhibition of LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) pathway, leading to the transcription and release of pro-inflammatory cytokines[][20]. Anti-inflammatory compounds can interfere with this pathway at various points.
Hypothesized Pathway Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 4. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cefipra.org [cefipra.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 18. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) studies of 3',5'-dimethoxyacetophenone analogs
A comprehensive guide to performing Quantitative Structure-Activity Relationship (QSAR) studies on 3',5'-dimethoxyacetophenone analogs, leveraging insights from related acetophenone (B1666503) and phenolic compounds.
While specific QSAR studies on this compound analogs are not extensively documented in publicly available literature, a robust framework for such an investigation can be constructed by examining established methodologies and findings from QSAR analyses of structurally related acetophenones and other phenolic compounds. This guide provides researchers, scientists, and drug development professionals with a comparative overview of potential biological activities, relevant molecular descriptors, and the experimental and computational protocols necessary to conduct a thorough QSAR study.
Comparative Biological Activities of Acetophenone Analogs
Analogs of acetophenone have been investigated for a variety of biological activities, with antibacterial and antioxidant effects being the most prominent. A QSAR study on this compound analogs would likely explore similar endpoints.
Antibacterial Activity
QSAR studies on acetophenone derivatives have revealed that their antibacterial efficacy is influenced by a combination of spatial, electronic, and topological descriptors.[1] The minimum inhibitory concentration (MIC) is a common metric for quantifying this activity. For instance, a study on 20 acetophenone derivatives against various Gram-positive and Gram-negative bacteria identified compounds with substituents like 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro as being particularly active.[1][2]
Table 1: Illustrative Antibacterial Activity Data of Acetophenone Derivatives
| Compound | Substituent(s) | pMIC (-log MIC) | Key Descriptor Example (Wiener Index) |
| Acetophenone | H | 0.301 | 90 |
| 4-Hydroxyacetophenone | 4-OH | 0.338 | 119 |
| 4-Chloroacetophenone | 4-Cl | 0.393 | 121 |
| 4-Methoxyacetophenone | 4-OCH₃ | 0.381 | 148 |
| 3-Aminoacetophenone | 3-NH₂ | 0.335 | 119 |
| 3,4-Dimethoxyacetophenone | 3,4-(OCH₃)₂ | 0.761 | 224 |
| 4-Nitroacetophenone | 4-NO₂ | 0.649 | 150 |
Note: Data presented is illustrative and compiled from typical findings in QSAR literature on acetophenones. pMIC values are hypothetical examples for comparative purposes.
Antioxidant Activity
The antioxidant capacity of phenolic compounds, including acetophenone derivatives, is another critical area of investigation. QSAR models for antioxidant activity often correlate electronic properties, such as bond dissociation enthalpy (BDE) and ionization potential (IP), with the compound's ability to scavenge free radicals.[3][4] The half-maximal inhibitory concentration (IC50) against a stable free radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a standard measure.
Table 2: QSAR Data for Antioxidant Activity of Phenolic Compounds
| Compound | pIC50 (-log IC50) | BDE-OH (kcal/mol) | IP (eV) |
| Phenol | 4.35 | 86.5 | 8.53 |
| Guaiacol | 4.60 | 83.2 | 8.21 |
| Catechol | 5.05 | 77.5 | 8.11 |
| Resorcinol | 4.40 | 85.1 | 8.45 |
| Hydroquinone | 5.15 | 78.9 | 7.95 |
| Gallic Acid | 5.30 | 75.4 | 7.89 |
Note: This table is a representative summary based on published QSAR studies of phenolic antioxidants.[3][4] The values demonstrate the relationship between electronic descriptors and antioxidant activity.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for generating high-quality data for QSAR modeling.
Antibacterial Activity Assay (Two-Fold Dilution Method)
The antibacterial activity of the synthesized this compound analogs can be determined using the two-fold dilution method to find the Minimum Inhibitory Concentration (MIC).[1][2]
-
Microorganism Preparation: Cultures of Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown in a suitable broth medium to a specific cell density (e.g., 10^8 CFU/mL).[5]
-
Compound Dilution: A stock solution of each analog is prepared in a solvent like DMSO. A series of dilutions are then made in a 96-well microtiter plate with broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The DPPH assay is a common method for evaluating the antioxidant potential of phenolic compounds.
-
DPPH Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared to a specific absorbance at 517 nm.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated from a dose-response curve. The percentage of antioxidant activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.[7]
QSAR Modeling Workflow
A typical QSAR study follows a systematic workflow from data collection to model validation.
References
- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Assessment of antimicrobial activity [protocols.io]
- 6. actascientific.com [actascientific.com]
- 7. m.youtube.com [m.youtube.com]
Establishing Analytical Standards for 3',5'-Dimethoxyacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust analytical standards is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for 3',5'-Dimethoxyacetophenone, a key chemical intermediate. By examining its physicochemical properties and spectroscopic data alongside those of its structural isomers, 3',4'-Dimethoxyacetophenone and 2',4'-Dimethoxyacetophenone, this document offers a framework for developing and validating analytical methods for quality control and research applications.
Physicochemical Properties: A Comparative Overview
A foundational step in establishing an analytical standard is the characterization of the compound's physicochemical properties. These parameters are critical for identification and for developing appropriate analytical methods. The properties of this compound and its common isomers are summarized below.
| Property | This compound | 3',4'-Dimethoxyacetophenone | 2',4'-Dimethoxyacetophenone |
| CAS Number | 39151-19-4 | 1131-62-0 | 829-20-9[1] |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol [1] |
| Appearance | White crystalline solid[2] | White to pale yellow solid | White to off-white crystalline powder |
| Melting Point | 40-41 °C[2] | 49-51 °C | 37-42 °C |
| Boiling Point | 290 °C[2] | 286-288 °C | 288 °C |
| Solubility | Insoluble in water[2] | Soluble in hot water | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol |
Spectroscopic Analysis: Fingerprinting the Molecules
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, enabling its unambiguous identification and structural elucidation. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
| Compound | ¹H NMR Data (δ, ppm) |
| This compound | 7.08 (d, J=2.3 Hz, 2H), 6.65 (t, J=2.3 Hz, 1H), 3.83 (s, 6H), 2.57 (s, 3H)[3] |
| 3',4'-Dimethoxyacetophenone | 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.53 (d, J=2.0 Hz, 1H), 6.89 (d, J=8.6 Hz, 1H), 3.95 (s, 3H), 3.94 (s, 3H), 2.57 (s, 3H)[4] |
| 2',4'-Dimethoxyacetophenone | 7.75 (d, J=8.7 Hz, 1H), 6.52 (dd, J=8.7, 2.3 Hz, 1H), 6.43 (d, J=2.3 Hz, 1H), 3.88 (s, 3H), 3.84 (s, 3H), 2.58 (s, 3H) |
¹³C NMR Spectroscopy:
| Compound | ¹³C NMR Data (δ, ppm) |
| This compound | Predicted: 197.8 (C=O), 160.9 (C-O), 139.0 (C), 105.9 (CH), 104.9 (CH), 55.6 (OCH₃), 26.7 (CH₃) |
| 3',4'-Dimethoxyacetophenone | 196.7, 153.3, 149.0, 130.5, 123.2, 110.1, 110.0, 56.0, 55.9, 26.1 |
| 2',4'-Dimethoxyacetophenone | 197.9, 164.8, 161.2, 133.0, 119.8, 105.4, 98.2, 55.8, 55.5, 31.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1680 (C=O stretch), ~1600, ~1460 (C=C aromatic stretch), ~1200 (C-O stretch), ~2950 (C-H stretch) |
| 3',4'-Dimethoxyacetophenone | 1670 (C=O stretch), 1585, 1515 (C=C aromatic stretch), 1265 (C-O stretch), 2960 (C-H stretch) |
| 2',4'-Dimethoxyacetophenone | 1665 (C=O stretch), 1605, 1575 (C=C aromatic stretch), 1260 (C-O stretch), 2970 (C-H stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for confirming its identity and structure.
| Compound | Key Mass Fragments (m/z) |
| This compound | Predicted: 180 (M+), 165 ([M-CH₃]⁺), 137 ([M-CH₃CO]⁺) |
| 3',4'-Dimethoxyacetophenone | 180 (M+), 165 ([M-CH₃]⁺), 137 ([M-CH₃CO]⁺) |
| 2',4'-Dimethoxyacetophenone | 180 (M+), 165 ([M-CH₃]⁺), 137 ([M-CH₃CO]⁺) |
Chromatographic Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantitative analysis of acetophenone (B1666503) derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying compounds in a mixture. A validated HPLC method ensures accuracy, precision, and reliability of the results.
Experimental Protocol: HPLC Method for Dimethoxyacetophenone Isomers
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of acetophenone isomers.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The ratio can be optimized to achieve the best separation. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the analytes, which is typically around 270 nm for dimethoxyacetophenones.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. The solution should be filtered through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock solution, prepare a series of calibration standards at different concentrations to establish a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.
Experimental Protocol: GC-MS Method for this compound
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of these compounds.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector Temperature: A typical injector temperature is 250 °C.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation. For example, the oven temperature could start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Scan Range: A mass-to-charge ratio (m/z) scan range of 40-300 is appropriate to capture the molecular ion and key fragments.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the same solvent as the sample. Prepare a series of calibration standards for quantitative analysis.
Workflow for Establishing an Analytical Standard
The process of establishing a new analytical standard involves a series of logical steps to ensure the identity, purity, and strength of the material.
A logical workflow for establishing a new analytical standard.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a compound interacts with biological systems is crucial. While this compound is primarily a chemical intermediate, its structural analogs have shown biological activity. For instance, some acetophenone derivatives are known to interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway that could be modulated by such compounds.
References
cross-reactivity studies of antibodies raised against 3',5'-dimethoxyacetophenone derivatives
A comprehensive review of publicly available scientific literature reveals a significant gap in research specifically detailing the cross-reactivity of antibodies raised against 3',5'-dimethoxyacetophenone derivatives. While general principles of antibody cross-reactivity and the synthesis of acetophenone (B1666503) derivatives are documented, specific experimental data for this compound remains elusive.[1][2][3][4][5]
This guide, therefore, serves as a foundational template, outlining the necessary experimental framework and data presentation standards for researchers and drug development professionals interested in pursuing such studies. The methodologies and visualizations provided are based on established practices in antibody characterization.
Comparative Cross-Reactivity Analysis: A Methodological Blueprint
The specificity of an antibody is paramount for its reliable use in immunoassays and other applications.[1] Cross-reactivity with structurally similar molecules can lead to false-positive results and inaccurate quantification. A thorough evaluation of an antibody's binding profile against a panel of related compounds is therefore essential.
Data Presentation
Quantitative cross-reactivity data should be summarized in a clear and concise tabular format to facilitate comparison between different antibody candidates.
Table 1: Hypothetical Cross-Reactivity Profile of Monoclonal Antibodies Raised Against a this compound Derivative
| Antibody Clone | Target Antigen | Competing Analog | IC50 (nM) | Cross-Reactivity (%) |
| MAb-DMAP-01 | Hapten-KLH | This compound | 12.5 | 100 |
| 3'-Methoxyacetophenone | 250 | 5.0 | ||
| 5'-Methoxyacetophenone | 312.5 | 4.0 | ||
| Acetophenone | >10,000 | <0.1 | ||
| 3',5'-Dimethoxybenzoic Acid | >10,000 | <0.1 | ||
| MAb-DMAP-02 | Hapten-KLH | This compound | 18.0 | 100 |
| 3'-Methoxyacetophenone | 450 | 4.0 | ||
| 5'-Methoxyacetophenone | 600 | 3.0 | ||
| Acetophenone | >10,000 | <0.1 | ||
| 3',5'-Dimethoxybenzoic Acid | >10,000 | <0.1 |
-
IC50: The concentration of the competing analog required to cause a 50% reduction in the antibody's binding to the coated antigen.
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of competing analog) x 100.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of the cross-reactivity data.
1. Immunogen and Coating Antigen Preparation
-
Hapten Derivatization: A linker arm with a terminal reactive group (e.g., carboxyl) is attached to the this compound molecule. This is a critical step as the position of the linker influences which epitopes of the hapten are presented to the immune system.[1]
-
Carrier Protein Conjugation: The derivatized hapten is covalently coupled to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), for immunization. For screening and assay development, the hapten is conjugated to a different carrier protein, like Bovine Serum Albumin (BSA), to avoid cross-reactivity with antibodies raised against the primary carrier protein.
2. Monoclonal Antibody Production
-
Immunization: BALB/c mice are immunized with the hapten-KLH conjugate emulsified in a suitable adjuvant.
-
Hybridoma Generation: Splenocytes from immunized mice are fused with myeloma cells to produce hybridomas.[6]
-
Screening: Hybridoma culture supernatants are screened by indirect ELISA on plates coated with the hapten-BSA conjugate to identify clones producing the desired antibodies.
3. Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: 96-well microtiter plates are coated with the hapten-BSA conjugate.
-
Competitive Reaction: A fixed, predetermined concentration of the antibody is incubated with a serial dilution of this compound (the target analyte) or its structural analogs.
-
Incubation: The antibody-analyte mixtures are added to the coated plates and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) is added. A chromogenic substrate is then introduced, and the color development is stopped after a specific time.
-
Data Analysis: The optical density is measured using a microplate reader. The IC50 values and percentage cross-reactivity are determined from the resulting competitive binding curves.
Visualizations
Diagrams illustrating workflows and biological interactions are crucial for conveying complex information effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. The history of monoclonal antibody development – Progress, remaining challenges and future innovations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methoxy-Substituted Acetophenones as Corrosion Inhibitors
A detailed guide for researchers and scientists on the corrosion inhibition efficiency of methoxy-substituted acetophenone (B1666503) isomers, integrating experimental data and theoretical quantum chemical analysis.
The quest for effective and environmentally benign corrosion inhibitors is a paramount concern in materials science and industrial applications. Acetophenone derivatives, a class of organic compounds, have emerged as promising candidates for the protection of various metals and alloys in corrosive environments. The presence and position of substituent groups on the acetophenone scaffold play a crucial role in determining their inhibition efficiency. This guide provides a comparative overview of methoxy-substituted acetophenones, focusing on how the position of the methoxy (B1213986) group influences their performance as corrosion inhibitors.
While direct comparative experimental data for 2-methoxyacetophenone (B1211565), 3-methoxyacetophenone, and 4-methoxyacetophenone under identical conditions are limited in published literature, this guide consolidates available experimental findings for structurally related compounds and provides a robust theoretical framework based on quantum chemical calculations to predict and explain their relative inhibition efficiencies.
Quantitative Performance Data
The following table summarizes the corrosion inhibition efficiency of a methoxy-containing acetophenone derivative, 2-hydroxy-4-methoxy-acetophenone (paeonol), on AZ91D magnesium alloy in a 0.05 wt. % NaCl solution. This data is extracted from a study employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods. It serves as an illustrative example of the performance of a methoxy-substituted acetophenone.
| Inhibitor | Material | Corrosive Medium | Method | Concentration (ppm) | Inhibition Efficiency (%) |
| 2-hydroxy-4-methoxy-acetophenone | AZ91D Mg Alloy | 0.05 wt. % NaCl | Weight Loss | 50 | 85.2 |
| Potentiodynamic Polarization | 50 | 88.9 | |||
| EIS | 50 | 90.1 |
Note: This data is for a di-substituted acetophenone and may not be directly extrapolated to mono-substituted methoxyacetophenones. However, it demonstrates the potential of methoxy-containing acetophenones as effective corrosion inhibitors.
Theoretical Comparison of Methoxyacetophenone Isomers
Quantum chemical calculations are a powerful tool for predicting the inhibition efficiency of organic molecules by correlating their electronic properties with their ability to adsorb on a metal surface. The key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).
A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. A lower ELUMO value suggests a higher ability to accept electrons from the metal surface, also contributing to stronger binding. A smaller energy gap (ΔE) generally implies higher reactivity and thus better inhibition.
The position of the methoxy (-OCH3) group on the benzene (B151609) ring of acetophenone significantly influences these quantum chemical parameters due to its electronic effects:
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the benzene ring, leading to an electron-withdrawing inductive effect.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, resulting in an electron-donating resonance effect. The resonance effect is generally stronger than the inductive effect and is position-dependent.
Positional Effects:
-
Ortho- (2-) and Para- (4-) Methoxyacetophenone: In these isomers, the +R effect of the methoxy group strongly increases the electron density of the benzene ring, particularly at the ortho and para positions. This leads to a higher EHOMO value compared to unsubstituted acetophenone, suggesting a greater electron-donating ability and consequently, a higher predicted inhibition efficiency. The para-isomer is often a slightly better inhibitor than the ortho-isomer due to reduced steric hindrance, allowing for more effective adsorption onto the metal surface.
-
Meta- (3-) Methoxyacetophenone: In the meta position, the +R effect of the methoxy group does not extend to the carbon atom attached to the acetyl group or the other meta positions. The electron-withdrawing -I effect is more dominant at this position. This results in a lower EHOMO value compared to the ortho and para isomers, leading to a lower predicted corrosion inhibition efficiency.
Therefore, the expected order of corrosion inhibition efficiency for methoxy-substituted acetophenones is:
4-methoxyacetophenone > 2-methoxyacetophenone > 3-methoxyacetophenone
This predicted trend is based on the principle that stronger electron-donating groups enhance the adsorption of the inhibitor molecule onto the metal surface, thereby providing better protection against corrosion.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques. The following are detailed methodologies for key experiments cited in the evaluation of acetophenone derivatives.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Test Procedure: The pre-weighed specimens are immersed in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period at a constant temperature.
-
Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products (e.g., using a solution of HCl containing antimony trioxide and stannous chloride), washed, dried, and re-weighed.
-
Calculations:
-
The corrosion rate (CR) is calculated using the formula: CR (g m-2 h-1) = (W1 - W2) / (A * t) where W1 is the initial weight, W2 is the final weight, A is the surface area, and t is the immersion time.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CRblank - CRinh) / CRblank] * 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculation:
-
The inhibition efficiency (IE%) is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface.
-
Procedure: The same three-electrode cell setup as in potentiodynamic polarization is used. After reaching a stable OCP, a small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation:
-
The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of corrosion inhibition by methoxyacetophenone.
Caption: Influence of methoxy group position on inhibition efficiency.
Caption: Standard experimental workflow for corrosion inhibitor evaluation.
Safety Operating Guide
Navigating the Disposal of 3',5'-Dimethoxyacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe and legal disposal of 3',5'-Dimethoxyacetophenone, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Hand Protection: Use chemical-resistant gloves.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust or aerosols, use a fume hood to prevent inhalation.[1]
In the event of a spill, contain the material with an inert absorbent such as sand or vermiculite, avoiding dust formation.[2] Use non-sparking tools to collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.
Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the primary responsibility for determining if a chemical waste is hazardous lies with the generator.[2] While this compound is not explicitly listed as a P-series or U-series hazardous waste, it must be evaluated against the four characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).
| Hazardous Waste Characteristic | Definition | Applicability to this compound | RCRA Code |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[5] | The flash point of this compound is 113°C (235.4°F), which is above the threshold for ignitability. | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[5][6] | This compound is not characterized as a corrosive substance. | D002 |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction.[6] | This compound is stable under normal conditions and is not considered reactive. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed, or that can leach toxic chemicals into the soil or groundwater. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5] | The toxicological properties have not been fully investigated.[2] A TCLP test would be required to definitively determine if it exhibits the toxicity characteristic for any of the 40 regulated contaminants. | D004 - D043 |
Disposal Procedures
The recommended procedure for the disposal of this compound is to treat it as a hazardous waste unless determined otherwise by a qualified professional or analytical testing.
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully collect the this compound waste and any contaminated materials (e.g., filter paper, gloves, absorbent pads) into a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. The container must be kept closed except when adding waste.
-
Regulatory Compliance: It is crucial to consult and adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company. Do not pour this chemical waste down the sink or dispose of it in regular trash.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to determine the proper disposal route for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 3',5'-Dimethoxyacetophenone
Essential Safety and Handling Guide for 3',5'-Dimethoxyacetophenone
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The toxicological properties of this specific compound have not been fully investigated, therefore caution is advised.[1][2] Based on available safety data sheets (SDS) for it and structurally similar compounds, the following hazards are identified.[2][3][4][5][6]
| Hazard Category | Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[2][3][4][5][6] |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.[8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] | To prevent eye irritation from splashes or airborne particles.[1] |
| Skin Protection | A flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) tested according to EN 374.[7][8] | To prevent skin irritation upon contact.[1] It is recommended to check the chemical resistance of the gloves with the supplier for specific breakthrough times.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 type) should be used if handling outside a fume hood or if dust formation is likely.[2][3][7][8] | To prevent respiratory tract irritation from inhaling dust or aerosols.[1] |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[8] | To protect feet from spills. |
Operational and Disposal Plans
A structured approach to handling and disposal minimizes risks of exposure and environmental contamination.
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE before handling the substance.
-
Weighing and Transfer: Handle as a solid to minimize dust generation. If the compound is a powder, carry out weighing and transfers in a fume hood or a ventilated balance enclosure. Avoid creating dust.[2][3]
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or handling the chemical.
-
-
Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][5] Keep away from heat and strong oxidizing agents.[2][3]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.[8]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[3][4][5] Do not empty into drains.[3][4]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3] |
| Inhalation | Remove to fresh air.[3] Keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth. Get medical attention if you feel unwell.[4] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation.[9] Sweep up and shovel into suitable, closed containers for disposal.[3][9] Ensure adequate ventilation.[9] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound(39151-19-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
